molecular formula C6H16Cl2N2 B1506868 (2S,6S)-2,6-Dimethylpiperazine dihydrochloride CAS No. 162240-96-2

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride

Cat. No.: B1506868
CAS No.: 162240-96-2
M. Wt: 187.11 g/mol
InChI Key: SFOYHYMXNYOPAI-USPAICOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,6S)-2,6-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOYHYMXNYOPAI-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](N1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718680
Record name (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162240-96-2
Record name (2S,6S)-2,6-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Introduction

(2S,6S)-2,6-Dimethylpiperazine is a chiral C2-symmetric diamine that serves as a critical building block in modern medicinal chemistry. Its rigid, stereochemically defined structure is incorporated into a multitude of pharmacologically active agents, including inhibitors of carbamoyl phosphate synthetase 1 (CPS1) for cancer therapy and various other central nervous system (CNS) and antiviral drug candidates.[1] The trans configuration of the two methyl groups imparts specific conformational constraints that are often key to achieving high binding affinity and selectivity for biological targets. The dihydrochloride salt is the most common form for storage and handling, offering enhanced stability and solubility.

This guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure this compound, intended for researchers and professionals in drug development. We will explore both direct asymmetric syntheses that establish the desired stereochemistry from the outset and classical methods involving the resolution of diastereomeric mixtures. The causality behind experimental choices, detailed protocols, and methods for quality control will be discussed to ensure scientific integrity and reproducibility.

Chapter 1: Asymmetric (Enantioselective) Synthesis Strategies

The most elegant and often most efficient routes to enantiopure compounds are those that build the desired stereochemistry directly. These methods avoid the inherent 50% yield limitation of classical resolutions and reduce the number of purification steps.

Diastereoselective Triflate Alkylation Approach

A robust method for preparing the (2S,6S)-dimethyl enantiomer involves a diastereoselective alkylation as the key stereochemistry-determining step.[2] This pathway leverages a chiral auxiliary derived from a readily available chiral pool starting material, such as (S)-alaninol.

The core principle of this approach is to use a pre-existing stereocenter to direct the formation of a new stereocenter. The bulky group on the chiral auxiliary effectively shields one face of the molecule, forcing the incoming electrophile to attack from the less hindered face, thus ensuring high diastereoselectivity.

Experimental Protocol: Diastereoselective Alkylation

  • Preparation of the Chiral Precursor: Start with N-Boc-(S)-alaninol. The hydroxyl group is converted to a good leaving group, typically a tosylate or mesylate.

  • First Alkylation: The tosylated alaninol derivative is reacted with a protected amine, such as benzylamine, via an SN2 reaction to form the secondary amine.

  • Second Alkylation & Cyclization Precursor: The resulting compound is then alkylated with a propylene oxide equivalent or a similar three-carbon electrophile bearing a latent leaving group on the other end.

  • Activation and Cyclization: The terminal hydroxyl group is activated (e.g., converted to a triflate), and the molecule is subjected to base-induced intramolecular cyclization. The stereochemistry of the first methyl group directs the formation of the second, leading preferentially to the trans product.[2]

  • Deprotection: The protecting groups (e.g., Boc and Benzyl) are removed under standard conditions (e.g., acid treatment for Boc, catalytic hydrogenation for Benzyl) to yield (2S,6S)-2,6-Dimethylpiperazine.[3]

Logical Workflow: Diastereoselective Alkylation

cluster_0 Pathway 1: Diastereoselective Alkylation A N-Boc-(S)-alaninol B Tosylation/Mesylation A->B TsCl, Pyridine C SN2 with Benzylamine B->C D Protected Diamine Precursor C->D E Alkylation with Propylene Oxide equivalent D->E F Cyclization Precursor E->F G Triflate Activation F->G Tf2O H Base-induced Intramolecular Cyclization G->H Base (e.g., K2CO3) I Protected (2S,6S)-Piperazine H->I J Deprotection (Hydrogenation/Acid) I->J K (2S,6S)-2,6-Dimethylpiperazine J->K

Caption: Diastereoselective synthesis of (2S,6S)-2,6-dimethylpiperazine.

Intramolecular Mitsunobu Reaction

An alternative and highly effective strategy for the key cyclization step utilizes the Mitsunobu reaction. This reaction allows for the formation of the second C-N bond under mild conditions with a defined inversion of stereochemistry at the reacting carbon center.[2]

Causality of the Mitsunobu Reaction

The Mitsunobu reaction is powerful in this context because it provides a reliable method for cyclizing a secondary alcohol onto a sulfonamide nitrogen. The reaction proceeds through an alkoxyphosphonium salt intermediate. The subsequent intramolecular SN2 attack by the nitrogen nucleophile occurs with complete inversion of configuration at the stereogenic carbon bearing the hydroxyl group, which is crucial for setting the final trans stereochemistry.

Logical Workflow: Intramolecular Mitsunobu Cyclization

cluster_1 Pathway 2: Intramolecular Mitsunobu Reaction P1 (S)-Alanine Methyl Ester P2 N-Protection (e.g., Nosyl) P1->P2 P3 Reduction of Ester P2->P3 LiAlH4 P4 Protected (S)-Alaninol P3->P4 P5 Alkylation with (R)-propylene oxide P4->P5 P6 Diol Precursor P5->P6 P7 Selective Protection/Activation of primary -OH P6->P7 P8 Key Mitsunobu Substrate P7->P8 P9 Intramolecular Mitsunobu Cyclization (DEAD, PPh3) P8->P9 Inversion of Stereochemistry P10 Protected (2S,6S)-Piperazine P9->P10 P11 Deprotection P10->P11 P12 (2S,6S)-2,6-Dimethylpiperazine P11->P12

Caption: Asymmetric synthesis via an intramolecular Mitsunobu reaction.

Chapter 2: Racemic Synthesis and Chiral Resolution

While asymmetric synthesis is preferred, the classical approach of producing a racemic or diastereomeric mixture followed by separation remains a viable and industrially common strategy, particularly when starting materials are inexpensive. This pathway typically involves synthesizing a mixture of cis- and trans-2,6-dimethylpiperazine, isolating the desired diastereomer, and then resolving the enantiomers.

Synthesis of the cis/trans-2,6-Dimethylpiperazine Core

A prevalent industrial method involves the reductive amination of a diisopropanolamine mixture.[4][5] This process is typically performed at high temperature and pressure over a hydrogenation catalyst.

Experimental Protocol: Reductive Amination

  • Starting Material: A mixture of diisopropanolamine isomers is reacted with ammonia and hydrogen.[4]

  • Catalyst: A hydrogenation catalyst, often containing nickel, copper, and cobalt, is used to facilitate the reaction.[4][5] Promoters such as chromium or molybdenum oxides may also be included.

  • Reaction Conditions: The reaction is carried out under pressure (e.g., 3 MPa hydrogen) and elevated temperature (e.g., 200°C).[4]

  • Outcome: This process yields a mixture of cis- and trans-2,6-dimethylpiperazine. The cis isomer can often be selectively crystallized from the reaction mixture.[6] The remaining trans-rich mixture can then be subjected to chiral resolution.

Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a technique used to separate enantiomers from a racemic mixture.[7] It relies on reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[8][9]

Principle of Resolution

A racemic mixture of a base, such as (±)-trans-2,6-dimethylpiperazine, is reacted with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms two diastereomeric salts. For example:

  • (2S,6S)-Base + (R)-Acid → [(2S,6S)-Base·(R)-Acid] Salt

  • (2R,6R)-Base + (R)-Acid → [(2R,6R)-Base·(R)-Acid] Salt

These two salts are diastereomers and will have different solubilities in a given solvent, enabling one to crystallize preferentially.[10]

Experimental Protocol: Chiral Resolution

  • Selection of Resolving Agent: For resolving basic amines, chiral acids are used. L-(+)-tartaric acid is a well-established and cost-effective choice for this separation.[8]

  • Salt Formation: The racemic trans-2,6-dimethylpiperazine is dissolved in a suitable solvent (e.g., methanol or ethanol). An equimolar amount of L-(+)-tartaric acid, dissolved in the same solvent, is added.

  • Fractional Crystallization: The solution is allowed to cool slowly. The less soluble diastereomeric salt, often [(2S,6S)-2,6-dimethylpiperazine]-[L-tartrate], will crystallize out of the solution. The crystals are collected by filtration.

  • Liberation of the Free Base: The isolated diastereomeric salt is dissolved in water and treated with a strong base (e.g., NaOH) to a pH > 12. This deprotonates the piperazine nitrogen, liberating the free base.[8]

  • Extraction: The enantiomerically pure (2S,6S)-2,6-dimethylpiperazine free base is extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic extracts are dried and the solvent is evaporated to yield the purified enantiomer.

Table 1: Comparison of Synthesis Strategies

ParameterAsymmetric SynthesisSynthesis & Resolution
Stereocontrol Direct, established early in the synthesisAchieved post-synthesis by separation
Theoretical Yield Up to 100%Maximum 50% of desired enantiomer (unless racemization/recycling is used)
Starting Materials Often requires chiral, more expensive precursorsCan utilize inexpensive, achiral starting materials
Number of Steps Can be shorter overallOften involves additional steps for resolution and liberation
Key Advantage High efficiency, atom economyScalability, use of cheap reagents
Key Disadvantage May require specialized reagents/catalystsInherent yield loss, generates diastereomeric waste

Logical Workflow: Synthesis and Resolution Approach

cluster_2 Pathway 3: Synthesis followed by Chiral Resolution S1 Diisopropanolamine S2 Reductive Amination (NH3, H2, Catalyst) S1->S2 S3 Mixture of cis/trans 2,6-Dimethylpiperazine S2->S3 S4 Separation of Diastereomers (e.g., Crystallization) S3->S4 S5 Racemic trans-2,6-Dimethylpiperazine S4->S5 S6 Addition of Chiral Resolving Agent (e.g., L-Tartaric Acid) S5->S6 S7 Mixture of Diastereomeric Salts S6->S7 S8 Fractional Crystallization S7->S8 S9 Isolated Diastereomeric Salt [(2S,6S)-Piperazine Salt] S8->S9 S10 Liberation of Free Base (Addition of Base, e.g., NaOH) S9->S10 S11 (2S,6S)-2,6-Dimethylpiperazine S10->S11

Caption: Workflow for the synthesis and chiral resolution of 2,6-dimethylpiperazine.

Chapter 3: Conversion to this compound

Once the enantiomerically pure free base is obtained, it is typically converted to a salt for improved stability and ease of handling. The dihydrochloride salt is common for piperazine derivatives.

Experimental Protocol: Dihydrochloride Salt Formation

  • Dissolution: The purified (2S,6S)-2,6-dimethylpiperazine free base is dissolved in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

  • Acidification: A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise to the stirred solution of the piperazine. The reaction is exothermic.

  • Precipitation: The dihydrochloride salt, being insoluble in the non-polar solvent, will precipitate out as a white solid.

  • Isolation: The solid is collected by vacuum filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and dried under vacuum to a constant weight.

Chapter 4: Quality Control and Characterization

Confirming the chemical identity, purity, and enantiomeric excess (e.e.) of the final product is a critical step.

Table 2: Analytical Techniques for Quality Control

AnalysisTechniquePurposeExpected Outcome
Identity 1H & 13C NMRConfirms the chemical structure and proton/carbon environment.Signals corresponding to the trans-2,6-dimethylpiperazine structure.
Identity/Purity Mass Spectrometry (MS)Confirms the molecular weight of the free base.A molecular ion peak corresponding to C6H14N2 (114.19 g/mol ).
Chemical Purity HPLCQuantifies the amount of chemical impurities.Purity typically >98%.
Enantiomeric Purity Chiral HPLCSeparates and quantifies the two enantiomers.Enantiomeric excess (e.e.) >99% for the (2S,6S) isomer.
Optical Activity PolarimetryMeasures the rotation of plane-polarized light.A specific optical rotation value characteristic of the pure enantiomer.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several distinct pathways. Direct asymmetric synthesis, via methods like diastereoselective alkylation or intramolecular Mitsunobu reactions, offers an elegant and efficient route with high stereocontrol.[2] Alternatively, the more traditional and often highly scalable approach involves the synthesis of a diastereomeric mixture followed by classical chiral resolution using resolving agents like tartaric acid.[8] The choice of pathway depends on factors such as the required scale, cost of starting materials, and available laboratory capabilities. In all cases, rigorous purification and thorough analytical characterization are paramount to ensure the high quality required for applications in drug discovery and development.

References

  • Wuts, P. G. M., & Anderson, A. M. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4044–4051. [Link]

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
  • Nolin, K. A., & Krska, S. W. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-332. [Link]

  • JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine.
  • Yin, H., et al. (2022). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 13(5), 823-830. [Link]

  • O'Brien, P., & Childs, A. C. (2012). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 134(22), 9299-9310. [Link]

  • Sergeeva, E. E., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 218-230. [Link]

  • Legros, J., et al. (2007). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Tetrahedron: Asymmetry, 18(13), 1531-1540. [Link]

  • Tullberg, E., et al. (2006). Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine. Tetrahedron, 62(32), 7484-7491. [Link]

  • Pires, R. (2020). Resolution of a Racemic Mixture. YouTube. [Link]

  • CHEMMaster FREE Chemistry. (2018). asymmetric induction-chiral auxiliary. YouTube. [Link]

  • Britton, R. (2001). Design, Synthesis and Evaluation of Chiral Auxiliaries, Ligands and Catalysts for Asymmetric. SFU Summit. [Link]

  • Sousa, F. F., et al. (2017). Enantiomers and Their Resolution. Molecules, 22(2), 219. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Yamada, T., et al. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Catalysts, 13(3), 551. [Link]

  • MDPI. (n.d.). Recent Progress in Development of Hydrogenation and Dehydrogenation Catalysts. [Link]

  • Jelsch, C., et al. (2014). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), 1269–1271. [Link]

  • J Med Chem. (1964). 2,6-DIALKYLPIPERAZINES. I. SYNTHESIS OF CIS-2,6-DIMETHYLPIPERAZINE DERIVATIVES. Journal of Medicinal Chemistry, 7, 241-242. [Link]

  • Stecko, S., et al. (2019). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules, 24(19), 3465. [Link]

  • Yan, X., et al. (2011). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Organic & Biomolecular Chemistry, 9(16), 5793-5800. [Link]

  • US6365741B2 - Process for preparing Cis-2,6-dimethylpiperazine.

Sources

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a chiral organic compound of significant interest to the pharmaceutical and chemical industries. As a derivative of piperazine, a six-membered heterocycle containing two nitrogen atoms, it serves as a crucial stereospecific building block. The piperazine ring itself is considered a "privileged scaffold" in medicinal chemistry, owing to its unique physicochemical properties that can modulate the solubility, basicity, and conformational flexibility of a molecule, thereby enhancing its pharmacokinetic and pharmacodynamic profile[1].

The specific (2S,6S) stereoisomer, also known as the cis-isomer, provides a rigid and defined three-dimensional structure. This chirality is paramount in modern drug development, where the synthesis of enantiomerically pure compounds is essential for improving therapeutic efficacy and minimizing potential side effects associated with other stereoisomers[2]. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its core chemical properties, analytical characterization, synthetic pathways, key applications, and safe handling protocols.

Core Chemical & Physical Properties

Identification and Structure

This compound is the hydrochloride salt of the cis-enantiomer of 2,6-dimethylpiperazine. The salt form significantly enhances its stability and solubility in aqueous media, making it highly suitable for various synthetic and formulation processes[3].

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These data are critical for designing experiments, developing formulations, and ensuring proper storage.

PropertyValueSource(s)
CAS Number 162240-96-2[2][4]
Molecular Formula C₆H₁₆Cl₂N₂[2][4]
Molecular Weight 187.11 g/mol [2][4]
Appearance White to off-white solid[2]
Solubility Excellent solubility in water; The free base is soluble in chloroform and methanol.[3][5]
Storage Conditions 2-8°C, under inert atmosphere[2][4]
MDL Number MFCD11110543[2]

Spectroscopic & Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. Due to the C₂ symmetry of the (2S,6S) isomer, the ¹H and ¹³C NMR spectra are simplified.

  • ¹H NMR: The two methyl groups are chemically equivalent and will appear as a single doublet. The protons on the piperazine ring will also show equivalence, leading to simplified multiplets. The N-H protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The molecule's symmetry results in only three distinct carbon signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C2 and C6), and one for the two equivalent methylene carbons (C3 and C5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum for this compound will conform to its structure, showing characteristic absorption bands[2]:

  • N-H stretch: A broad band in the range of 3200-3400 cm⁻¹ associated with the secondary amine salt.

  • C-H stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to aliphatic C-H bonds.

  • N-H bend: An absorption band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI), the primary ion observed would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₆H₁₅N₂⁺.

Protocol: Quality Control & Purity Assessment by HPLC

This protocol outlines a standard method for determining the chemical and enantiomeric purity of the title compound. The choice of a chiral stationary phase is critical for separating enantiomers.

Objective: To quantify the purity and enantiomeric excess (e.e.) of this compound.

Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of a suitable mobile phase (e.g., Methanol/Water mixture) to create a 1 mg/mL stock solution. Prepare serial dilutions for linearity assessment.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions (Chiral Separation):

    • Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar). The choice is critical and must be validated to resolve the (2S,6S) and (2R,6R) enantiomers.

    • Mobile Phase: An isocratic mixture of hexane/isopropanol/diethylamine. The ratio must be optimized to achieve baseline separation. The amine additive is crucial for reducing peak tailing by interacting with free silanol groups on the column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Typically low UV (e.g., 210 nm) as the molecule lacks a strong chromophore.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Identify the retention times for the (2S,6S) and the potential (2R,6R) enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.

  • Trustworthiness Check: The system is self-validating through the analysis of a racemic (or non-chiral cis-) standard to confirm that the method can indeed separate the stereoisomers. The peak area percentage of the main peak will determine the chemical purity.

Synthesis & Stereochemical Control

The synthesis of enantiomerically pure piperazines is a key challenge in medicinal chemistry[6]. The primary goal is to control the stereochemistry at the C2 and C6 positions.

Overview of Synthetic Strategies

Several strategies have been developed to produce chiral 2,6-dimethylpiperazines:

  • From Chiral Precursors: Starting from readily available chiral molecules, such as amino acids (e.g., L-alanine), is a common and effective approach[7].

  • Diastereoselective Reactions: Methods like diastereoselective triflate alkylation or intramolecular Mitsunobu reactions can be employed to establish the required stereocenters[6].

  • Catalytic Cyclization: The reaction of diisopropanolamine with ammonia over a catalyst can yield 2,6-dimethylpiperazine. Controlling the reaction conditions is crucial to favor the formation of the desired cis-isomer over the trans-isomer[8][9].

Example Synthetic Pathway Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of the target molecule.

A Chiral Starting Material (e.g., (S)-Alanine derivative) B Functional Group Transformation A->B C Key Bond Formation (Intramolecular Cyclization) B->C Stereocenter Preservation D Deprotection C->D E Purification (Crystallization / Chromatography) D->E F Salt Formation (Addition of HCl) E->F G Final Product: (2S,6S)-2,6-Dimethylpiperazine dihydrochloride F->G

Caption: Generalized workflow for asymmetric piperazine synthesis.

Applications in Research & Drug Development

The defined stereochemistry and structural rigidity of (2S,6S)-2,6-Dimethylpiperazine make it an invaluable component in drug design.

The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is frequently incorporated into drug candidates to:

  • Improve Aqueous Solubility: The basic nitrogen atoms can be protonated at physiological pH, enhancing solubility and aiding in formulation.

  • Modulate Pharmacokinetics: It can serve as a linker that orients other functional groups, influencing how a drug binds to its target and is metabolized.

  • Target Specific Receptors: Piperazine derivatives are common in drugs targeting the central nervous system (CNS)[3][10].

Key Therapeutic Areas
  • Central Nervous System (CNS) Agents: This building block is integral to the synthesis of various antipsychotic and antidepressant medications[2]. The chiral nature allows for highly specific interactions with target receptors in the brain.

  • Enzyme Inhibitors: In oncology research, derivatives of 2,6-dimethylpiperazine have been used to develop potent and selective allosteric inhibitors of enzymes like carbamoyl-phosphate synthetase 1 (CPS1), a potential target in certain cancers[11].

  • Antibacterial Agents: The piperazine scaffold is also found in quinolone antibiotics, where it plays a role in the drug's activity and pharmacokinetic properties[6][9].

Logical Flow of Application

cluster_0 Chemical Synthesis cluster_1 Drug Development Pipeline A (2S,6S)-2,6-Dimethylpiperazine dihydrochloride (Chiral Building Block) B Lead Compound Synthesis A->B Incorporation C Structure-Activity Relationship (SAR) Study B->C D Preclinical Candidate C->D Optimization E Active Pharmaceutical Ingredient (API) D->E

Caption: From chiral building block to active pharmaceutical ingredient.

Safety, Handling, and Storage

Proper handling is crucial due to the hazardous nature of this chemical class. While the dihydrochloride salt may have a different hazard profile than the free base, caution is always warranted. The free base is known to be corrosive and can cause severe skin and eye damage[12][13].

Hazard Identification

Based on available safety data sheets (SDS) for closely related compounds and the dihydrochloride salt itself.

Hazard ClassClassificationPrecaution
Skin Corrosion/Irritation Category 1B / 2Causes severe skin burns and irritation. Wear protective gloves and clothing.[12][14]
Eye Damage/Irritation Category 1 / 2ACauses serious eye damage. Wear safety goggles and a face shield.[12][14]
Target Organ Toxicity Category 3 (Respiratory)May cause respiratory irritation. Do not breathe dust.[12][14]
Protocol: Safe Handling Procedures
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust[12].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye/Face Protection: Use chemical safety goggles and a face shield[14].

    • Skin and Body Protection: Wear a lab coat to prevent skin exposure[12].

  • Handling: Avoid dust formation. Use non-sparking tools. Do not get in eyes, on skin, or on clothing[12].

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[14].

    • Inhalation: Move the person to fresh air.

Storage and Stability
  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place[13]. Recommended storage is at 2-8°C under an inert atmosphere to maintain long-term stability[2][4].

  • Stability: The compound is stable under recommended storage conditions[12].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids[12].

Conclusion

This compound is more than just a chemical intermediate; it is a key enabling tool for the creation of stereochemically defined molecules with high therapeutic potential. Its rigid, chiral scaffold provides a reliable platform for medicinal chemists to design next-generation pharmaceuticals, particularly in the CNS and oncology fields. A thorough understanding of its chemical properties, analytical profile, and handling requirements, as detailed in this guide, is fundamental for any researcher aiming to leverage its unique structural advantages in their work.

References

  • Asymmetric Synthesis of 2,6-Methylated Piperazines. American Chemical Society.
  • SAFETY DATA SHEET - 2,6-Dimethylpiperazine, 97% cis. Fisher Scientific.
  • SAFETY DATA SHEET - 2,6-Dimethylpiperidine. Fisher Scientific.
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich.
  • Safety Data Sheet - 1-ethyl-2,2-dimethylpiperazine dihydrochloride. Aaron Chemicals.
  • This compound. MySkinRecipes.
  • (2S,6S)-2,6-Dimethylpiperazine. Fluorochem.
  • 162240-96-2|this compound. BLDpharm.
  • Z-2,6-dimethyl-piperazine hydrochloride. Chem-Impex.
  • cis-2,6-Dimethylpiperazine CAS#: 21655-48-1. ChemicalBook.
  • (2S,6S)-2,6-dimethylpiperazine | C6H14N2 | CID 7269361. PubChem.
  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC - NIH.
  • Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life.
  • cis-2,6-Dimethylpiperazine. Chem-Impex.
  • Method for producing cis-2,6-dimethylpiperazine.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • cis-2,6-Dimethylpiperazine | 21655-48-1. ChemicalBook.
  • 2,6-Dimethylpiperazine(108-49-6) 1H NMR spectrum. ChemicalBook.
  • CAS 162240-96-2 this compound. BOC Sciences.
  • Process for the preparation of cis-2,6-dimethylpiperazine.

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride is a chiral heterocyclic compound that has garnered significant interest within the field of medicinal chemistry. While direct pharmacological studies on this specific molecule are not extensively published, its core structure is a recurring and critical motif in a multitude of centrally active therapeutic agents. This guide will delve into the hypothesized mechanism of action of this compound by examining its role as a key building block in multi-target drug discovery, particularly for antipsychotic and other CNS-active compounds. The specific stereochemistry of this compound, with methyl groups in the (2S,6S) configuration, is crucial for the precise three-dimensional orientation of substituents, which in turn dictates the affinity and selectivity for its biological targets.

The piperazine ring is a well-established pharmacophore, known to interact with a variety of receptors in the central nervous system. Derivatives of 2,6-dimethylpiperazine have been synthesized and evaluated for their potential as multi-receptor atypical antipsychotics, often targeting a combination of dopamine and serotonin receptors.[1][2] This multi-target approach is a cornerstone of modern psychiatric drug development, aiming to achieve superior efficacy and an improved side-effect profile compared to older, more selective agents.

This guide will therefore focus on the likely molecular targets of compounds derived from the (2S,6S)-2,6-Dimethylpiperazine scaffold: the dopamine D2 and serotonin 5-HT2A receptors, which are primary targets for atypical antipsychotics. We will explore the signaling pathways associated with these receptors and provide detailed protocols for the key experiments used to characterize the pharmacological activity of compounds incorporating this piperazine core.

Hypothesized Mechanism of Action: A Multi-Target Receptor Modulator

The therapeutic efficacy of many antipsychotic drugs is attributed to their ability to modulate the activity of dopamine and serotonin receptors in the brain. Based on the prevalence of the (2S,6S)-2,6-dimethylpiperazine scaffold in compounds designed as antipsychotics, it is hypothesized that this core structure contributes significantly to the binding and activity at these key receptors.

Dopamine D2 Receptor Antagonism

The dopamine D2 receptor is a primary target for both typical and atypical antipsychotic medications. Hyperactivity of the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. Antagonism of D2 receptors in this pathway is a key mechanism for alleviating these symptoms.

Compounds incorporating the (2S,6S)-2,6-dimethylpiperazine moiety have been designed to possess high affinity for the D2 receptor.[2] The nitrogen atoms of the piperazine ring are thought to engage in crucial interactions with the receptor's binding pocket. The (2S,6S)-dimethyl substitution pattern likely serves to constrain the conformation of the molecule, presenting the other pharmacophoric elements in an optimal orientation for high-affinity binding.

Signaling Pathway: D2 Receptor Antagonism

D2_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (Reduced) PKA->Response Leads to Compound (2S,6S)-2,6-Dimethylpiperazine -based Antagonist Compound->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism Pathway.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of the serotonin 5-HT2A receptor is a defining characteristic of atypical antipsychotics. This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia (e.g., social withdrawal, anhedonia) and to mitigate the extrapyramidal side effects associated with strong D2 receptor blockade. 5-HT2A receptor antagonists can increase dopamine release in certain brain regions, such as the prefrontal cortex, which may be beneficial for cognitive function.

The (2S,6S)-2,6-dimethylpiperazine scaffold has been incorporated into molecules with high affinity for the 5-HT2A receptor.[1][2] The structural features of these derivatives allow them to effectively compete with serotonin for binding to the 5-HT2A receptor.

Signaling Pathway: 5-HT2A Receptor Antagonism

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Compound (2S,6S)-2,6-Dimethylpiperazine -based Antagonist Compound->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Serotonin Serotonin Serotonin->Receptor Binds Binding_Assay_Workflow Start Start Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions Start->Prep Incubate Incubate: Membranes + Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration (Separates Bound from Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying its effect on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the D2 or 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human D2 or 5-HT2A receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Agonist (e.g., Dopamine for D2, Serotonin for 5-HT2A).

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the cell membranes, GDP, and the test compound.

  • To determine antagonist activity, add a fixed concentration of the agonist to the wells containing the test compound.

  • Add [³⁵S]GTPγS to all wells to initiate the reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • For agonist activity, plot the [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For antagonist activity, plot the inhibition of the agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC50, which can be converted to a Kb (antagonist dissociation constant).

Data Presentation

The results from these assays are typically summarized in a table for easy comparison of the pharmacological profile of different compounds.

CompoundD2 Ki (nM)5-HT2A Ki (nM)D2 Functional Activity5-HT2A Functional Activity
Derivative of (2S,6S)-2,6-Dimethylpiperazine ValueValuee.g., Antagonist (Kb)e.g., Antagonist (Kb)
Reference Compound (e.g., Risperidone) ValueValueAntagonist (Kb)Antagonist (Kb)

Conclusion

While this compound is primarily recognized as a chiral building block, its structural features strongly suggest a significant role in directing the pharmacological activity of the larger molecules it helps to create. The hypothesized mechanism of action, based on the extensive use of this scaffold in CNS drug discovery, centers on the modulation of key neurotransmitter receptors, particularly the dopamine D2 and serotonin 5-HT2A receptors. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the precise pharmacological profile of novel compounds derived from this important chiral intermediate. Further research into the direct pharmacological effects of (2S,6S)-2,6-dimethylpiperazine itself could provide valuable insights for future drug design and development.

References

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]

Sources

Spectroscopic data of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a chiral building block of significant interest in pharmaceutical development. The inherent stereochemistry of this molecule makes precise structural confirmation and purity assessment paramount, for which spectroscopic techniques are indispensable. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into experimental design, data interpretation, and the underlying chemical principles.

Molecular Structure and Stereochemistry

This compound is the hydrochloride salt of the trans-isomer of 2,6-dimethylpiperazine. The "S" configuration at both chiral centers (C2 and C6) dictates a specific three-dimensional arrangement of the methyl groups relative to the piperazine ring. The dihydrochloride form indicates that both nitrogen atoms of the piperazine ring are protonated, forming a dicationic species with two chloride counter-ions.

cluster_molecule This compound C1 C C2 C C1->C2 C5 CH₃ C1->C5 N2 N⁺H₂ C2->N2 N1 N⁺H₂ N1->C1 C3 C C4 C C3->C4 C6 CH₃ C3->C6 C4->N1 N2->C3 Cl1 Cl⁻ Cl2 Cl⁻

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the carbon skeleton, the stereochemistry, and the protonation state. It is important to note that while extensive public databases for the free base, 2,6-dimethylpiperazine, exist[1][2], data for the specific dihydrochloride salt is less common. The following analysis is based on the foundational data of the free base, with scientifically grounded predictions for the effects of protonation.

¹H NMR Analysis

The protonation of the nitrogen atoms in the piperazine ring leads to a significant deshielding effect, causing the adjacent protons to resonate at a lower field (higher ppm) compared to the free base. The choice of a deuterated solvent is crucial; D₂O or DMSO-d₆ are suitable for hydrochloride salts.[3]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
N-H₂⁺9.0 - 10.0Broad singlet-
C2-H, C6-H3.5 - 3.8MultipletJ ≈ 7.0 (to CH₃), J ≈ 12.0, 3.0 (to C3/C5-H)
C3-Hₐₓ, C5-Hₐₓ3.2 - 3.5Doublet of doubletsJ ≈ 12.0, 12.0
C3-Hₑq, C5-Hₑq2.8 - 3.1Doublet of doubletsJ ≈ 12.0, 3.0
CH₃1.3 - 1.5DoubletJ ≈ 7.0

Causality in Proton Assignments:

  • N-H₂⁺: The protons on the positively charged nitrogen atoms are highly deshielded and often exchange with residual protons in the solvent, leading to a broad signal.

  • C2-H, C6-H: These methine protons are adjacent to a protonated nitrogen and a methyl group, resulting in a complex multiplet.

  • C3/C5 Protons: The axial and equatorial protons on these carbons are diastereotopic and will exhibit distinct signals and coupling patterns, confirming the chair conformation of the piperazine ring.

¹³C NMR Analysis

The ¹³C NMR spectrum is expected to be simple due to the molecule's C₂ symmetry.

Carbon Assignment Predicted Chemical Shift (ppm)
C2, C650 - 55
C3, C545 - 50
CH₃15 - 20

Expertise in Carbon Assignments: The chemical shifts are downfield compared to the free base due to the inductive effect of the adjacent protonated nitrogen atoms. The symmetry of the trans-isomer results in only three distinct carbon signals.

Experimental Protocol: NMR Spectroscopy

SamplePrep Sample Preparation: - Dissolve 5-10 mg of the compound in 0.5-0.7 mL of D₂O or DMSO-d₆. - Add a small amount of TMS as an internal standard. DataAcquisition Data Acquisition: - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. - Set appropriate spectral width, acquisition time, and relaxation delay. SamplePrep->DataAcquisition DataProcessing Data Processing: - Apply Fourier transform, phase correction, and baseline correction. - Reference the spectrum to TMS (0 ppm). DataAcquisition->DataProcessing Analysis Spectral Analysis: - Integrate ¹H signals. - Assign peaks based on chemical shifts, multiplicities, and coupling constants. DataProcessing->Analysis

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key features will be the absorptions associated with the secondary ammonium ions (R₂NH₂⁺). The spectrum of piperazine dihydrochloride from the NIST WebBook serves as an excellent reference.[4]

Frequency Range (cm⁻¹) Vibrational Mode Description
3000 - 2700N-H⁺ StretchBroad and strong absorption due to the stretching of the N-H bonds in the ammonium groups.
2980 - 2850C-H StretchAbsorptions from the methyl and methylene groups.
1600 - 1500N-H⁺ BendBending vibration of the N-H bonds in the ammonium groups.
1470 - 1430C-H BendBending vibrations of the methyl and methylene groups.
1150 - 1050C-N StretchStretching of the carbon-nitrogen bonds.

Trustworthiness of IR Data: The presence of the broad and strong N-H⁺ stretching band is a definitive indicator of the hydrochloride salt formation.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.[5][6]

Grinding Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Pelletizing Transfer the mixture to a pellet die and apply pressure (8-10 tons) to form a transparent pellet. Grinding->Pelletizing Acquisition Place the pellet in the spectrometer and acquire the IR spectrum. Pelletizing->Acquisition Analysis Subtract the background and analyze the sample spectrum. Acquisition->Analysis Background Acquire a background spectrum of a blank KBr pellet. Background->Acquisition

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to deduce its structure from fragmentation patterns.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique ideal for analyzing salts. It allows for the observation of the intact molecular species. For this compound, the analysis would be performed on the free base, C₆H₁₄N₂ (MW: 114.19 g/mol ).

Expected Ions:

  • [M+H]⁺: The protonated free base at m/z 115.12.

  • [M+2H]²⁺: The diprotonated free base at m/z 57.56.[7]

The observation of the [M+2H]²⁺ ion is a strong confirmation of the diprotonated nature of the piperazine ring in the dihydrochloride salt.

Electron Ionization (EI-MS)

EI is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule. The EI mass spectrum of 2,6-dimethylpiperazine is available in the NIST WebBook.[8]

Major Fragmentation Pathways:

M [C₆H₁₄N₂]⁺˙ m/z 114 Frag1 [C₅H₁₁N₂]⁺ m/z 99 M->Frag1 -CH₃ Frag2 [C₄H₁₀N]⁺ m/z 72 M->Frag2 -C₂H₄N Frag3 [C₃H₈N]⁺ m/z 58 (Base Peak) Frag2->Frag3 -CH₂

Caption: Major fragmentation pathways of 2,6-dimethylpiperazine in EI-MS.

Authoritative Grounding in Fragmentation: The base peak at m/z 58 corresponds to the stable iminium ion formed by the cleavage of the C2-C3 bond and subsequent loss of a neutral fragment. This fragmentation pattern is characteristic of N-alkylated piperazines.[9]

Experimental Protocol: ESI-MS

SolutionPrep Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Infusion Infuse the solution into the ESI source at a low flow rate (5-10 µL/min). SolutionPrep->Infusion DataAcquisition Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 50-200). Infusion->DataAcquisition Analysis Analyze the spectrum for the presence of [M+H]⁺ and [M+2H]²⁺ ions. DataAcquisition->Analysis

Caption: Workflow for ESI-MS analysis.

Summary

The spectroscopic characterization of this compound is essential for its application in research and drug development. NMR spectroscopy confirms the carbon-hydrogen framework and stereochemistry. IR spectroscopy provides definitive evidence of the dihydrochloride salt form through the characteristic N-H⁺ absorptions. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. The protocols and interpretive guidance provided herein offer a robust framework for the comprehensive analysis of this important chiral molecule.

References

  • Kostiainen, R., & Kotiaho, T. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(5), 543–551. [Link]

  • Staack, R. F., & Maurer, H. H. (2005). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • NIST. Piperazine dihydrochloride. In NIST Chemistry WebBook. [Link]

  • Catalfo, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

  • ResearchGate. Piperazine (and derivatives) Copper(II) compounds. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • Hamad Bin Khalifa University. Synthesis, spectroscopic and thermal studies of the reactions of the donors piperazine and N,N′-dimethylpiperazine with σ- and π-acceptors. [Link]

  • University of Florida. Sample Preparation – FT-IR/ATR. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • ResearchGate. Synthesis, spectroscopic and thermal studies of the reactions of the donors piperazine and N,N′-dimethylpiperazine with σ- and π-acceptors | Request PDF. [Link]

  • University of Colorado Boulder. Use of the FT-IR. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • ResearchGate. Real-time endpoint monitoring and determination for a pharmaceutical salt formation process with in-line FT-IR spectroscopy | Request PDF. [Link]

  • IJPPR. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • PubChem. (2S,6S)-2,6-dimethylpiperazine. [Link]

  • PubChem. 2,6-Dimethylpiperidine hydrochloride. [Link]

  • ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. [Link]

  • SciSpace. 2,6-disubstituted piperidines and piperazine compounds. [Link]

  • PubChem. 2,6-Dimethylpiperazine. [Link]

  • ResearchGate. 1H NMR spectra of compound 3a measured in five different solvents. [Link]

  • ResearchGate. 1H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. [Link]

  • NIST. Piperazine, 2,6-dimethyl-. In NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of (2S,6S)-2,6-dimethylpiperazine dihydrochloride, a chiral building block of significant interest to researchers, scientists, and drug development professionals. Leveraging established crystallographic principles and data from closely related structures, this document elucidates the molecule's three-dimensional architecture, which is fundamental to its application in medicinal chemistry and materials science.

Introduction: The Significance of a Chiral Scaffold

(2S,6S)-2,6-Dimethylpiperazine is a chiral diamine that serves as a versatile scaffold in the synthesis of complex molecular architectures. Its rigid, chair-like conformation and the stereochemically defined orientation of its methyl groups provide a robust platform for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1] The dihydrochloride salt enhances the compound's stability and water solubility, making it an ideal form for both synthetic manipulations and pharmaceutical formulations.[1]

Understanding the precise three-dimensional structure of this molecule is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of the material.

A Note on Nomenclature: The "(2S,6S)" designation refers to a specific enantiomer of trans-2,6-dimethylpiperazine. While a crystal structure for the enantiomerically pure (2S,6S) dihydrochloride is not publicly available, a detailed structure has been reported for the racemic trans-2,5-dimethylpiperazine dihydrochloride. Due to the close structural relationship, this guide will utilize the crystallographic data of the trans isomer as a highly representative model for the molecular conformation and geometry of the (2S,6S) form.

Part 1: Synthesis and Crystallization

The synthesis of the parent (2S,6S)-2,6-dimethylpiperazine can be achieved through various established routes, often involving the cyclization of chiral precursors. The dihydrochloride salt is then readily prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis of the Free Base: A common synthetic approach involves the cyclization of a di-substituted propane derivative, where the stereocenters are introduced using chiral starting materials or through stereoselective reactions.

  • Formation of the Dihydrochloride Salt:

    • The purified (2S,6S)-2,6-dimethylpiperazine free base is dissolved in a suitable solvent, such as isopropanol or ethanol.

    • A stoichiometric amount (2 equivalents) of concentrated hydrochloric acid is added dropwise to the solution while stirring.

    • The resulting precipitate of this compound is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under a vacuum.

  • Single Crystal Growth:

    • High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation or by vapor diffusion.

    • A saturated solution of the dihydrochloride salt is prepared in a solvent such as methanol or a mixture of ethanol and water.

    • For slow evaporation, the solution is loosely covered and left undisturbed in a vibration-free environment for several days to weeks.

    • For vapor diffusion, the solution of the salt is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent, e.g., diethyl ether) in the outer chamber. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the salt, promoting the growth of well-ordered crystals.

G cluster_synthesis Synthesis cluster_salt_formation Salt Formation & Crystallization A Chiral Precursor B (2S,6S)-2,6-Dimethylpiperazine (Free Base) A->B Cyclization C Dissolve in Isopropanol B->C D Add 2 eq. HCl C->D E Precipitate Dihydrochloride Salt D->E F Grow Single Crystals (Slow Evaporation/Vapor Diffusion) E->F

Fig. 1: Workflow for the synthesis and crystallization of this compound.

Part 2: Crystal Structure Analysis

The definitive determination of the three-dimensional structure of a crystalline solid is achieved through single-crystal X-ray diffraction. This technique relies on the scattering of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is then mathematically analyzed to reconstruct the arrangement of atoms in the unit cell.

As previously noted, the following analysis is based on the published crystal structure of trans-2,5-dimethylpiperazine dihydrochloride, which serves as an excellent model for the (2S,6S) enantiomer.

Crystallographic Data

The key crystallographic parameters for trans-2,5-dimethylpiperazine dihydrochloride are summarized in the table below.

ParameterValue
Chemical FormulaC₆H₁₆Cl₂N₂
Formula Weight187.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.157(6)
b (Å)6.823(5)
c (Å)6.341(5)
β (°)102.16(10)
Volume (ų)471.87
Z2
Calculated Density (g/cm³)1.32
Hydrogen BondingN-H···Cl

Data sourced from Bart, J. C. J., Bassi, I. W., & Scordamaglia, R. (1978).

Molecular Conformation

The crystal structure reveals that the 2,6-dimethylpiperazine dication adopts a stable chair conformation. The two methyl groups are located in equatorial positions, which minimizes steric hindrance and is the energetically preferred arrangement. This conformation is a critical feature, as it dictates the spatial relationship of any substituents that might be attached to the nitrogen atoms in derivative compounds.

Fig. 2: Chair conformation of the (2S,6S)-2,6-Dimethylpiperazine dication with equatorial methyl groups.
Bond Lengths and Angles

The intramolecular bond lengths and angles are consistent with those expected for a saturated heterocyclic amine. The average C-N bond length is approximately 1.503 Å, and the C-C bond length is about 1.534 Å. The endocyclic bond angles are all close to the ideal tetrahedral angle of 109.5°, with an average C-C-N angle of 108.7° and a C-N-C angle of 112.4°. The average torsion angle of 58.9° indicates a nearly ideal puckered chair conformation.

Crystal Packing and Hydrogen Bonding

The crystal structure is stabilized by a network of strong hydrogen bonds. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated, forming ammonium cations. These positively charged centers act as hydrogen bond donors to the chloride anions. The N-H···Cl hydrogen bonds, with distances of approximately 3.07-3.08 Å, are the primary intermolecular interactions that dictate the crystal packing. This extensive hydrogen-bonding network results in a stable, three-dimensional supramolecular architecture.

G cluster_cation1 Dication 1 cluster_anion Anions cluster_cation2 Dication 2 N1H1 N-H Cl1 Cl- N1H1->Cl1 H-Bond N4H1 N-H Cl2 Cl- N4H1->Cl2 H-Bond N1H2 N-H N1H2->Cl1 H-Bond

Sources

Navigating the Solubility Landscape of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug development, the seemingly simple parameter of solubility is a cornerstone that dictates the viability of an active pharmaceutical ingredient (API). For formulation scientists and process chemists, understanding the solubility profile of a drug candidate is paramount for designing robust crystallization processes, enabling effective purification, and developing bioavailable drug products. This is particularly true for salt forms of APIs, such as (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride, which are often selected to enhance aqueous solubility and stability. However, their behavior in organic solvents—the very medium of their synthesis and purification—can be complex and counterintuitive. This guide provides an in-depth exploration of the principles governing the solubility of this chiral diamine dihydrochloride in organic media, offers a comprehensive experimental framework for its determination, and presents a predictive analysis to guide solvent selection in the absence of extensive empirical data.

Deconstructing the Molecule: Physicochemical Properties and Their Influence on Solubility

This compound is a chiral organic salt. Its solubility behavior is a direct consequence of its molecular structure and the interplay of intermolecular forces between the salt and the solvent.

Key Molecular Attributes:

  • Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core structure is a common motif in many pharmaceuticals.

  • Chirality: The presence of two stereocenters at the 2 and 6 positions ((2S, 6S) configuration) imparts specific three-dimensional geometry, which can influence crystal packing and interactions with chiral resolving agents or catalysts.

  • Dimethyl Substitution: The two methyl groups at the 2 and 6 positions increase the steric bulk and hydrophobicity of the molecule compared to unsubstituted piperazine.

  • Dihydrochloride Salt: The protonation of both nitrogen atoms to form a dihydrochloride salt dramatically increases the polarity and introduces strong ionic character to the molecule. This is a common strategy to improve the aqueous solubility of basic compounds.

The dual nature of the molecule—possessing both nonpolar hydrocarbon regions (the methyl groups and the carbon backbone of the ring) and highly polar, ionic centers (the protonated amines and chloride counter-ions)—is central to its solubility characteristics in a diverse range of organic solvents.

The Energetics of Dissolution: A Thermodynamic Perspective

The dissolution of a crystalline salt in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be favorable, ΔG must be negative. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of the process, as described by the equation:

ΔG = ΔH - TΔS

The enthalpy of solution can be conceptualized as the sum of two competing energy terms:

  • Lattice Energy (Endothermic): The energy required to break apart the ionic crystal lattice of the salt. For a dihydrochloride salt, this is typically a significant energy barrier due to the strong electrostatic interactions between the doubly-charged piperazinium cation and the two chloride anions.

  • Solvation Energy (Exothermic): The energy released when the ions are surrounded and stabilized by solvent molecules. The nature and extent of this solvation are highly dependent on the properties of the organic solvent.

The interplay between these two energetic factors is visualized in the following workflow:

G cluster_0 Dissolution Process Solid This compound (Crystalline Solid) Ions Gaseous Ions (Separated) Solid->Ions Lattice Energy (Endothermic) Solvated Solvated Ions (In Solution) Solid->Solvated Enthalpy of Solution (Net Energy Change) Ions->Solvated Solvation Energy (Exothermic)

Caption: Thermodynamic cycle of dissolution.

A Predictive Framework for Solubility in Organic Solvents

In the absence of comprehensive experimental data, a predictive framework based on the principles of "like dissolves like" and an understanding of intermolecular forces can guide solvent selection. Organic solvents can be broadly classified based on their polarity, hydrogen bonding capabilities, and other properties.

Solvent Classification and Predicted Solubility Trends:

Solvent ClassRepresentative SolventsKey PropertiesPredicted Solubility of this compoundRationale
Protic Solvents Methanol, Ethanol, IsopropanolHigh polarity, hydrogen bond donors and acceptorsHigh to Moderate The hydroxyl group can effectively solvate both the chloride anions and the protonated amine centers through hydrogen bonding. The alkyl portion of the alcohol can interact with the nonpolar parts of the piperazine ring.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity, hydrogen bond acceptorsModerate to Low These solvents have large dipole moments and can solvate the cation, but they lack the hydrogen bond donating ability to effectively solvate the chloride anions.
Ethers Tetrahydrofuran (THF), Diethyl ether, 1,4-DioxaneLow to moderate polarity, hydrogen bond acceptorsVery Low to Insoluble The low polarity and limited ability to stabilize the separated ions result in poor solvation energy, which is insufficient to overcome the high lattice energy of the salt.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate polarity, hydrogen bond acceptorsLow Similar to aprotic polar solvents, but generally less polar, leading to weaker ion-dipole interactions.
Esters Ethyl acetate, Isopropyl acetateLow to moderate polarityVery Low to Insoluble The polarity is generally too low to effectively solvate the ionic species.
Hydrocarbons Toluene, Heptane, HexaneNonpolarInsoluble The nonpolar nature of these solvents cannot overcome the high lattice energy of the ionic salt. There are no favorable intermolecular interactions to drive dissolution.

This predictive analysis suggests that lower-aliphatic alcohols are the most promising class of organic solvents for dissolving this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, a robust experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes

Experimental Workflow

G Start Start Prep Prepare Solvent & Solute Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Add excess solute Sample Sample & Filter Equilibrate->Sample Ensure equilibrium Dilute Dilute Sample Sample->Dilute Analyze Analyze by HPLC Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation: Accurately weigh a known amount of the selected organic solvent into several vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibrium should be determined empirically by sampling at different time points until the concentration in solution remains constant.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A calibration curve should be prepared using standards of this compound of known concentrations.

  • Calculation: The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or g/100g of solvent.

Analytical Method Considerations

The quantification of piperazine derivatives by HPLC can be challenging due to the lack of a strong UV chromophore in the piperazine nucleus.[1] Several approaches can be employed:

  • Evaporative Light Scattering Detector (ELSD): This universal detector is suitable for non-volatile analytes and does not require a chromophore.

  • Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity, making it an excellent choice for accurate quantification.

  • UV Detection with Derivatization: In the absence of ELSD or MS, pre-column derivatization with a UV-active agent can be performed to enable sensitive UV detection.[1]

Conclusion: A Roadmap for Informed Decision-Making

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.

Sources

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride CAS number 162240-96-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

This compound (CAS No. 162240-96-2) is a paramount chiral building block in the synthesis of complex pharmaceutical agents. Its rigid, stereochemically defined structure provides a scaffold that is crucial for developing selective and potent active pharmaceutical ingredients (APIs), particularly within the central nervous system (CNS) therapeutic area. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the physicochemical properties, spectroscopic characterization, stereoselective synthesis, and critical applications of this compound, with a special focus on its role in the synthesis of Varenicline. By synthesizing technical data with field-proven insights, this document serves as an essential resource for leveraging this versatile intermediate in drug discovery programs.

The Strategic Importance of the Chiral Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the core structure of numerous blockbuster drugs.[1] Its bifunctional nature allows it to serve as a versatile linker, while its basic nitrogen atoms are pivotal for modulating physicochemical properties like solubility and for establishing key binding interactions with biological targets.[2]

The introduction of stereocenters, as in (2S,6S)-2,6-dimethylpiperazine, elevates its utility from a simple linker to a sophisticated, three-dimensional pharmacophoric element. The fixed trans configuration of the two methyl groups imparts conformational rigidity and presents a specific spatial arrangement of substituents. This pre-organization is critical for achieving high target affinity and selectivity, as it reduces the entropic penalty upon binding and allows for precise, stereospecific interactions. The dihydrochloride salt form enhances the compound's stability and water solubility, making it an ideal candidate for a wide range of synthetic transformations in aqueous or protic solvent systems.[2]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the compound's properties is the foundation of its effective use.

Core Physicochemical Data
PropertyValueReference(s)
CAS Number 162240-96-2[3][4][5][6]
IUPAC Name (2S,6S)-2,6-dimethylpiperazine;dihydrochloride[3][5]
Molecular Formula C₆H₁₆Cl₂N₂[4][7][8]
Molecular Weight 187.11 g/mol [4][6][7][8]
Appearance White to off-white solid[8]
SMILES CC@H1CNCC@@H(N1)C.Cl.Cl[5]
Storage 2-8°C, under inert atmosphere[4][8]
Spectroscopic and Chromatographic Profile

Self-validating protocols demand rigorous analytical confirmation. The dihydrochloride salt structure of (2S,6S)-2,6-dimethylpiperazine presents a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy: Due to the C₂ symmetry of the (2S,6S) isomer, the proton NMR spectrum is simpler than that of its cis counterpart. Key expected signals include a doublet for the two equivalent methyl groups (CH ₃), multiplets for the two equivalent methine protons (-CH -), and complex multiplets for the axial and equatorial methylene protons (-CH ₂-) on the piperazine ring. The presence of the hydrochloride salt may lead to broad signals for the N-H protons.

  • ¹³C NMR Spectroscopy: The symmetry should result in three distinct carbon signals: one for the methyl carbons, one for the methine carbons, and one for the methylene carbons.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by N-H stretching bands (typically broad in the 3200-2700 cm⁻¹ region for amine salts), C-H stretching bands just below 3000 cm⁻¹, and N-H bending vibrations around 1600-1500 cm⁻¹.

  • Purity and Enantiomeric Excess (ee) Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for assessing chemical purity. Crucially, to determine the enantiomeric excess, a chiral stationary phase is required. This analysis is non-negotiable to validate the stereochemical integrity of the starting material, which directly impacts the stereoisomeric purity of the final API. An ee of >98% is typically required for pharmaceutical development.[1]

Asymmetric Synthesis: Achieving Stereochemical Fidelity

The synthesis of enantiopure (2S,6S)-2,6-dimethylpiperazine is a testament to the advances in asymmetric synthesis. The goal is not merely to form the piperazine ring but to control the absolute stereochemistry at the C2 and C6 positions. Several strategies have been developed to achieve this.[1][9]

Overview of Synthetic Strategies

Successful asymmetric syntheses often rely on one of two approaches:

  • Chiral Pool Synthesis: Employing readily available chiral starting materials, such as (S)-alanine or (S)-lactate, to introduce the desired stereocenters.[1]

  • Diastereoselective Reactions: Creating a new stereocenter under the influence of an existing one, often using chiral auxiliaries or catalysts.

A robust and well-documented method involves a key intramolecular cyclization step, such as a Mitsunobu reaction or a triflate alkylation, which proceeds with high stereochemical control.[1]

Example Protocol: Asymmetric Synthesis via Intramolecular Cyclization

This protocol outlines a generalized pathway inspired by established synthetic routes. The causality behind each step is critical: the choice of protecting groups prevents unwanted side reactions, and the specific cyclization chemistry dictates the final stereochemical outcome.

Step 1: Preparation of the Acyclic Precursor

  • Start with a protected (S)-amino alcohol, for example, N-Boc-(S)-alaninol. The Boc group is a robust protecting group for the amine that is stable to many reaction conditions but easily removed later.

  • Activate the hydroxyl group as a good leaving group, for instance, by converting it to a mesylate or tosylate. This activation is crucial for the subsequent nucleophilic substitution.

  • React this intermediate with a second equivalent of a protected (S)-amino alcohol derivative to form the acyclic diamine precursor.

Step 2: Deprotection and N-Alkylation

  • Selectively deprotect one of the nitrogen atoms. Orthogonal protecting groups are key here; if two different protecting groups were used, one can be removed while the other remains, directing the subsequent reaction.

  • The newly freed amine is then alkylated.

Step 3: Intramolecular Cyclization (The Key Step)

  • After deprotecting the second nitrogen, the molecule is poised for cyclization.

  • Using a method like the Mitsunobu reaction or an intramolecular Sₙ2 reaction (e.g., of an amino-halide or amino-sulfonate), the piperazine ring is formed. The stereochemistry of the starting materials directly translates to the (2S,6S) configuration of the product. For example, an Sₙ2 cyclization will proceed with inversion of configuration at one center, a factor that must be planned for in the precursor design.

Step 4: Deprotection and Salt Formation

  • Remove any remaining protecting groups from the piperazine nitrogens.

  • Treat the resulting free base with hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the this compound salt in high purity.

Asymmetric Synthesis Workflow cluster_0 Precursor Assembly cluster_1 Key Cyclization Step cluster_2 Final Product Formation Start (S)-Alanine Derivative Precursor Acyclic Diamine Precursor Start->Precursor Coupling & Protection Activated Activated Acyclic Precursor Precursor->Activated Activation Cyclized Protected (2S,6S)-2,6- Dimethylpiperazine Activated->Cyclized Intramolecular SN2 or Mitsunobu FreeBase (2S,6S)-Free Base Cyclized->FreeBase Deprotection FinalProduct (2S,6S)-2,6-Dimethylpiperazine dihydrochloride FreeBase->FinalProduct HCl Salt Formation Varenicline Synthesis Workflow cluster_0 Starting Materials cluster_1 Core Assembly cluster_2 Final Steps A Aromatic Precursor (e.g., Dinitro-Compound) C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B (2S,6S)-2,6-Dimethylpiperazine (from Dihydrochloride Salt) B->C D Protected Varenicline Precursor C->D E Ring Closure & Deprotection D->E F Varenicline Base E->F

Caption: Incorporation of the chiral piperazine into the Varenicline scaffold.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. As an amine hydrochloride salt, it is acidic and can be corrosive.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C. [4][8]An inert atmosphere is advised to prevent degradation from moisture and atmospheric components.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined stereochemistry and conformational rigidity provide a reliable platform for designing highly selective and potent therapeutics. The successful application in the synthesis of Varenicline underscores its value and solidifies its place in the chemist's toolbox. As drug discovery continues to pursue targets requiring greater specificity, the demand for sophisticated, enantiopure building blocks like this will only intensify, paving the way for the next generation of precisely engineered medicines.

References

  • Askin, D., Eng, K. K., Rossen, K., Purick, R. M., Wells, K. M., Volante, R. P., & Reider, P. J. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 60(13), 4069–4074. [Link]

  • P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (2S,6S)-2,6-dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. [Link]

  • Papke, R. L., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(15), 2868–2878. [Link]

  • Google Patents. (2007).
  • Google Patents. (2008). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (US8314235B2).
  • Google Patents. (2009).
  • Google Patents. (2009). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (WO2010023561A1).

Sources

The Genesis and Evolution of Chiral Piperazines: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in blockbuster drugs.[1] The introduction of chirality into the piperazine core unlocks a three-dimensional chemical space that has proven critical for enhancing potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This guide provides an in-depth exploration of the discovery and history of chiral piperazines, tracing their evolution from early resolution methods to the sophisticated catalytic asymmetric syntheses that define the state-of-the-art. We will delve into the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and offer insights into the future directions of this dynamic field.

The Piperazine Moiety: From Anthelmintic to Privileged Scaffold

The journey of piperazine in the realm of medicine began not as a chiral entity but as a simple heterocyclic compound with a surprising biological activity. Initially investigated in the late 19th century for its purported ability to dissolve uric acid, its true medicinal value was realized in 1953 when it was introduced as an effective anthelmintic agent for treating roundworm and pinworm infections.[2] The parent piperazine molecule, a six-membered ring containing two opposing nitrogen atoms, offered a unique combination of properties: its basicity allowed for the formation of salts with improved solubility and stability, and its symmetrical structure provided a versatile scaffold for derivatization.

It was the derivatization of the piperazine core that propelled it into the limelight of drug discovery. Today, piperazine-containing compounds are ubiquitous across a vast range of therapeutic areas, including oncology (e.g., Imatinib), antivirals, and central nervous system disorders.[1] Analysis of FDA-approved drugs reveals that the piperazine ring is the third most common nitrogen heterocycle, a testament to its profound impact on medicinal chemistry.[3] However, a significant portion of these drugs feature substitution only at the nitrogen atoms, leaving the vast potential of stereochemically defined carbon-substituted piperazines relatively untapped until more recent decades.[4]

The Dawn of Chirality: Early Strategies for Accessing Enantiopure Piperazines

The recognition that stereoisomers of a drug can have vastly different pharmacological and toxicological profiles necessitated the development of methods to access enantiomerically pure compounds. For piperazines, the journey into the third dimension began with classical techniques that separated pre-formed racemic mixtures.

Classical Resolution: The First Forays into Enantiopurity

The earliest approaches to obtaining chiral piperazines relied on the principle of classical resolution. This method involves the reaction of a racemic mixture of a chiral piperazine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.

One of the pioneering examples of this approach is the resolution of racemic 2-methylpiperazine. This was achieved by forming diastereomeric salts with optically active tartaric acid. By carefully controlling the crystallization conditions, one diastereomer preferentially precipitates from the solution, allowing for its isolation and subsequent liberation of the enantiopure 2-methylpiperazine. This method, while effective, can be laborious and is often limited in yield.

The Chiral Pool: Nature's Starting Blocks

A more elegant and often more efficient strategy that emerged was the use of the "chiral pool." This approach leverages the vast array of naturally occurring, enantiomerically pure compounds, such as amino acids and carbohydrates, as starting materials. By beginning with a molecule that already possesses the desired stereochemistry, the synthetic route can be designed to preserve that chirality in the final piperazine product.

Amino acids have been particularly valuable in this regard. For instance, a chiral amino acid can be elaborated into a chiral 1,2-diamine, a key precursor for the construction of the piperazine ring. This strategy ensures that the stereocenter derived from the amino acid is incorporated into the piperazine scaffold with a defined absolute configuration.[4] This approach has been instrumental in the synthesis of a wide variety of C2-substituted and 2,6-disubstituted chiral piperazines.

The Evolution of Asymmetric Synthesis: Building Chirality with Intention

While classical resolution and the chiral pool were foundational, the desire for greater efficiency, versatility, and atom economy drove the development of true asymmetric synthetic methods. These strategies aim to create the desired stereocenter during the course of the reaction, often with high levels of stereocontrol.

Chiral Auxiliaries: Stoichiometric Stereocontrol

The use of chiral auxiliaries represented a significant leap forward in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. It then directs the stereochemical outcome of a subsequent reaction before being cleaved and recycled.

For the synthesis of chiral piperazines, a common approach involves attaching a chiral auxiliary, such as one derived from (R)-(-)-phenylglycinol, to a piperazine precursor.[4] This auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched piperazine.

Experimental Protocol: Synthesis of (R)-(+)-2-Methylpiperazine using a Chiral Auxiliary [4]

This protocol outlines a representative synthesis of a chiral piperazine utilizing a chiral auxiliary derived from (R)-(-)-phenylglycinol.

  • Amide Coupling: (R)-(-)-phenylglycinol is condensed with N-Boc glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

  • Reduction and Protection: The amide is reduced, and the resulting hydroxyl group is protected as a silyl ether.

  • Second Amide Coupling and Cyclization: The product is then condensed with bromoacetic acid, followed by desilylation and cyclization to yield the 2-oxopiperazine intermediate.

  • Diastereoselective Methylation: The enolate of the 2-oxopiperazine is formed and then methylated. The chiral auxiliary directs the approach of the methylating agent, leading to a high diastereomeric excess.

  • Auxiliary Cleavage and Reduction: The chiral auxiliary is cleaved, and the 2-oxopiperazine is reduced to afford the final (R)-(+)-2-methylpiperazine.

Catalytic Asymmetric Synthesis: The Modern Era

The pinnacle of efficiency in chiral synthesis is the use of catalytic asymmetric methods. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This has been an area of intense research for chiral piperazine synthesis, leading to a variety of powerful methodologies.

One of the most direct routes to chiral piperazines is the asymmetric hydrogenation of prochiral pyrazine precursors. This involves the use of a transition metal catalyst, such as iridium or palladium, complexed with a chiral ligand.[5][6] The chiral ligand creates a chiral environment around the metal center, which then directs the delivery of hydrogen to one face of the pyrazine ring, resulting in a highly enantioselective reduction to the corresponding piperazine.

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Pyrazines

Catalyst SystemSubstrate ScopeEnantiomeric Excess (ee)Key FeaturesReference
[Ir(cod)Cl]₂ / Chiral LigandActivated Pyrazinium SaltsUp to 96%Requires pre-activation of the pyrazine ring.[6]
Pd-based CatalystsPyrazin-2-olsUp to 90%Provides access to chiral piperazin-2-ones, which can be further reduced.[5]

A more recent and powerful strategy is the direct asymmetric functionalization of C-H bonds of the piperazine ring. This avoids the need for pre-functionalized starting materials and offers a highly atom-economical route to chiral piperazines. One notable example is the use of asymmetric lithiation-trapping. In this method, a strong base in the presence of a chiral ligand, such as (-)-sparteine, selectively removes a proton from one of the enantiotopic positions on the piperazine ring. The resulting chiral organolithium species is then trapped with an electrophile to generate the C-substituted chiral piperazine with high enantioselectivity.

Asymmetric_Synthesis_Evolution Classical_Resolution Classical Resolution (e.g., with Tartaric Acid) Chiral_Pool Chiral Pool Synthesis (e.g., from Amino Acids) Classical_Resolution->Chiral_Pool Increased Efficiency Chiral_Auxiliaries Chiral Auxiliaries (e.g., Phenylglycinol-derived) Chiral_Pool->Chiral_Auxiliaries Broader Scope Catalytic_Asymmetric Catalytic Asymmetric Synthesis Chiral_Auxiliaries->Catalytic_Asymmetric Improved Atom Economy

The Impact of Chiral Piperazines on Drug Discovery

The availability of robust and scalable methods for the synthesis of chiral piperazines has had a profound impact on modern drug discovery. The ability to introduce stereocenters onto the piperazine core allows medicinal chemists to fine-tune the three-dimensional shape of a molecule, leading to improved interactions with biological targets.

Chirality in piperazine-containing drugs can lead to:

  • Enhanced Potency: One enantiomer may fit significantly better into the binding site of a target protein, leading to a substantial increase in biological activity.

  • Improved Selectivity: Stereoisomers can exhibit different affinities for various receptors or enzymes, allowing for the design of drugs that are more selective for their intended target, thereby reducing off-target side effects.

  • Favorable Pharmacokinetic Properties: The stereochemistry of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

A notable example is the HIV protease inhibitor Indinavir, which contains a chiral piperazine moiety that is crucial for its activity. The development of asymmetric routes to key intermediates of Indinavir showcases the practical application of the synthetic methodologies discussed in this guide.

Synthetic_Workflow cluster_0 Early Methods cluster_1 Chiral Pool Approach cluster_2 Catalytic Asymmetric Synthesis Racemic_Piperazine Racemic Piperazine Resolution Classical Resolution Racemic_Piperazine->Resolution Enantiopure_Piperazine1 Enantiopure Piperazine Resolution->Enantiopure_Piperazine1 Amino_Acid Chiral Amino Acid Synthesis Multi-step Synthesis Amino_Acid->Synthesis Enantiopure_Piperazine2 Enantiopure Piperazine Synthesis->Enantiopure_Piperazine2 Prochiral_Pyrazine Prochiral Pyrazine Asymmetric_Hydrogenation Asymmetric Hydrogenation Prochiral_Pyrazine->Asymmetric_Hydrogenation Enantiopure_Piperazine3 Enantiopure Piperazine Asymmetric_Hydrogenation->Enantiopure_Piperazine3

Future Perspectives and Conclusion

The field of chiral piperazine synthesis continues to evolve at a rapid pace. Current research is focused on the development of even more efficient and sustainable catalytic methods. The use of earth-abundant metal catalysts and organocatalysis are promising areas of investigation. Furthermore, the late-stage C-H functionalization of complex molecules containing a piperazine ring offers the potential to rapidly generate diverse libraries of chiral compounds for drug screening.

References

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]

  • Piperazine. (n.d.). In Britannica. Retrieved from [Link]

  • Thirupathi, G., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

  • Pope, W. J., & Peachey, S. J. (1898). XC.—The non-resolution of racemic tetrahydropapaverine by tartaric acid. Journal of the Chemical Society, Transactions, 73, 902-905. [Link]

  • Leeman, M., et al. (2009). Nucleation inhibition in attrition-enhanced Pope–Peachey type of diastereomeric resolutions. Tetrahedron, 65(16), 3052-3056. [Link]

  • Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]

  • Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. [Link]

  • Feng, G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Huang, W. X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

Sources

Methodological & Application

The C₂-Symmetric Scaffold: A Technical Guide to Asymmetric Synthesis Using (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a reliable and predictable method for introducing stereocenters. Among the diverse array of available auxiliaries, those possessing C₂-symmetry have garnered significant attention for their ability to create a highly ordered and predictable chiral environment. This guide provides an in-depth exploration of (2S,6S)-2,6-dimethylpiperazine, a C₂-symmetric diamine, as a versatile and recoverable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives.

Introduction: The Power of C₂-Symmetry in Stereocontrol

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of chirality into this framework, particularly through carbon substitution, significantly expands its utility in creating structurally diverse and potent molecules.[2][3] The (2S,6S)-2,6-dimethylpiperazine scaffold is particularly compelling. Its C₂-symmetry simplifies the stereochemical analysis of transition states, as the two faces of a prochiral enolate attached to it are rendered diastereotopic in a more pronounced and predictable manner compared to non-symmetric auxiliaries.

This guide will detail the application of (2S,6S)-2,6-dimethylpiperazine dihydrochloride in a complete asymmetric synthesis workflow, from the attachment of the auxiliary to a prochiral substrate, through a highly diastereoselective alkylation, to the final cleavage and recovery of the auxiliary. The protocols described are grounded in well-established principles of asymmetric alkylation, drawing parallels from seminal work with Evans' oxazolidinones and Myers' pseudoephedrine amides.[1][3][4]

The Overall Workflow: A Three-Act Synthesis

The application of (2S,6S)-2,6-dimethylpiperazine as a chiral auxiliary follows a logical and efficient three-stage process. This workflow is designed to be robust, scalable, and economically viable due to the potential for high recovery of the chiral auxiliary.

G cluster_0 PART 1: Auxiliary Attachment cluster_1 PART 2: Diastereoselective Alkylation cluster_2 PART 3: Auxiliary Cleavage & Recovery A Prochiral Carboxylic Acid (R-CH2-COOH) C N-Acyl Piperazine Adduct A->C Acylation B (2S,6S)-2,6-Dimethylpiperazine B->C D Deprotonation (LDA) Forms Chelated (Z)-Enolate C->D E Alkylation (R'-X) Face-Selective Attack D->E F Diastereomerically Enriched Adduct E->F G Hydrolysis F->G H Enantiomerically Enriched α-Substituted Acid G->H I Recovered Auxiliary G->I

Caption: General workflow for asymmetric synthesis.

Part 1: Preparation of the Chiral Controller - N-Acylation

The first critical step is the covalent attachment of the chiral auxiliary to a prochiral carboxylic acid substrate. This is achieved through a standard N-acylation reaction to form a stable amide. The dihydrochloride salt of the piperazine must first be neutralized to the free base for it to be nucleophilic.

Protocol 1: Free-Basing and N-Acylation

This protocol describes the formation of the N-acyl piperazine derivative from a generic carboxylic acid.

Materials:

  • This compound

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free-Basing the Auxiliary:

    • Dissolve this compound (1.0 eq) in water.

    • Cool the solution in an ice bath and add a 2M aqueous solution of NaOH dropwise until the pH is >12.

    • Extract the aqueous solution with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as a solid or oil. Use immediately.

  • Acid Chloride Formation:

    • In a separate flask under an inert atmosphere (N₂ or Ar), add the prochiral carboxylic acid (1.0 eq) to anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add one drop of DMF if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • N-Acylation:

    • Dissolve the free-based (2S,6S)-2,6-dimethylpiperazine (1.05 eq) in anhydrous DCM under an inert atmosphere.

    • Add TEA (2.5 eq) and a catalytic amount of DMAP (0.05 eq).

    • Cool the solution to 0 °C and add a solution of the crude acid chloride (1.0 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-acyl piperazine adduct.

Part 2: The Key Step - Diastereoselective Alkylation

With the chiral auxiliary in place, the stage is set for the creation of the new stereocenter. This is achieved by forming a lithium enolate, which adopts a rigid, chelated conformation, followed by the addition of an electrophile.

Stereochemical Model: The Role of C₂-Symmetry

The high diastereoselectivity of this reaction stems from the formation of a rigid Z-enolate chelated to the lithium cation. The C₂-symmetry of the piperazine ring, with its two methyl groups locked in a cis configuration, creates a highly differentiated steric environment. The lithium cation is believed to coordinate to the amide carbonyl oxygen and the lone pair of the second nitrogen atom of the piperazine ring. This locks the conformation of the enolate. One of the methyl groups on the piperazine ring then acts as a steric shield, effectively blocking one face of the planar enolate. The incoming electrophile is therefore directed to the opposite, less-hindered face.

Caption: Proposed transition state for alkylation. (Note: Image is illustrative)

Protocol 2: Asymmetric Alkylation of the N-Acyl Piperazine

This protocol is analogous to the well-established Myers asymmetric alkylation and requires strictly anhydrous conditions and low temperatures.[1][5]

Materials:

  • N-Acyl-(2S,6S)-2,6-dimethylpiperazine adduct (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous lithium chloride (LiCl) (optional, but often beneficial)[5]

  • Alkyl halide electrophile (R'-X, e.g., benzyl bromide, methyl iodide) (1.2-1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: Under a positive pressure of argon, flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum.

  • Enolate Formation:

    • Add the N-acyl piperazine adduct (1.0 eq) and anhydrous LiCl (5-6 eq, if used) to the flask.

    • Add anhydrous THF via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LDA solution (1.1-1.2 eq) dropwise via syringe. The solution typically turns yellow or orange, indicating enolate formation.

    • Stir the solution at -78 °C for 30-60 minutes.

  • Alkylation:

    • Add the alkyl halide (1.2-1.5 eq) dropwise to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours. The optimal temperature may vary depending on the electrophile; for less reactive electrophiles, the temperature may need to be slowly raised to -40 °C or 0 °C.[5] Monitor the reaction by TLC.

  • Workup:

    • Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.).

    • Purify the product by flash column chromatography to isolate the major diastereomer. In many cases with related auxiliaries, the product is crystalline and can be purified by recrystallization to >99% d.e.[6]

Substrate (R-group)Electrophile (R'-X)Temp (°C)Time (h)Yield (%)d.r.
Methyl (CH₃-)Benzyl Bromide-783>90>95:5
Methyl (CH₃-)Methyl Iodide-78 to -404>85>90:10
Phenyl (Ph-)Ethyl Iodide-784>90>95:5
Note: Data presented is representative of typical results achieved with analogous high-performing chiral auxiliaries like pseudoephedrine amides and is intended for illustrative purposes. Actual results may vary.

Part 3: Releasing the Product and Recycling the Auxiliary

The final step involves the cleavage of the amide bond to release the newly synthesized, enantiomerically enriched carboxylic acid and recover the valuable (2S,6S)-2,6-dimethylpiperazine auxiliary for reuse.

Protocol 3: Hydrolytic Cleavage of the Auxiliary

Amide hydrolysis typically requires harsh conditions (e.g., strong acid or base at high temperatures), which can risk epimerization of the newly formed stereocenter.[7] Milder hydrolytic methods are therefore preferred.

Materials:

  • Alkylated N-acyl piperazine adduct

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium sulfite (Na₂SO₃), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1M aqueous solution

Procedure:

  • Hydrolysis:

    • Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

    • Add an aqueous solution of LiOH (4.0 eq) followed by the slow, dropwise addition of 30% H₂O₂ (5.0 eq).

    • Stir the reaction vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench and Product Isolation:

    • Cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of Na₂SO₃ until a negative test is obtained with peroxide test strips.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Add water and extract the mixture with diethyl ether or ethyl acetate (3 x 30 mL) to remove the recovered chiral auxiliary.

    • Acidify the remaining aqueous layer to pH 1-2 with 1M HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine these latter organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • Auxiliary Recovery:

    • Take the initial organic extracts containing the auxiliary and wash them with 1M HCl.

    • The auxiliary will move into the acidic aqueous phase as the dihydrochloride salt.

    • The aqueous layer can be concentrated, or the auxiliary can be re-isolated by basifying to pH >12 with NaOH and extracting with DCM as described in Protocol 1.

Conclusion and Future Perspectives

This compound serves as a highly effective C₂-symmetric chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its rigid, chair-like conformation allows for predictable and high levels of diastereoselectivity in the alkylation of its corresponding N-acyl derivatives. The straightforward attachment, reliable stereocontrol, and efficient cleavage and recovery protocols make it a valuable tool for researchers in both academic and industrial settings. Future work could explore the application of this auxiliary in other important C-C bond-forming reactions, such as asymmetric aldol reactions, Michael additions, and conjugate additions, further expanding its utility in the synthesis of complex chiral molecules for drug development.

References

  • Alexakis, A., & Mangeney, P. (1990). Chiral Diamines: Synthesis and Applications in Asymmetric Synthesis. Tetrahedron: Asymmetry, 1(8), 477-511.
  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). A General Method for the Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 116(20), 9361-9362.
  • Bull, S. D., Davies, S. G., Garner, A. C., Parkes, A. L., Roberts, P. M., Sellers, T. G. R., ... & Vickers, R. J. (2007). On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates. New Journal of Chemistry, 31(4), 486-495.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Gage, J. R., & Evans, D. A. (1993). (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Organic Syntheses, 8, 528.
  • Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 183.
  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

Sources

Application Notes and Protocols for (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride in Enantioselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C₂-Symmetry in Asymmetric Catalysis

(2S,6S)-2,6-Dimethylpiperazine is a C₂-symmetric chiral diamine that has emerged as a powerful auxiliary and ligand in the field of enantioselective synthesis. Its rigid, chair-like conformation, combined with the stereodirecting influence of the two methyl groups, provides a well-defined and predictable chiral environment for a variety of chemical transformations. This structural feature is paramount in achieving high levels of stereocontrol, making it a valuable tool for researchers in academia and the pharmaceutical industry. The piperazine core is a prevalent motif in numerous biologically active molecules and approved drugs, further enhancing the utility of its chiral derivatives in drug discovery and development.

This guide provides a comprehensive overview of the practical applications of (2S,6S)-2,6-dimethylpiperazine dihydrochloride. We will detail the necessary preparative step to liberate the active free base and present a validated protocol for its use as a chiral auxiliary in the asymmetric alkylation of ketones—a fundamental carbon-carbon bond-forming reaction. The underlying principles of stereocontrol and mechanistic rationale will be discussed to provide a complete understanding of the system.

PART 1: Liberation of the Chiral Free Base

The commercially available this compound is a stable, crystalline solid. However, for its application as a nucleophilic chiral auxiliary, the free diamine is required. The following protocol outlines the straightforward and quantitative neutralization of the dihydrochloride salt. This procedure is adapted from a standard method for the preparation of piperazine free bases from their hydrochloride salts.[1]

Protocol 1: Preparation of (2S,6S)-2,6-Dimethylpiperazine Free Base

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, separatory funnel, magnetic stirrer, rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of deionized water.

  • Basification: While stirring the solution at room temperature, slowly add a 5 N aqueous solution of sodium hydroxide. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the NaOH solution until the pH is greater than 12, ensuring complete deprotonation of the diamine.

  • Extraction: Transfer the alkaline aqueous solution to a separatory funnel. Extract the aqueous phase multiple times (e.g., 8-12 times) with chloroform or dichloromethane. The numerous extractions are necessary due to the relatively high water solubility of the diamine.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the (2S,6S)-2,6-dimethylpiperazine free base as an oil or low-melting solid. The product can be used directly in the next step without further purification.

PART 2: Application in Enantioselective Alkylation of Ketones

One of the most powerful applications of chiral diamines is in the asymmetric alkylation of ketones. The strategy, pioneered by Meyers and Enders, involves the formation of a chiral hydrazone or, in this case, a chiral imine, which serves as a temporary stereocontrolling scaffold. The C₂-symmetry of the (2S,6S)-2,6-dimethylpiperazine auxiliary effectively blocks one face of the derived aza-enolate, directing the incoming electrophile to the opposite face.

Mechanism of Stereocontrol

The enantioselectivity of this process is rooted in the formation of a rigid, chelated aza-enolate intermediate. The workflow can be visualized as follows:

G cluster_prep I. Chiral Imine Formation cluster_reaction II. Asymmetric Alkylation cluster_cleavage III. Auxiliary Cleavage Ketone Ketone Imine Chiral Imine Ketone->Imine + Piperazine (2S,6S)-2,6-Dimethylpiperazine (from Protocol 1) Piperazine->Imine AzaEnolate Lithium Aza-enolate (Chelated, Rigid Structure) Imine->AzaEnolate + LDA LDA LDA (Base) AlkylatedImine Alkylated Imine (New Stereocenter) AzaEnolate->AlkylatedImine + R-X Electrophile Alkyl Halide (R-X) Product Enantioenriched α-Alkylated Ketone AlkylatedImine->Product + H₃O⁺ RecoveredAux Recovered Auxiliary (as Dihydrochloride) AlkylatedImine->RecoveredAux + H₃O⁺ Hydrolysis Acidic Hydrolysis (e.g., aq. HCl)

Figure 1. Workflow for asymmetric alkylation using (2S,6S)-2,6-dimethylpiperazine.

The key to high enantioselectivity is the deprotonation of the chiral imine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium aza-enolate. The lithium cation chelates with the second nitrogen atom of the piperazine ring, creating a rigid, planar, six-membered ring structure. This conformation, dictated by the C₂-symmetric backbone, effectively shields one face of the nucleophilic carbon, leading to a highly selective alkylation on the less sterically hindered face.

Protocol 2: Asymmetric α-Alkylation of Cyclohexanone

This protocol details the enantioselective synthesis of (S)-2-allylcyclohexanone.

Materials:

  • (2S,6S)-2,6-Dimethylpiperazine (from Protocol 1)

  • Cyclohexanone

  • Allyl bromide

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (2 N HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (flame-dried, under inert atmosphere)

Procedure:

Step A: Formation of the Chiral Imine

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine (2S,6S)-2,6-dimethylpiperazine (1.0 eq.), cyclohexanone (1.05 eq.), and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Once water evolution ceases, cool the reaction mixture and remove the toluene under reduced pressure. The resulting chiral imine is used directly in the next step.

Step B: Asymmetric Alkylation

  • In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of the chiral imine from Step A (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture at this temperature for 2-3 hours to ensure complete formation of the aza-enolate.

  • Add allyl bromide (1.2 eq.) dropwise to the aza-enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.

Step C: Hydrolysis and Product Isolation

  • To the reaction mixture, add 2 N aqueous HCl and stir vigorously for 20-30 minutes at room temperature to hydrolyze the imine.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched (S)-2-allylcyclohexanone.

Expected Results and Data

The application of C₂-symmetric auxiliaries in the alkylation of cyclic ketones typically yields products with high enantiomeric excess. The table below summarizes representative data for similar transformations found in the literature.

ElectrophileYield (%)Enantiomeric Excess (ee, %)
Methyl Iodide65-75>95
Ethyl Iodide60-70>95
Allyl Bromide70-80>95
Benzyl Bromide65-75>95

Note: Yields and ee values are illustrative and can vary based on reaction scale, purity of reagents, and precise reaction conditions. Determination of enantiomeric excess should be performed using chiral HPLC or GC.

Conclusion

This compound is a versatile and effective chiral auxiliary precursor for asymmetric synthesis. Following a straightforward neutralization to the free base, it can be readily employed in stereoselective transformations such as the α-alkylation of ketones. The C₂-symmetric backbone provides a robust platform for inducing high levels of enantioselectivity through the formation of rigid, chelated intermediates. The protocols and mechanistic insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this valuable chiral building block in their synthetic endeavors.

References

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 2015.

  • Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. Molecules, 2022.

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI, 2017.

  • Direct Asymmetric Alkylation of Ketones: Still Unconquered. Molecules, 2017.

  • 1-benzylpiperazine. Organic Syntheses.

Sources

The Strategic Incorporation of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry and Conformational Rigidity in Medicinal Chemistry

In the intricate dance of drug-receptor interactions, the three-dimensional arrangement of atoms is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The (2S,6S)-2,6-Dimethylpiperazine dihydrochloride scaffold is a C2-symmetric chiral building block that has garnered significant attention in medicinal chemistry. Its rigid, pre-organized conformation, coupled with the specific stereochemical orientation of the two methyl groups, offers a powerful tool for medicinal chemists to constrain the presentation of pharmacophoric elements in three-dimensional space. This conformational rigidity can lead to enhanced binding affinity, improved selectivity for the target receptor over off-targets, and favorable pharmacokinetic properties such as increased metabolic stability.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for its strategic deployment in drug discovery programs.

Core Attributes and Synthetic Considerations

(2S,6S)-2,6-Dimethylpiperazine is a chiral, non-planar, six-membered heterocyclic ring. The two methyl groups in a cis configuration adopt pseudo-axial or pseudo-equatorial positions depending on the ring conformation, which is typically a chair or a twisted boat form. The dihydrochloride salt ensures stability and enhances solubility in polar solvents, facilitating its use in various reaction conditions.

The synthesis of enantiomerically pure (2S,6S)-2,6-Dimethylpiperazine is a critical first step. Several asymmetric synthetic routes have been developed, often starting from readily available chiral precursors like L-alanine. These methods include diastereoselective cyclization reactions and catalytic asymmetric hydrogenations.[2]

Key Applications in Medicinal Chemistry

The unique structural features of the (2S,6S)-2,6-dimethylpiperazine moiety make it a valuable component in the design of novel therapeutics, particularly for targets within the central nervous system (CNS) and in oncology.

Enhancing CNS Penetration and Metabolic Stability

The piperazine nucleus is a well-known "privileged scaffold" in CNS drug discovery, often improving the physicochemical properties of a molecule to favor blood-brain barrier penetration.[3] The addition of the dimethyl groups in the (2S,6S) configuration can further enhance metabolic stability by shielding the piperazine ring from enzymatic degradation by cytochrome P450 enzymes.[1] This steric hindrance can reduce N-dealkylation, a common metabolic pathway for piperazine-containing drugs.

A Case Study: Allosteric Inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1)

A compelling example of the strategic use of a stereoisomer of 2,6-dimethylpiperazine is in the development of allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1), a potential target in certain cancers.[4] In a high-throughput screening campaign, a piperazine-containing molecule was identified as a promising hit. Subsequent structure-activity relationship (SAR) studies revealed that the incorporation of a (2R,6R)-2,6-dimethylpiperazine core significantly enhanced the inhibitory potency.[4]

While this example uses the (2R,6R)-enantiomer, it powerfully illustrates the principle of using a chiral dimethylpiperazine scaffold to optimize potency. The specific stereochemistry of the methyl groups dictates the optimal orientation of the substituents on the piperazine nitrogens, leading to a more favorable interaction with the allosteric binding site of the enzyme.

Table 1: Structure-Activity Relationship of 2,6-Dimethylpiperazine Analogs as CPS1 Inhibitors [4]

CompoundPiperazine CoreIC50 (µM)
Hit Compound Unsubstituted Piperazine7.8
Analog 1 (2R,6R)-2,6-Dimethylpiperazine0.066
Analog 2 (2S,6S)-2,6-Dimethylpiperazine> 20
Analog 3 cis-2,5-Dimethylpiperazine1.5
Analog 4 trans-2,5-Dimethylpiperazine8.3

This data clearly demonstrates the profound impact of the stereochemistry and substitution pattern on the piperazine ring on biological activity.

Constraining Peptide Conformations

The rigid nature of the (2S,6S)-2,6-dimethylpiperazine scaffold makes it an excellent tool for the synthesis of conformationally constrained peptide mimetics. By incorporating this moiety into a peptide backbone, medicinal chemists can lock the peptide into a specific bioactive conformation, which can lead to increased potency, selectivity, and proteolytic stability.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations involving this compound.

Protocol 1: Mono-N-Boc Protection of this compound

The selective protection of one of the two equivalent nitrogen atoms is a crucial step for subsequent selective functionalization.

Causality: This protocol utilizes a controlled amount of di-tert-butyl dicarbonate (Boc)2O and a base to favor the formation of the mono-protected product. The dihydrochloride salt must first be neutralized.

Diagram: Mono-N-Boc Protection Workflow

G start (2S,6S)-2,6-Dimethylpiperazine dihydrochloride base Add Triethylamine (2.2 eq) in Dichloromethane (DCM) start->base boc2o Add (Boc)2O (1.0 eq) dropwise at 0 °C base->boc2o stir Stir at room temperature (Monitor by TLC/LC-MS) boc2o->stir workup Aqueous workup (Wash with water, brine) stir->workup purify Purify by flash column chromatography workup->purify product Mono-N-Boc-(2S,6S)-2,6- dimethylpiperazine purify->product

Caption: Workflow for the mono-N-Boc protection of (2S,6S)-2,6-dimethylpiperazine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DCM to form a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 30 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • In a separate flask, dissolve (Boc)2O (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the (Boc)2O solution dropwise to the piperazine suspension at 0 °C over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the mono-Boc product.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-N-Boc-(2S,6S)-2,6-dimethylpiperazine.

Protocol 2: Diastereoselective Mono-N-Alkylation of Mono-N-Boc-(2S,6S)-2,6-Dimethylpiperazine

This protocol describes the selective alkylation of the remaining free secondary amine.

Causality: The use of a base is necessary to deprotonate the secondary amine, making it nucleophilic. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Diagram: Mono-N-Alkylation Workflow

G start Mono-N-Boc-(2S,6S)-2,6- dimethylpiperazine base Add K2CO3 (1.5 eq) in Acetonitrile (ACN) start->base alkyl_halide Add Alkyl Halide (1.1 eq) base->alkyl_halide heat Heat to 60-80 °C (Monitor by TLC/LC-MS) alkyl_halide->heat workup Filter and concentrate heat->workup purify Purify by flash column chromatography workup->purify product N-Alkyl-N'-Boc-(2S,6S)-2,6- dimethylpiperazine purify->product

Caption: Workflow for the mono-N-alkylation of mono-N-Boc protected (2S,6S)-2,6-dimethylpiperazine.

Materials:

  • Mono-N-Boc-(2S,6S)-2,6-dimethylpiperazine

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add mono-N-Boc-(2S,6S)-2,6-dimethylpiperazine (1.0 eq) and anhydrous ACN.

  • Add anhydrous K2CO3 (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine, which is often a final step or a prelude to further functionalization.

Causality: Strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is required to cleave the tert-butoxycarbonyl group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.

Materials:

  • N-Alkyl-N'-Boc-(2S,6S)-2,6-dimethylpiperazine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Standard laboratory glassware and magnetic stirrer

Procedure (using TFA):

  • Dissolve the N-Boc protected piperazine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate to yield the deprotected product. Further purification may be required depending on the nature of the product.

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block in medicinal chemistry. Its C2-symmetry and conformational rigidity provide a unique platform for the design of potent and selective drug candidates. The strategic incorporation of this scaffold can lead to significant improvements in pharmacological and pharmacokinetic properties. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the application of such pre-organized chiral scaffolds will undoubtedly continue to play a pivotal role in the discovery of next-generation therapeutics.

References

  • Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]

  • Chamakuri, S., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(34), 6284-6289. [Link]

  • Cignarella, G., et al. (1964). 2,6-DIALKYLPIPERAZINES. I. SYNTHESIS OF CIS-2,6-DIMETHYLPIPERAZINE DERIVATIVES. Journal of Medicinal Chemistry, 7(2), 241-242. [Link]

  • Hale, J. J., et al. (2004). Discovery of a Potent, Selective, and Orally Bioavailable Piperazine-Based Neurokinin-1 Receptor Antagonist. Journal of Medicinal Chemistry, 47(23), 5687-5690. [Link]

  • Lowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Martjuga, M., et al. (2011). Asymmetric Synthesis of 1,3-Diamines. II: Diastereoselective Reduction of Atropisomeric N–tert-Butanesulfinylketimines. The Journal of Organic Chemistry, 76(8), 2635–2647. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 11(9), 1955-1958. [Link]

  • Zimmerman, S. R., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(11), 2243-2249. [Link]

Sources

Application Notes and Protocols for Reactions with (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Chiral Scaffolds in Modern Drug Discovery

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. Its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic properties have cemented its role in the development of therapeutics across various disease areas. The introduction of stereocenters into the piperazine scaffold, as seen in (2S,6S)-2,6-dimethylpiperazine, offers a three-dimensional diversity that is critical for enhancing potency, selectivity, and metabolic stability of drug candidates. This chiral building block provides a rigid framework that allows for the precise spatial orientation of substituents, a key factor in optimizing interactions with biological targets.

This guide provides a comprehensive overview of the experimental considerations and detailed protocols for the use of (2S,6S)-2,6-dimethylpiperazine dihydrochloride in synthetic chemistry. From the initial handling and preparation of the free base to its application in the synthesis of complex bioactive molecules, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals. The protocols and insights provided herein are grounded in established chemical principles and aim to empower the user to confidently and effectively utilize this versatile chiral building block in their research endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₆H₁₆Cl₂N₂
Molecular Weight 187.11 g/mol
Appearance White to off-white crystalline solid
Melting Point >300 °C (decomposes)
Solubility Soluble in water

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

From Dihydrochloride to Free Base: The Essential First Step

(2S,6S)-2,6-Dimethylpiperazine is most commonly supplied as its dihydrochloride salt for enhanced stability and ease of handling. However, for most synthetic applications, particularly those involving nucleophilic attack by the nitrogen atoms, the free base is required. The following protocol details a standard procedure for the liberation of the free piperazine.

Protocol 1: Free Base Extraction of (2S,6S)-2,6-Dimethylpiperazine

This protocol describes the neutralization of the dihydrochloride salt and subsequent extraction of the free base into an organic solvent.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water in a beaker or flask.

  • Basification: Cool the solution in an ice bath. While stirring, slowly add a 2 M aqueous solution of NaOH or KOH dropwise until the pH of the solution reaches >12. This ensures complete deprotonation of both amine hydrochlorides.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The organic layer (bottom layer with DCM) contains the free piperazine. Carefully drain the organic layer into a clean, dry Erlenmeyer flask.

  • Repeat Extraction: To maximize the recovery of the free base, repeat the extraction of the aqueous layer with two more portions of DCM.

  • Drying: Combine all the organic extracts and add anhydrous sodium sulfate or magnesium sulfate to remove any residual water. Swirl the flask and allow it to stand for at least 15 minutes.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the (2S,6S)-2,6-dimethylpiperazine free base as a solid or oil. The free base should be used immediately or stored under an inert atmosphere to prevent degradation.

G cluster_0 Protocol 1: Free Base Extraction Dissolve Dihydrochloride Dissolve Dihydrochloride Basify with NaOH/KOH Basify with NaOH/KOH Dissolve Dihydrochloride->Basify with NaOH/KOH Extract with DCM Extract with DCM Basify with NaOH/KOH->Extract with DCM Dry Organic Layer Dry Organic Layer Extract with DCM->Dry Organic Layer Concentrate to Free Base Concentrate to Free Base Dry Organic Layer->Concentrate to Free Base

Caption: Workflow for the extraction of (2S,6S)-2,6-dimethylpiperazine free base.

Application in Asymmetric Synthesis: The Synthesis of Chiral Amides

A primary application of (2S,6S)-2,6-dimethylpiperazine is in the synthesis of chiral amides. The C₂ symmetry of this diamine allows for the creation of symmetrical bis-amides or, through controlled stoichiometry, mono-amidation followed by a second, different acylation. These chiral amides are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals.[1] A notable example is its use as a core scaffold in the development of allosteric inhibitors of Carbamoyl phosphate synthetase 1 (CPS1), a potential target in cancer therapy.[1][2]

Protocol 2: Synthesis of a Symmetrical Bis-amide via Acylation

This protocol outlines a general procedure for the diacylation of (2S,6S)-2,6-dimethylpiperazine with an acyl chloride.

Materials:

  • (2S,6S)-2,6-Dimethylpiperazine (free base from Protocol 1)

  • Acyl chloride (e.g., benzoyl chloride) (2.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2S,6S)-2,6-dimethylpiperazine (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (2.5 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (2.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N,N'-diacyl-(2S,6S)-2,6-dimethylpiperazine.

G cluster_1 Protocol 2: Bis-amide Synthesis Dissolve Free Base Dissolve Free Base Add Base (TEA) Add Base (TEA) Dissolve Free Base->Add Base (TEA) Acylation at 0°C Acylation at 0°C Add Base (TEA)->Acylation at 0°C Reaction at RT Reaction at RT Acylation at 0°C->Reaction at RT Aqueous Work-up Aqueous Work-up Reaction at RT->Aqueous Work-up Purification Purification Aqueous Work-up->Purification

Caption: General workflow for the synthesis of a symmetrical bis-amide.

Characterization Data

Accurate characterization of the starting material and products is crucial for confirming the success of a reaction. Below are typical spectroscopic data for (2S,6S)-2,6-dimethylpiperazine and a representative bis-amide derivative. Note that the exact chemical shifts can vary depending on the solvent and concentration.

Table 1: Spectroscopic Data for (2S,6S)-2,6-Dimethylpiperazine

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~2.85m-CH
~2.65ddJ = 12.0, 3.0CH₂ (axial)
~2.10tJ = 12.0CH₂ (equatorial)
~1.05dJ = 6.5CH₃
~1.60br s-NH
¹³C NMR ~52.0--CH₂
~48.0--CH
~21.0--CH₃

Note: NMR data is based on spectra of generic 2,6-dimethylpiperazine and may have slight variations for the pure (2S,6S) stereoisomer.[3][4]

Table 2: Spectroscopic Data for a Representative N,N'-Dibenzoyl-(2S,6S)-2,6-dimethylpiperazine

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.40mAromatic CH
~4.0-4.5 (broad)mCH
~3.0-3.8 (broad)mCH₂
~1.30 (broad)dCH₃
¹³C NMR ~171.0-C=O
~136.0, 129.5, 128.5, 127.0-Aromatic C
~50.0 (broad)-CH₂
~45.0 (broad)-CH
~17.0-CH₃

Note: The broadness of signals in the acylated product is often due to restricted rotation around the amide bond.

Troubleshooting and Key Considerations

  • Incomplete Free-Basing: If the dihydrochloride is not fully neutralized, the subsequent nucleophilic reactions will have poor yields. Ensure the pH is sufficiently high (>12) during the extraction process.

  • Mono- vs. Di-acylation: To favor mono-acylation, use a stoichiometric amount of the acylating agent (1.0-1.1 eq) at a lower temperature (e.g., -20 °C to 0 °C) and add it slowly to the solution of the free base. Careful monitoring by TLC is essential to stop the reaction before significant di-acylation occurs.

  • Purification Challenges: The polarity of the mono- and di-acylated products can be similar, making chromatographic separation challenging. The use of a shallow solvent gradient or a different stationary phase (e.g., alumina) may be necessary.

  • Racemization: While the stereocenters of (2S,6S)-2,6-dimethylpiperazine are stable under standard acylation conditions, harsh reaction conditions (e.g., high temperatures for prolonged periods) should be avoided to prevent any potential for epimerization.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex molecules with defined stereochemistry. Proper handling, efficient conversion to its free base, and controlled reaction conditions are key to its successful application. The protocols and guidelines presented in this document provide a solid foundation for researchers to incorporate this important synthon into their synthetic strategies, particularly in the realm of medicinal chemistry and drug discovery. The continued exploration of chiral piperazine scaffolds will undoubtedly lead to the development of novel and impactful therapeutic agents.

References

  • Isabelle, E., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(6), 1305–1309. [Link]

  • Isabelle, E., et al. (2020). Supporting Information for Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Publications. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(3), 133-142. [Link]

  • MDPI. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(23), 5733. [Link]

  • ResearchGate. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Preprint. [Link]

Sources

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride as a ligand in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Use of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of C₂-Symmetry in Chiral Ligand Design

In the field of asymmetric catalysis, the quest for ligands that can effectively control the stereochemical outcome of a reaction is paramount. Among the various classes of chiral ligands, those possessing C₂ symmetry have historically demonstrated broad applicability and high levels of enantiocontrol.[1][2] The principle of C₂ symmetry is elegant in its simplicity: a 180° rotation around a central axis renders the molecule indistinguishable. This symmetry reduces the number of possible diastereomeric transition states between the catalyst and the substrate, often leading to a more defined and selective reaction pathway.[1]

(2S,6S)-2,6-Dimethylpiperazine, a chiral diamine, embodies this design principle. The rigid, chair-like conformation of the piperazine ring, combined with the stereochemically defined methyl groups in a cis configuration, creates a well-defined and predictable chiral environment around a coordinated metal center or when acting as an organocatalyst. The dihydrochloride salt ensures stability and ease of handling, with the active free-base form readily generated in situ.

This guide provides an in-depth look at the potential applications of (2S,6S)-2,6-dimethylpiperazine as a ligand, offering foundational protocols for its use in key asymmetric transformations. While this specific ligand is an emerging tool, the protocols herein are built upon established methodologies for structurally related C₂-symmetric diamines and provide a robust starting point for methods development.

Visualizing the Ligand and its Catalytic Role

To appreciate the structural basis of its utility, let's first visualize the ligand and a general catalytic workflow.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup & Analysis prep_ligand Weigh (2S,6S)-2,6-Dimethylpiperazine·2HCl and dissolve add_base Add non-coordinating base to generate free diamine in situ prep_ligand->add_base add_metal Add metal salt (e.g., CuCl₂) add_base->add_metal stir Stir to form active complex add_metal->stir add_catalyst Inject catalyst solution stir->add_catalyst Transfer setup Prepare reaction vessel under inert atmosphere (Ar/N₂) add_reagents Add substrate and solvent setup->add_reagents cool Cool to specified temperature (e.g., 0°C, -20°C) add_reagents->cool cool->add_catalyst add_reactant Add second reactant (e.g., acylating agent) slowly via syringe pump add_catalyst->add_reactant monitor Monitor reaction by TLC/GC/LC-MS add_reactant->monitor quench Quench reaction monitor->quench Completion extract Perform aqueous workup and extraction quench->extract dry Dry organic phase and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Analyze yield and enantiomeric excess (Chiral HPLC/SFC) purify->analyze

Caption: General experimental workflow for asymmetric catalysis.

Application I: Copper-Catalyzed Asymmetric Acylation of meso-Diols

The desymmetrization of meso-compounds is a powerful strategy for generating multiple stereocenters in a single transformation. C₂-symmetric diamines, in complex with copper(II) salts, have been shown to be effective catalysts for the enantioselective acylation of meso-1,2-diols. [3]The chiral copper complex preferentially activates one of the two enantiotopic hydroxyl groups for acylation, yielding an optically active monoester.

Causality Behind the Method

The (2S,6S)-2,6-dimethylpiperazine ligand is expected to form a chiral complex with CuCl₂. This complex coordinates to the meso-diol. The steric environment created by the cis-dimethyl groups on the piperazine ring dictates which of the two hydroxyl groups is more accessible for acylation by the incoming acylating agent (e.g., benzoyl chloride). The result is a kinetic resolution, affording the monoacylated product with high enantiomeric excess.

Investigational Protocol: Asymmetric Benzoylation of cis-1,2-Cyclohexanediol

Materials:

  • This compound

  • Copper(II) chloride (CuCl₂, anhydrous)

  • cis-1,2-Cyclohexanediol

  • Triethylamine (Et₃N, distilled)

  • Benzoyl chloride (BzCl, distilled)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Pre-formation:

    • To a dry Schlenk flask under an argon atmosphere, add this compound (11.2 mg, 0.06 mmol, 6 mol%).

    • Add anhydrous DCM (2.0 mL).

    • Add triethylamine (18.2 mg, 25 µL, 0.18 mmol) to neutralize the HCl and generate the free diamine. Stir for 10 minutes at room temperature.

    • Add anhydrous CuCl₂ (6.7 mg, 0.05 mmol, 5 mol%).

    • Stir the resulting mixture at room temperature for 1 hour to form the active catalyst complex. The solution should turn a light green/blue color.

  • Reaction Setup:

    • In a separate, larger Schlenk flask under argon, dissolve cis-1,2-cyclohexanediol (116 mg, 1.0 mmol, 1.0 equiv) in anhydrous DCM (8.0 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Catalytic Reaction:

    • Transfer the pre-formed catalyst solution to the diol solution via cannula.

    • Add triethylamine (152 mg, 210 µL, 1.5 mmol, 1.5 equiv).

    • Slowly add benzoyl chloride (147 mg, 122 µL, 1.05 mmol, 1.05 equiv) via syringe pump over 2 hours. The slow addition is critical to minimize the formation of the di-acylated byproduct.

    • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup and Purification:

    • Upon completion (typically 4-6 hours, as indicated by consumption of the starting diol), quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

    • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the monobenzoate.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Data Summary (Hypothetical Based on Similar Ligands)
SubstrateLigand Loading (mol%)CatalystTemp (°C)Yield (%)ee (%)
cis-1,2-Cyclohexanediol6CuCl₂0>85>90
cis-1,2-Cyclopentanediol6CuCl₂0>80>88
meso-Hydrobenzoin6CuCl₂-20>90>95

Application II: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Chiral diamines are highly effective organocatalysts for the conjugate addition of aldehydes or ketones to nitroalkenes, a key C-C bond-forming reaction. [4]The catalysis proceeds through the formation of a chiral enamine intermediate.

Mechanism and Rationale

(2S,6S)-2,6-dimethylpiperazine can react with an aldehyde to form a nucleophilic enamine. The C₂-symmetric structure of the piperazine backbone creates a chiral pocket that directs the approach of the electrophilic nitroalkene to one face of the enamine, controlling the stereochemistry of the newly formed stereocenters. The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the catalyst.

Michael_Addition_Cycle catalyst (2S,6S)-2,6-Dimethylpiperazine (Ligand) enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde (R-CHO) iminium Iminium Ion Adduct enamine->iminium + Nitroalkene (Stereocontrolled Attack) nitroalkene Nitroalkene (E-NO₂) product Chiral Product iminium->product + H₂O product->catalyst (Catalyst Regenerated) water H₂O water->iminium

Caption: Proposed catalytic cycle for the Michael Addition.

Investigational Protocol: Addition of Propanal to trans-β-Nitrostyrene

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., DIPEA)

  • Propanal (freshly distilled)

  • trans-β-Nitrostyrene

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Generation:

    • In a vial, stir a mixture of this compound (18.7 mg, 0.1 mmol, 10 mol%) and sodium bicarbonate (25.2 mg, 0.3 mmol) in toluene (1.0 mL) for 30 minutes to generate the free base. Alternatively, use a soluble organic base for a homogeneous solution.

  • Reaction Setup:

    • To a separate reaction vial, add trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv).

    • Add the catalyst solution/suspension prepared in step 1.

    • Add propanal (116 mg, 145 µL, 2.0 mmol, 2.0 equiv).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or ¹H NMR for the disappearance of the nitrostyrene. The reaction may take 24-48 hours.

    • Once complete, dilute the mixture with ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the γ-nitro aldehyde.

    • Determine the yield and diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude or purified material.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC after conversion to a more stable derivative (e.g., reduction to the alcohol or oxidation to the acid), if necessary.

General Considerations for Method Development
  • Solvent Screening: The choice of solvent can significantly impact both reaction rate and enantioselectivity. Screen a range of solvents from non-polar (toluene, hexanes) to polar aprotic (DCM, THF, MeCN).

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often improves enantioselectivity, albeit at the cost of a longer reaction time.

  • Counter-ion/Additives: For metal-catalyzed reactions, the choice of the metal salt's counter-ion (e.g., OTf, Cl, PF₆) can influence catalytic activity. In organocatalysis, acidic or basic additives can sometimes enhance turnover and selectivity.

  • Ligand Modification: While this guide focuses on the parent 2,6-dimethylpiperazine, the N-H groups offer handles for modification. N-alkylation or N-arylation can be used to fine-tune the steric and electronic properties of the ligand for a specific application.

Conclusion

This compound is a readily available, C₂-symmetric chiral diamine with significant potential as a ligand in asymmetric catalysis. Its rigid structure and well-defined stereocenters make it an attractive candidate for controlling the stereochemical course of a variety of chemical transformations. The protocols provided in this guide serve as a robust and scientifically-grounded starting point for researchers to explore its utility in copper-catalyzed acylations, organocatalytic Michael additions, and other asymmetric reactions. Through systematic optimization, this versatile ligand can become a valuable tool in the synthesis of complex, enantioenriched molecules for the pharmaceutical and fine chemical industries.

References

  • Nakamura, D., Kakiuchi, K., Koga, K., & Shirai, R. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139–6142. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Barros, M. T., & Tomé, A. C. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2007(2), 246-253. [Link]

  • Galkina, O. A., & Galkin, K. I. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]

  • Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. [Link]

Sources

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs across diverse therapeutic areas has earned it the designation of a "privileged scaffold."[1][2] This unique structural motif imparts favorable physicochemical and pharmacokinetic properties to molecules, making it an invaluable tool for drug designers. The two nitrogen atoms provide handles for facile chemical modification, allowing for the precise tuning of a compound's biological activity.[3][4] Furthermore, the piperazine ring's ability to exist in a chair conformation allows for specific spatial arrangements of substituents, crucial for optimal interaction with biological targets.[2] This guide provides an in-depth exploration of the applications of substituted piperazines in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.

Central Nervous System (CNS) Disorders: A Piperazine Stronghold

Substituted piperazines have found extensive application in the treatment of central nervous system disorders, particularly as antipsychotics and antidepressants.[5][6] Their ability to modulate the activity of key neurotransmitter receptors, such as dopamine and serotonin receptors, underpins their therapeutic efficacy.[1][7]

Antipsychotic Agents: Targeting the Dopamine D2 Receptor

Many atypical antipsychotic drugs feature a piperazine moiety that plays a critical role in their interaction with the dopamine D2 receptor.[7][8] Antagonism of this receptor in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia.

Featured Drug Example: Aripiprazole

Aripiprazole is a widely prescribed atypical antipsychotic that incorporates a phenylpiperazine scaffold. This moiety is crucial for its partial agonist activity at the dopamine D2 receptor, contributing to its unique pharmacological profile of both blocking excessive dopaminergic activity and stimulating it when levels are low.

Workflow for the Discovery of Piperazine-Based CNS Agents

G cluster_synthesis Synthesis & Library Generation cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation s1 Piperazine Starting Material s2 N-Aralkylation or Buchwald-Hartwig Amination s1->s2 s3 Substituted Piperazine Library s2->s3 sc1 Receptor Binding Assays (D2, 5-HT2A) s3->sc1 sc2 Functional Assays (e.g., cAMP) sc1->sc2 sc3 Lead Compound Identification sc2->sc3 iv1 Animal Models of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion) sc3->iv1 iv2 Pharmacokinetic Studies iv1->iv2 iv3 Lead Optimization iv2->iv3

Caption: General workflow for the discovery of piperazine-based CNS drug candidates.

Antidepressant Agents: Modulating Serotonin Pathways

Phenylpiperazine derivatives are a well-established class of antidepressants. These compounds often act as serotonin 5-HT2 receptor antagonists and/or serotonin reuptake inhibitors, increasing the levels of this key neurotransmitter in the synaptic cleft.[9]

Featured Drug Example: Trazodone

Trazodone, an antidepressant with a phenylpiperazine core, primarily functions as a serotonin 5-HT2A receptor antagonist. This action is believed to be responsible for its antidepressant and anxiolytic effects.

Dopamine D2 Receptor Signaling Pathway

G D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response Decreased Levels Lead to Response

Caption: Simplified signaling pathway of the Dopamine D2 Receptor.

Antihistamines: The Role of Piperazine in Allergy Relief

Several first and second-generation antihistamines are piperazine derivatives.[10][11] These drugs act as inverse agonists at the histamine H1 receptor, blocking the actions of histamine and providing relief from allergic symptoms.[10]

Featured Drug Example: Cetirizine

Cetirizine, a widely used second-generation antihistamine, is a carboxylated metabolite of hydroxyzine, a first-generation antihistamine containing a piperazine ring.[11] Its piperazine moiety is essential for its high affinity and selectivity for the H1 receptor.

Oncology: An Emerging Frontier for Piperazine Derivatives

The versatile piperazine scaffold is increasingly being explored for its potential in cancer therapy.[12][13] Substituted piperazines have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of cell cycle progression, induction of apoptosis, and interference with angiogenesis.[12][14]

Featured Drug Example: Imatinib

Imatinib, a revolutionary drug for the treatment of chronic myeloid leukemia (CML), features a piperazine ring. This moiety plays a crucial role in the molecule's ability to bind to and inhibit the Bcr-Abl tyrosine kinase, the key driver of CML.

Table 1: Representative Piperazine-Containing Drugs and Their Therapeutic Applications

Drug NameTherapeutic ClassPrimary Mechanism of Action
AripiprazoleAntipsychoticPartial agonist at dopamine D2 and serotonin 5-HT1A receptors, and antagonist at serotonin 5-HT2A receptors.
TrazodoneAntidepressantSerotonin 5-HT2A receptor antagonist and serotonin reuptake inhibitor.
CetirizineAntihistamineInverse agonist of the histamine H1 receptor.[10]
ImatinibAnticancerInhibitor of the Bcr-Abl tyrosine kinase.

Experimental Protocols

Protocol 1: Synthesis of 1-Arylpiperazines via Buchwald-Hartwig Amination

This protocol describes a general and widely applicable method for the synthesis of N-aryl piperazines, a common structural motif in many CNS-active drugs.[2][15][16] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2][16]

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and BINAP (0.04 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-arylpiperazine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, the reaction is performed under an inert atmosphere to ensure catalytic activity.

  • Anhydrous Solvent: Water can react with the strong base and interfere with the catalytic cycle.

  • Ligand: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17] This protocol is suitable for evaluating the cytotoxic effects of newly synthesized piperazine derivatives against cancer cell lines.[18][19]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Substituted piperazine compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the piperazine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System:

  • The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control provides a baseline for 100% cell viability.

Protocol 3: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a substituted piperazine for the dopamine D2 receptor.[6][20]

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor

  • Radioligand (e.g., [3H]-Spiperone)

  • Substituted piperazine compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the substituted piperazine compound at various concentrations, and the cell membranes.

  • Radioligand Addition: Add the radioligand at a concentration close to its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known D2 antagonist) from the total binding. Calculate the Ki value of the test compound using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used to enable sensitive detection of binding.

  • Competitive Binding: By competing with the radioligand for binding to the receptor, the test compound's affinity can be determined.

Protocol 4: Assessment of Antidepressant-like Activity using the Forced Swim Test in Mice

The forced swim test is a widely used behavioral model to screen for antidepressant-like activity in rodents.[10][21][22]

Materials:

  • Male C57BL/6 mice

  • Substituted piperazine compound

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Cylindrical glass beaker (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording system

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the substituted piperazine compound or vehicle intraperitoneally 30-60 minutes before the test.

  • Pre-test Session: On the first day, place each mouse individually into the beaker of water for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

  • Test Session: Twenty-four hours after the pre-test, place the mice back into the water for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility (the time the mouse spends floating without struggling) during the last 4 minutes of the test session.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Self-Validating System:

  • A vehicle-treated control group is essential to establish the baseline level of immobility. A known antidepressant can be used as a positive control to validate the experimental setup.

Conclusion

The piperazine scaffold continues to be a remarkably versatile and valuable component in the drug discovery landscape. Its favorable properties and synthetic tractability have led to its incorporation into a multitude of successful drugs. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel substituted piperazines, paving the way for the discovery of the next generation of therapeutics.

References

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. Chem Biol Drug Des. 2025 Mar;105(3):e70077. doi: 10.1111/cbdd.70077.
  • Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity. BenchChem. Accessed January 7, 2026.
  • Some pharmacological properties of piperazine. Br J Pharmacol Chemother. 1955 Dec;10(4):389-93. doi: 10.1111/j.1476-5381.1955.tb00099.x.
  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Accessed January 7, 2026.
  • Models for assessing antipsychotics: antagonism of amphetamine-induced hyperactivity and stereotypies in mice. Curr Protoc Pharmacol. 2001 May:Chapter 5:Unit5.17. doi: 10.1002/0471141755.ph0517s04.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. BenchChem. Accessed January 7, 2026.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Cent Nerv Syst Agents Med Chem. 2021;21(2):91-111. doi: 10.2174/1871524921666210215151528.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. 2023 Sep 26;28(19):6837. doi: 10.3390/molecules28196837.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. Turk J Chem. 2018;42(6):1728-1754. doi: 10.3906/kim-1805-78.
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD)
  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. MilliporeSigma. Accessed January 7, 2026.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. 2018 Oct 12;23(10):2628. doi: 10.3390/molecules23102628.
  • Amphetamine induced hyperlocomotion. b-neuro. Accessed January 7, 2026.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD)
  • Antihistamines, Piperazine Derivatives. RxList. Published September 28, 2021. Accessed January 7, 2026.
  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. 2021 Aug 5;16(15):2345-2364. doi: 10.1002/cmdc.202100171.
  • What is the mechanism of Piperazine? Patsnap Synapse. Published July 17, 2024. Accessed January 7, 2026.
  • The medicinal chemistry of piperazines: A review. Med Chem. 2024;20(8):753-780. doi: 10.2174/0115734064304396240415110015.
  • Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. BenchChem. Accessed January 7, 2026.
  • Role of piperazine scaffolds in medicinal chemistry. BenchChem. Accessed January 7, 2026.
  • A General and Convenient Synthesis of N-Aryl Piperazines.
  • The Role of Piperazine Derivatives in Drug Discovery. BOC Sciences. Accessed January 7, 2026.
  • A Simple Synthesis of N-Alkylpiperazines.
  • Antipsychotic piperazine and piperadine deriv
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Updated June 30, 2023. Accessed January 7, 2026.
  • List of Phenylpiperazine antidepressants. Drugs.com. Accessed January 7, 2026.
  • Process for the N-monoalkylation of piperazine.
  • Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats. Eur J Pharmacol. 2009 Oct 22;620(1-3):59-64. doi: 10.1016/j.ejphar.2009.08.026.
  • Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ Open Sci. 2017;1(1):e000043. doi: 10.1136/bmjos-2017-000043.
  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. ChemMedChem. 2020 Jun 18;15(12):1073-1085. doi: 10.1002/cmdc.202000151.
  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. Int J Pharm Pharm Sci. 2014;6(8):570-573.
  • Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. Eur J Pharmacol. 2009 Feb 12;604(1-3):69-76. doi: 10.1016/j.ejphar.2008.11.036.
  • D2 Dopamine Receptor Assay. Innoprot. Accessed January 7, 2026.
  • Forced Swim Test v.3. University of California, San Francisco. Accessed January 7, 2026.
  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Accessed January 7, 2026.
  • Piperazine derivatives. RxWiki. Updated December 29, 2025. Accessed January 7, 2026.
  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Int J Mol Sci. 2023 Dec 2;24(23):17066. doi: 10.3390/ijms242317066.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opin Drug Discov. 2022 Sep;17(9):969-984. doi: 10.1080/17460441.2022.2103535.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorg Chem. 2020 Feb;95:103529. doi: 10.1016/j.bioorg.2019.103529.
  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Neuropsychopharmacology. 2011 Jan;36(1):129-45. doi: 10.1038/npp.2010.116.
  • Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacol Res. 2016 Nov;113(Pt A):433-447. doi: 10.1016/j.phrs.2016.09.022.
  • Forced Swim Test in Mice. University of California, San Francisco IACUC. Accessed January 7, 2026.
  • Technical Manual Human Dopamine Receptor D2 (DRD2) ELISA Kit. Assay Genie. Accessed January 7, 2026.
  • Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Sci Rep. 2018 Jan 25;8(1):1594. doi: 10.1038/s41598-018-19411-3.
  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. J Am Chem Soc. 2023 Nov 29;145(47):25557-25562. doi: 10.1021/jacs.3c08920.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in Asymmetric Synthesis with Chiral Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for asymmetric synthesis utilizing chiral piperazine catalysts. This resource is structured for researchers, chemists, and process development professionals who are navigating the complexities of stereoselective transformations. The piperazine scaffold offers a robust and tunable platform for a variety of organocatalytic reactions; however, achieving high yield and stereoselectivity requires a nuanced understanding of potential side reactions and competing pathways.[1]

This guide is presented in a practical, question-and-answer format to directly address common challenges encountered in the lab. We will explore the causality behind these issues and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.

Section 1: Troubleshooting Low Stereoselectivity (ee/dr)

Low enantiomeric or diastereomeric excess is one of the most frequent challenges. The root cause is often a competing, non-selective background reaction or suboptimal catalyst performance.

Question 1: My reaction shows high conversion but very low enantiomeric excess (ee). What is the likely cause?

Answer: High conversion with low ee strongly suggests that a non-asymmetric background reaction is competing with your desired chiral-catalyzed pathway. This can happen for several reasons:

  • Acidic/Basic Impurities: Trace acidic or basic impurities in your starting materials, reagents, or solvent can catalyze the reaction non-selectively.[2] For instance, in reactions involving aldehydes, acidic impurities can promote an achiral enol-mediated reaction, while basic impurities can lead to non-selective enolate formation.[2]

  • Water Content: While small amounts of water can sometimes be beneficial in aldol reactions by suppressing off-cycle processes, excess water can hydrolyze the key enamine or iminium intermediates, shutting down the catalytic cycle and promoting background reactions.[3]

  • Thermal Racemization: The reaction temperature might be high enough to cause racemization of the product or starting material. This is particularly relevant if the newly formed stereocenter is adjacent to a carbonyl group or other acidifying functionality.[4][5]

Troubleshooting Steps:

  • Purify Starting Materials: Re-purify substrates and reagents (e.g., distillation of aldehydes, recrystallization of solids). Ensure solvents are anhydrous.

  • Optimize Temperature: Lowering the reaction temperature can significantly slow down the uncatalyzed background reaction relative to the catalyzed one, thereby improving ee.[1]

  • Screen Additives: In some cases, adding a weak, non-nucleophilic base can scavenge acidic impurities. Conversely, a Brønsted or Lewis acid additive can be crucial for activating the substrate within the chiral environment.

Question 2: The enantioselectivity of my reaction is inconsistent between batches. How can I improve reproducibility?

Answer: Batch-to-batch inconsistency often points to subtle variations in reaction setup and conditions.

  • Catalyst Loading and Purity: Ensure the chiral piperazine catalyst is of high purity and is weighed accurately. Inconsistent catalyst loading will directly impact the ratio of the catalyzed to the uncatalyzed reaction rate.

  • Reagent Addition Rate: For highly reactive substrates, a slow, controlled addition of one reagent to the mixture of the catalyst and the other substrate can maintain a low concentration of the reactive species, minimizing side reactions like self-condensation or polymerization.[6]

  • Stirring and Homogeneity: Poor mixing can create localized "hot spots" of high reagent concentration, leading to increased background reactions. Ensure vigorous and consistent stirring for the entire reaction duration.

Below is a troubleshooting workflow to diagnose sources of low enantioselectivity.

G start Low Enantioselectivity Observed purity Step 1: Verify Reagent & Solvent Purity - Re-purify aldehyde/ketone - Use anhydrous solvents - Check catalyst purity start->purity Start Here conditions Step 2: Optimize Reaction Conditions - Lower Temperature - Adjust Catalyst Loading - Vary Concentration purity->conditions Purity Confirmed solved Problem Resolved purity->solved Issue Found additives Step 3: Screen Additives - Add co-catalyst (e.g., acid) - Use a scavenger base for impurities conditions->additives No Improvement conditions->solved Issue Found catalyst Step 4: Evaluate Catalyst Structure - Modify N-substituents on piperazine - Screen different chiral backbones additives->catalyst No Improvement additives->solved Issue Found catalyst->solved Issue Found unsolved Problem Persists: Re-evaluate Mechanism catalyst->unsolved No Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

Section 2: Common Side Products and Mitigation

Identifying unexpected peaks in your LC-MS or NMR is the first step. This section helps diagnose their origin.

Question 3: I'm observing a significant amount of a di-substituted piperazine byproduct. How can I favor mono-substitution?

Answer: This is a classic challenge in piperazine chemistry, as both nitrogen atoms are nucleophilic.[6][7] The mono-substituted product can react further with the electrophile to form the 1,4-di-substituted byproduct.

Mitigation Strategies:

  • Stoichiometry Control: Use a large excess of piperazine (5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[6]

  • Use of Protecting Groups: The most robust method is to start with a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction. The protecting group can be removed in a subsequent step.[6]

  • Slow Addition: A slow, controlled addition of the electrophile at low temperature can help minimize the formation of the di-substituted product by keeping its instantaneous concentration low.[6]

Question 4: In my aldol reaction, I see significant formation of a self-condensation product from my ketone/aldehyde donor. What's wrong?

Answer: Aldol self-condensation is a common side reaction, especially with unhindered ketones or aldehydes like acetone or propanal.[3] It occurs when the enamine intermediate attacks another molecule of the carbonyl donor instead of the intended acceptor.

Mitigation Strategies:

  • Use an Excess of the Acceptor: Employing a stoichiometric excess (1.5-3.0 equivalents) of the aldol acceptor (the electrophile) can outcompete the donor for reaction with the transient enamine.

  • Slow Addition of the Donor: Add the ketone/aldehyde donor slowly to the reaction mixture containing the catalyst and the acceptor. This keeps the donor concentration low and favors the cross-aldol pathway.

  • Structural Modification: If possible, using a more sterically hindered ketone donor can physically disfavor the self-condensation pathway.

Side ReactionCommon CauseRecommended Mitigation Strategy
Di-substitution Both piperazine nitrogens are reactive.Use a large excess of piperazine; employ a mono-protected piperazine (e.g., N-Boc).[6]
Racemization Product instability; reversible reaction.Lower reaction temperature; choose a catalyst that accelerates the forward reaction more significantly.[4][5]
Aldol Self-Condensation High concentration of the carbonyl donor.Add the donor substrate slowly; use an excess of the acceptor substrate.[3]
Michael Double Addition Highly reactive Michael acceptor.Use a sterically hindered catalyst; control stoichiometry carefully.
Section 3: Mechanistic Considerations

Understanding the catalytic cycle is key to rational troubleshooting. Most asymmetric reactions catalyzed by chiral secondary amines like piperazines proceed through either an enamine or an iminium ion intermediate.[8][9]

Question 5: What is the fundamental catalytic cycle for a piperazine-catalyzed Michael addition?

Answer: The catalytic cycle involves the reversible formation of a nucleophilic enamine intermediate from the catalyst and a carbonyl compound (e.g., an aldehyde). This enamine is the key chiral intermediate that controls the stereochemistry of the subsequent bond-forming step.

The cycle can be broken down as follows:

  • Enamine Formation: The chiral piperazine catalyst reacts with the aldehyde (the Michael donor) to form a chiral enamine, releasing a molecule of water.[10][11] This step is often accelerated by a Brønsted acid co-catalyst.

  • Nucleophilic Attack: The enamine, which is a soft nucleophile, attacks the Michael acceptor (e.g., a nitroalkene) from a specific face, dictated by the steric environment of the catalyst. This C-C bond formation step sets the new stereocenter.

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the final product and regenerate the chiral piperazine catalyst, allowing it to re-enter the catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs CAT Chiral Piperazine (Catalyst) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Aldehyde - H2O IMINIUM Iminium Ion Adduct ENAMINE->IMINIUM + Michael Acceptor (Stereo-determining Step) IMINIUM->CAT + H2O - Product Product Chiral Product Aldehyde Aldehyde Acceptor Michael Acceptor

Caption: General catalytic cycle for an enamine-mediated reaction.

Section 4: Experimental Protocols

This section provides standardized protocols for key procedures.

Protocol 1: General Procedure for a Chiral Piperazine-Catalyzed Asymmetric Michael Addition

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Chiral piperazine catalyst (e.g., a derivative of (S,S)-2,5-dimethylpiperazine)

  • Acid co-catalyst (e.g., Benzoic Acid)

  • Aldehyde (Michael donor)

  • Nitroalkene (Michael acceptor)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry, inerted reaction flask, add the nitroalkene (1.0 mmol, 1.0 equiv), the chiral piperazine catalyst (0.1 mmol, 10 mol%), and the acid co-catalyst (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (2.0 mL) and stir the mixture at the desired temperature (e.g., 0 °C or room temperature) for 10 minutes.

  • Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over 5 minutes.

  • Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.[1]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

Objective: To separate and quantify the enantiomers of the chiral product.

Procedure:

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your product class. Polysaccharide-based columns (e.g., Chiralpak AD-H, OD-H) are often a good starting point.

  • Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Method Development (Screening):

    • Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Run the sample at a flow rate of 1.0 mL/min and monitor with a UV detector at a suitable wavelength.

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%).

    • If separation is still poor, try a different alcohol (e.g., ethanol) or add a small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers (A₁ and A₂).

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

References
  • Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.
  • Georgiou, I., et al. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. 2020-05-22.
  • A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Request PDF. ResearchGate.
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. PubMed.
  • The Direct Catalytic Asymmetric Aldol Reaction. PMC - NIH.
  • Imines and Enamines: Formation and Mechanism. YouTube. 2024-03-15.
  • Enamine and Iminium formation.[7] . ResearchGate. Available from:

  • Barros, M.T., et al. Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. Docentes FCT NOVA. 2006-11-21.
  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. 2022-03-07.
  • Formation of imines and enamines (video). Khan Academy.
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal. Benchchem.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.

Sources

Technical Support Center: Optimization of Reaction Conditions for (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (2S,6S)-2,6-dimethylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this chiral building block. Our goal is to provide practical, field-tested insights to enhance the efficiency, yield, and purity of your reactions.

Introduction

(2S,6S)-2,6-Dimethylpiperazine is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[1] The stereospecificity of this compound is crucial for its biological activity, making the optimization of its synthesis a critical step in drug discovery and development. This guide provides a comprehensive overview of troubleshooting and frequently asked questions related to the synthesis of its dihydrochloride salt, a common stable form of the compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Question 1: Low Yield of 2,6-Dimethylpiperazine

I am experiencing a significantly lower yield of 2,6-dimethylpiperazine than expected. What are the potential causes and how can I improve it?

Potential Causes and Solutions:

  • Suboptimal Catalyst Activity: The choice and condition of the hydrogenation catalyst are paramount. For syntheses involving the cyclization of diisopropanolamine, catalysts containing nickel, copper, and cobalt are often employed.[2][3]

    • Solution: Ensure your catalyst (e.g., Raney Nickel, copper-chromium oxide) is fresh and properly activated.[2] Consider performing a catalyst screening to identify the most effective one for your specific substrate and conditions. The presence of promoters like chromium oxide or molybdenum oxide can also enhance catalyst activity.[2]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to side product formation.

  • Inefficient Cyclization: The intramolecular cyclization to form the piperazine ring can be a challenging step.

    • Solution: The presence of an organic solvent, such as toluene or xylene, has been shown to improve the selectivity of the primary cyclization to the desired cis-isomer.[2] Dehydration agents can also be beneficial in driving the equilibrium towards the cyclized product.[4]

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.

    • Solution: (2S,6S)-2,6-Dimethylpiperazine has some water solubility. Minimize aqueous washes or use a continuous liquid-liquid extractor for more efficient extraction into an organic solvent. Back-extraction can also be a useful technique to recover the product from the aqueous phase.

Question 2: Poor Diastereoselectivity (Contamination with trans-isomer)

My final product is contaminated with the undesired trans-isomer of 2,6-dimethylpiperazine. How can I improve the cis-selectivity?

Potential Causes and Solutions:

  • Reaction Conditions Favoring trans-Isomer: The reaction temperature and solvent can influence the diastereomeric ratio.

    • Solution: As mentioned, the use of an aromatic hydrocarbon solvent like toluene can favor the formation of the cis-isomer.[2] It is also reported that isomerization of the trans-isomer to the more stable cis-isomer can be achieved at elevated temperatures (at least 180°C) in the presence of a catalyst.[2]

  • Ineffective Purification: The purification method may not be adequate to separate the cis and trans isomers.

    • Solution: Fractional crystallization is a highly effective method for separating cis- and trans-2,6-dimethylpiperazine.[2] A mixture of an aliphatic alcohol (e.g., isopropanol) and a hydrocarbon (e.g., light petroleum) can be used as the solvent system for recrystallization.[2] Multiple recrystallizations may be necessary to achieve high diastereomeric purity.[2]

Question 3: Difficulty in Isolating the Dihydrochloride Salt

I am having trouble precipitating the this compound salt from my reaction mixture.

Potential Causes and Solutions:

  • Incorrect Stoichiometry of HCl: An inappropriate amount of hydrochloric acid can lead to incomplete salt formation or the formation of the monohydrochloride salt.

    • Solution: Carefully calculate and add the stoichiometric amount of HCl (2 equivalents) to your solution of the free base. It is often preferable to use a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether) to control the addition and promote precipitation.

  • Solvent Selection: The choice of solvent is crucial for the precipitation of the dihydrochloride salt.

    • Solution: The dihydrochloride salt is typically insoluble in non-polar organic solvents. After neutralizing your reaction and extracting the free base into a suitable solvent like dichloromethane or ethyl acetate, you can precipitate the salt by adding a solution of HCl in a solvent in which the salt is insoluble, such as diethyl ether or isopropanol.

  • Presence of Water: Water can interfere with the precipitation of the dihydrochloride salt.

    • Solution: Ensure your organic extracts are thoroughly dried using a drying agent like anhydrous sodium sulfate or magnesium sulfate before adding the HCl solution. Azeotropic distillation can also be employed to remove water.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of (2S,6S)-2,6-dimethylpiperazine?

Common synthetic routes start from readily available chiral precursors. One established method involves the use of α-amino acids, such as L-alanine, which can be converted to the desired chiral piperazine derivative through a multi-step synthesis.[5][6] Another industrial approach involves the catalytic hydrogenation and cyclization of diisopropanolamine.[2][3]

Q2: How can I confirm the stereochemistry of my final product?

The stereochemistry of 2,6-disubstituted piperazines can be determined using various analytical techniques. X-ray crystallography provides unambiguous determination of the relative and absolute stereochemistry.[7] Spectroscopic methods, particularly ¹H NMR, can also be used to distinguish between cis and trans isomers based on the coupling constants and chemical shifts of the ring protons.

Q3: What analytical techniques are recommended for purity assessment?

A combination of analytical methods is recommended for a comprehensive purity assessment.[8]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting any impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and identifying the presence of isomers or residual solvents.[8][9]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[8]

Q4: Are there any specific safety precautions I should take when working with piperazine derivatives?

Yes, 2,6-dimethylpiperazine is a flammable solid and can cause skin and eye irritation. It is important to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol 1: Synthesis of cis-2,6-Dimethylpiperazine via Catalytic Hydrogenation of Diisopropanolamine

This protocol is adapted from established industrial processes.[2]

Materials:

  • Diisopropanolamine

  • Ammonia

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., Raney Nickel or a Nickel-Copper-Chromium oxide catalyst)

  • Toluene

  • Isopropanol

  • Light petroleum

Procedure:

  • In a high-pressure autoclave, charge the diisopropanolamine, toluene, and the hydrogenation catalyst.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Introduce ammonia into the autoclave.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Heat the reaction mixture to the target temperature (e.g., 180-220°C) with stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with toluene.

  • Combine the filtrate and washes and remove water by azeotropic distillation.

  • Concentrate the organic solution and cool to induce crystallization of cis-2,6-dimethylpiperazine.

  • Collect the crystals by filtration.

  • For further purification, recrystallize the crude product from a mixture of isopropanol and light petroleum.[2]

Protocol 2: Formation of this compound

Materials:

  • (2S,6S)-2,6-Dimethylpiperazine (free base)

  • Isopropanol (anhydrous)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve the (2S,6S)-2,6-dimethylpiperazine free base in a minimal amount of anhydrous isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add 2.1 equivalents of the hydrochloric acid solution with stirring.

  • A white precipitate of the dihydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Add anhydrous diethyl ether to further promote precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to obtain pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for Optimization

ParameterRangeNotes
Temperature180 - 230 °CHigher temperatures may increase reaction rate but can also lead to side products.
Hydrogen Pressure50 - 150 barHigher pressure generally favors hydrogenation.
Catalyst Loading1 - 10 wt%The optimal loading depends on the specific catalyst and substrate.
SolventToluene, XyleneAromatic solvents have been shown to improve cis-selectivity.[2]
Ammonia1 - 5 equivalentsAmmonia is a reactant in the cyclization process.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Dihydrochloride Salt Formation start Starting Materials (e.g., Diisopropanolamine) reaction Catalytic Hydrogenation & Cyclization start->reaction filtration Catalyst Filtration reaction->filtration extraction Solvent Extraction filtration->extraction purification Crystallization (cis/trans separation) extraction->purification dissolution Dissolve Free Base in Solvent purification->dissolution Pure cis-isomer acidification Add HCl Solution dissolution->acidification precipitation Precipitation acidification->precipitation isolation Filtration & Drying precipitation->isolation end end isolation->end Final Product: (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Caption: Experimental workflow for the synthesis and salt formation of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_selectivity Poor Diastereoselectivity cluster_isolation Salt Isolation Issues problem Problem Encountered catalyst Suboptimal Catalyst Activity? problem->catalyst incomplete_rxn Incomplete Reaction? problem->incomplete_rxn workup_loss Loss During Workup? problem->workup_loss conditions Unfavorable Reaction Conditions? problem->conditions ineffective_purification Ineffective Purification? problem->ineffective_purification hcl_stoich Incorrect HCl Stoichiometry? problem->hcl_stoich solvent Inappropriate Solvent? problem->solvent water Presence of Water? problem->water solution1 solution1 catalyst->solution1 Solution: Catalyst screening, use fresh catalyst solution2 solution2 incomplete_rxn->solution2 Solution: Increase reaction time/temp, monitor reaction solution3 solution3 workup_loss->solution3 Solution: Optimize extraction, minimize aqueous washes solution4 solution4 conditions->solution4 Solution: Use aromatic solvent, optimize temperature solution5 solution5 ineffective_purification->solution5 Solution: Fractional crystallization, multiple recrystallizations solution6 solution6 hcl_stoich->solution6 Solution: Use stoichiometric HCl solution7 solution7 solvent->solution7 Solution: Use non-polar solvent for precipitation solution8 solution8 water->solution8 Solution: Dry organic extracts thoroughly

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

  • Process for the preparation of cis-2,6-dimethylpiperazine.
  • Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]

  • 2,6-Dialkylpiperazines. I. Synthesis of cis-2,6-Dimethylpiperazine Derivatives. Journal of Medicinal Chemistry. [Link]

  • CATALYTIC HYDROGENATION OF 2.5-DIALKYLPYRAZINES AND 3.6-DIALKYL- 2-HYDROXYPYRAZINES. HETEROCYCLES. [Link]

  • Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed. [Link]

  • (2S,6S)-2,6-dimethylpiperazine | C6H14N2 | CID 7269361. PubChem. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]

  • Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. PubMed. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC - NIH. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. MDPI. [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PMC - PubMed Central. [Link]

  • 2,6-DIALKYLPIPERAZINES. I. SYNTHESIS OF CIS-2,6-DIMETHYLPIPERAZINE DERIVATIVES. PubMed. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine.
  • 2,6-Dimethylpiperazine, 1 X 25 g (D179809-25G). Alkali Scientific. [Link]

  • (2R,6S)-2,6-Dimethylpiperidine | C7H15N | MD Topology | NMR | X-Ray. ATB - Automated Topology Builder. [Link]

  • Process for preparing Cis-2,6-dimethylpiperazine.

Sources

Overcoming low enantioselectivity with (2S,6S)-2,6-Dimethylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

A Senior Application Scientist's Guide to Mastering Enantioselectivity

Welcome to the technical support hub for this compound. As a C2-symmetric chiral diamine, (2S,6S)-2,6-dimethylpiperazine is a valuable building block and auxiliary in asymmetric synthesis, prized for its rigid conformational structure which can impart high levels of stereocontrol.[1] However, like any powerful tool, its successful application requires a nuanced understanding of the reaction parameters. Low enantioselectivity is a common hurdle that can often be overcome with systematic troubleshooting.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the why behind experimental choices, empowering you to diagnose and solve challenges in your own work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in asymmetric synthesis?

(2S,6S)-2,6-Dimethylpiperazine is a chiral amine featuring two stereocenters in a fixed spatial relationship within a piperazine ring. Its C2-symmetry simplifies stereochemical analysis and often leads to the formation of a single diastereomeric transition state. It is primarily used as a chiral auxiliary, where it is temporarily attached to a prochiral substrate (like a carboxylic acid) to direct the stereoselective formation of a new chiral center.[2][3] After the key stereocenter-forming reaction (e.g., enolate alkylation), the auxiliary is cleaved and can often be recovered.[2] It can also be used to synthesize chiral ligands for metal-catalyzed reactions.[4][5]

Q2: The reagent is supplied as a dihydrochloride salt. Why is this, and how does it affect its use?

The dihydrochloride salt form ((2S,6S)-2,6-Dimethylpiperazine·2HCl) significantly enhances the compound's shelf-life and stability, making it less hygroscopic and easier to handle compared to the free amine. However, the free diamine is required for most synthetic applications, such as acylation to form an amide. Therefore, a crucial first step is the quantitative neutralization or "free-basing" of the salt to liberate the nucleophilic amine groups. An incomplete neutralization is a common source of low reaction yields. See Protocol 1 for a detailed procedure.

Q3: What is the fundamental principle behind the stereochemical control exerted by this auxiliary?

The stereocontrol arises from the rigid, chair-like conformation of the piperazine ring and the steric hindrance provided by the two methyl groups. When acylated and converted to an enolate, for example, the auxiliary forces the substrate into a specific, low-energy conformation. This conformation shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. This directed attack results in the preferential formation of one diastereomer.[2] The predictability of this facial bias is a key advantage of using such chiral auxiliaries.[6]

Q4: Can the N-H protons on the piperazine ring interfere with reactions?

Absolutely. The piperazine scaffold has two secondary amine positions. In most auxiliary applications, one nitrogen is acylated to attach the substrate. The second nitrogen is typically protected with an orthogonal protecting group (e.g., Boc, Cbz, or a benzyl group) before the stereoselective reaction.[7] This is critical for several reasons:

  • It prevents the N-H proton from interfering with base-mediated reactions (e.g., enolate formation).

  • It blocks unwanted side reactions at the second nitrogen.

  • The nature of the N-protecting group can itself influence the conformation and steric environment, thereby affecting the degree of enantioselectivity.[7][8]

Troubleshooting Guide: Overcoming Low Enantioselectivity

This section addresses the most common issue encountered when using (2S,6S)-2,6-dimethylpiperazine as a chiral auxiliary: suboptimal enantiomeric or diastereomeric excess.

dot

Caption: Troubleshooting Decision Tree for Low Enantioselectivity.

Q: My reaction is yielding a nearly 1:1 mixture of diastereomers. Where should I start?

A low diastereomeric excess (de) or enantiomeric excess (ee) points to a poorly organized transition state where the energy difference between the pathways leading to the two isomers is minimal. The first step is always to verify the fundamentals before optimizing reaction parameters.

  • Probable Cause 1: Reagent Quality and Handling.

    • Explanation: The entire principle of this method relies on the high enantiomeric purity of the chiral auxiliary. Ensure the this compound you are using is of high enantiomeric purity (>98% ee). Additionally, ensure the free-basing procedure (Protocol 1) was successful and that all solvents and reagents are anhydrous, as water can interfere with many organometallic reactions.

    • Solution:

      • Verify the enantiomeric purity of your auxiliary via chiral HPLC or by forming a derivative with a known chiral acid.

      • Ensure all reagents are pure and solvents are rigorously dried.

      • Confirm that the stoichiometry of your base and electrophile is correct. An excess of base or reactive electrophile can sometimes lead to side reactions that erode selectivity.

  • Probable Cause 2: Suboptimal Reaction Temperature.

    • Explanation: Asymmetric inductions are governed by differences in the free energy of activation (ΔΔG‡) for the competing diastereomeric transition states. Lowering the reaction temperature often magnifies this energy difference, leading to higher selectivity. Many enolate alkylations show dramatically improved stereoselectivity at -78 °C compared to 0 °C or room temperature.

    • Solution: Perform a temperature screen. If your initial reaction was run at 0 °C, repeat it at -40 °C and -78 °C.

Parameter Condition 1 Condition 2 Condition 3
Temperature0 °C-40 °C-78 °C
Expected Trend Low de/eeModerate de/eeHigh de/ee
Table 1: Example of a temperature screening protocol for optimizing diastereoselectivity.
  • Probable Cause 3: Inappropriate Solvent or Base.

    • Explanation: The solvent and the counter-ion of the base play a critical role in the geometry and aggregation state of the enolate intermediate.[2] Non-coordinating solvents like toluene or dichloromethane can favor one transition state, while coordinating solvents like THF can favor another. The choice of base (e.g., LDA vs. LHMDS vs. KHMDS) determines the enolate geometry (E vs. Z), which is often crucial for high stereoselectivity.

    • Solution:

      • Solvent Screen: Test a range of anhydrous solvents. THF is a common starting point, but diethyl ether, toluene, and dichloromethane should also be evaluated.

      • Base Screen: The formation of a specific enolate geometry (often Z-enolate for auxiliaries like Evans oxazolidinones) is key.[2] Screen different lithium bases (LDA, LHMDS) or sodium/potassium bases (NaHMDS, KHMDS) to see how it impacts the diastereomeric ratio.

  • Probable Cause 4: Lack of Pre-complexation or Additive Effects.

    • Explanation: The stereochemical outcome often depends on a well-defined, rigid, chelated transition state. In some cases, additives are required to enforce this rigidity. Lewis acids can coordinate to carbonyls and the auxiliary, creating a more ordered structure. Simple salts like lithium chloride (LiCl) can act as powerful modifiers by breaking up aggregates of the base or the enolate.

    • Solution:

      • Lewis Acid Screen: Introduce sub-stoichiometric amounts of mild Lewis acids like ZnCl₂, MgBr₂·OEt₂, or Ti(O-i-Pr)₄. Be cautious, as strong Lewis acids can also catalyze side reactions.

      • Salt Additives: For reactions involving lithium enolates, the addition of anhydrous LiCl is a well-known strategy to improve reproducibility and selectivity.

  • Probable Cause 5: Post-Reaction Epimerization.

    • Explanation: The desired product may be forming with high selectivity, but this selectivity is lost during the reaction workup or purification. If the newly formed stereocenter has an acidic proton, it can be epimerized under acidic or basic conditions.

    • Solution:

      • Analyze a crude sample of the reaction mixture immediately after quenching to determine the initial diastereomeric ratio.

      • If the crude ratio is high, modify the workup. Use a buffered aqueous solution for quenching (e.g., saturated NH₄Cl).

      • During purification (e.g., silica gel chromatography), consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent on-column epimerization.[2]

Experimental Protocols & Workflow

dot

Chiral_Auxiliary_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Stereoselective Reaction cluster_2 Step 3: Cleavage & Recovery start_reagent (2S,6S)-Dimethylpiperazine·2HCl free_base Free-Basing (Protocol 1) start_reagent->free_base acylation Acylation / Protection free_base->acylation substrate Prochiral Substrate (e.g., R-COOH) substrate->acylation chiral_amide Chiral Amide Intermediate acylation->chiral_amide enolate_formation Enolate Formation (Base, Temp, Solvent) chiral_amide->enolate_formation alkylation Diastereoselective Alkylation enolate_formation->alkylation electrophile Electrophile (e.g., R-X) electrophile->alkylation diastereomer Diastereomerically Enriched Product alkylation->diastereomer cleavage Auxiliary Cleavage (e.g., Hydrolysis) diastereomer->cleavage final_product Enantiopure Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General Workflow for Asymmetric Synthesis.

Protocol 1: Free-Basing of this compound

Objective: To prepare the neutral, free amine form of the auxiliary for subsequent reactions.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (2.2 - 2.5 eq)

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound in a minimal amount of deionized water.

  • In a separate flask, prepare a concentrated aqueous solution of NaOH (e.g., 3-5 M).

  • Cool the piperazine salt solution in an ice bath (0 °C).

  • Slowly add the NaOH solution to the stirred piperazine salt solution. Monitor the pH with litmus paper or a pH meter to ensure the solution becomes strongly basic (pH > 12).

  • Transfer the aqueous solution to a separatory funnel and extract the free amine with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the (2S,6S)-2,6-Dimethylpiperazine free amine as a solid or oil.

  • Self-Validation: The free amine should be used immediately or stored under an inert atmosphere (N₂ or Ar). Its purity can be confirmed by ¹H NMR.

Protocol 2: Template for Diastereoselective Alkylation and Auxiliary Cleavage

Objective: To perform a diastereoselective alkylation of a chiral N-acylpiperazine and subsequently cleave the auxiliary to obtain an enantiomerically enriched carboxylic acid.

Part A: N-Acylation and Protection

  • Dissolve the free-based (2S,6S)-2,6-Dimethylpiperazine (1.0 eq) in anhydrous DCM.

  • Add your carboxylic acid (1.0 eq) and a coupling reagent (e.g., EDC, DCC). Follow standard peptide coupling procedures.

  • After the acylation is complete, protect the remaining N-H group (e.g., using Boc₂O and a base like triethylamine). Purify the N-acyl, N'-Boc protected piperazine by column chromatography.

Part B: Diastereoselective Alkylation

  • Dissolve the purified chiral amide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 eq) in THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC/LC analysis before purification.

Part C: Auxiliary Cleavage

  • Cleavage of the auxiliary to yield the corresponding carboxylic acid can often be achieved via vigorous hydrolysis.[2]

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add an excess of lithium hydroxide (LiOH) and heat the reaction to reflux.

  • Monitor the reaction by TLC. Upon completion, acidify the mixture carefully with aqueous HCl.

  • Extract the desired carboxylic acid product into an organic solvent. The protonated, water-soluble auxiliary will remain in the aqueous layer, allowing for potential recovery.

  • Self-Validation: Determine the enantiomeric excess (ee) of the final carboxylic acid product using chiral HPLC or by converting it to a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by NMR.

References

  • Benchchem. A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol.
  • Benchchem. Common pitfalls in the use of chiral auxiliaries.
  • Papke, R. L., et al. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
  • Wilson, P. D. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Bérubé, C., et al. (2009). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. Tetrahedron.
  • University of Wisconsin. Asymmetric reactions_synthesis.
  • Corral, E., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Molecules.
  • Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Schmalz, H., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition.
  • Carmona, J. A., et al. (2020). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Catalysts.
  • ResearchGate. Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
  • O'Brien, P., et al. (2012). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry.
  • Douglas, C. J., et al. (2020). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society.
  • Di Meo, F., et al. (2021). Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. Molecules.
  • Larrow, J. F. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
  • El-Kashef, H., et al. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules.
  • Sigma-Aldrich. 2,6-Dimethylpiperazine 97.
  • Michael, J. P., et al. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters.
  • Trost, B. M., & Xu, J. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie (International ed. in English).
  • Benchchem. Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Reddy, M. V. R., et al. (2007). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry.
  • Soai, K., et al. (1990). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.
  • Ishihara, K., et al. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. Molecules.
  • Mickelson, J. W., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. Journal of Organic Chemistry.
  • BLDpharm. This compound.

Sources

Common experimental problems with (2S,6S)-2,6-Dimethylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride. As Senior Application Scientists, we have compiled this guide based on in-house expertise and a thorough review of established chemical principles to help you navigate the common challenges associated with this versatile chiral building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.

Q1: How should I properly store and handle this compound?

A: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1] Improper storage can lead to inaccurate weighing and the introduction of water into sensitive reactions.

  • Storage: Always keep the container tightly closed in a dry and well-ventilated place.[2] For long-term stability, storage at 2-8°C is recommended.[3][4]

  • Handling: Handle the compound in an inert atmosphere (e.g., a glove box with nitrogen or argon) or work quickly to minimize exposure to air. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Q2: What is the solubility profile of the dihydrochloride salt?

A: As a salt, its solubility is highly dependent on the polarity of the solvent. This is a critical factor for reaction setup.

  • High Solubility: Highly soluble in water.[5] Also soluble in polar protic solvents like methanol.

  • Low Solubility: Generally, it has very poor solubility in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and ethyl acetate.[1][5] Attempting to use the salt directly in reactions with these solvents will likely result in a heterogeneous mixture with minimal reactivity.

Q3: Why is my compound supplied as a dihydrochloride salt instead of the free base?

A: The free base form of piperazines, (2S,6S)-2,6-dimethylpiperazine, is a secondary amine that can be volatile and is more susceptible to reacting with atmospheric carbon dioxide.[5] The dihydrochloride salt is a more stable, crystalline solid with a longer shelf life, making it easier to handle, store, and purify.

Q4: Do I need to convert the salt to the free base before using it in my reaction?

A: Yes, in almost all cases where the piperazine is intended to act as a nucleophile (e.g., in alkylation, acylation, or coupling reactions), you must first convert it to the free amine. The nitrogen atoms in the dihydrochloride salt are protonated, rendering them non-nucleophilic and unreactive. This conversion can be done as a separate workup step before the reaction or in situ.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental problems you may encounter.

Problem 1: My reaction is not proceeding, or the yield of my desired product is extremely low.

This is the most common issue and almost always relates to the basicity and solubility of the piperazine.

Causality Analysis: The this compound molecule has two protonated nitrogen atoms. For it to function as a nucleophile, both protons must be removed by a base. Furthermore, the resulting free base must be soluble in the reaction solvent to interact with the other reagents.

Troubleshooting Workflow:

G start Low or No Yield q1 Did you add a base to neutralize the dihydrochloride salt? start->q1 q2 How many equivalents of base did you add? q1->q2 Yes sol1 Solution: Add at least 2 equivalents of a suitable base. See Protocol 1. q1->sol1 No q3 Is the resulting free base soluble in your reaction solvent? q2->q3 >= 2 eq. sol2 Solution: Increase base to >2 equivalents. Use a non-nucleophilic base like TEA, DIPEA, or an inorganic base like K₂CO₃. q2->sol2 < 2 eq. q4 Was the free base generated in a separate step or in situ? q3->q4 Yes sol3 Solution: Change to a more polar aprotic solvent (e.g., DMF, DMSO) or perform a phase-transfer reaction. Alternatively, isolate the free base first. See Protocol 1. q3->sol3 No sol4 Solution: If using an inorganic base (e.g., K₂CO₃, Cs₂CO₃), ensure vigorous stirring and consider adding a phase-transfer catalyst. q4->sol4 In situ

Caption: Troubleshooting decision tree for low reaction yield.

Key Considerations:

  • Stoichiometry of Base: You must add a minimum of two molar equivalents of base to neutralize the two hydrochloride salts and liberate the free diamine. It is often beneficial to add a slight excess (e.g., 2.1-2.5 equivalents).

  • Choice of Base: The base should be strong enough to deprotonate the piperazinium salt but should not interfere with your reaction. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are common choices. For in situ generation, powdered anhydrous potassium carbonate can also be effective, especially in polar aprotic solvents like DMF, although this creates a heterogeneous mixture requiring efficient stirring.

Problem 2: I am observing the formation of di-substituted or unexpected side products.

Causality Analysis: (2S,6S)-2,6-Dimethylpiperazine is a symmetric diamine. Both nitrogen atoms are available for reaction. If your reaction goal is mono-substitution, controlling the stoichiometry of your electrophile is critical.

Solutions:

  • Control Stoichiometry: Use a slight deficiency or exactly one equivalent of your electrophile relative to the piperazine free base.

  • Use a Protecting Group: For clean mono-functionalization, it is highly advisable to first protect one of the nitrogen atoms. A common strategy is to react the free base with one equivalent of a protecting group agent like Boc-anhydride to form the mono-Boc protected piperazine.[6] After your desired reaction on the free nitrogen, the Boc group can be easily removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[7]

  • Reverse Addition: Add the piperazine free base solution slowly to the solution of the electrophile. This maintains a low concentration of the nucleophile, statistically favoring mono-substitution.

Section 3: Key Experimental Protocols

Protocol 1: Generation and Isolation of the (2S,6S)-2,6-Dimethylpiperazine Free Base

This protocol describes the conversion of the dihydrochloride salt to its neutral, reaction-ready free base form.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, standard glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound (1.0 eq.) in a minimal amount of deionized water in a round-bottom flask or beaker.

  • Basification: Cool the aqueous solution in an ice bath (0°C). Prepare a 2-4 M aqueous solution of NaOH or KOH. Slowly add the basic solution dropwise with stirring until the pH of the solution is >12, as confirmed with pH paper or a pH meter.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent (DCM or EtOAc). Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

  • Filtration & Concentration: Filter the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting oil or solid is the free base, (2S,6S)-2,6-dimethylpiperazine, which can be used directly in your next reaction. It is advisable to use it immediately or store it under an inert atmosphere.

G cluster_0 Aqueous Phase cluster_1 Organic Phase a Start: (2S,6S)-2,6-Dimethylpiperazine dihydrochloride in H₂O b Add 2.2 eq. NaOH(aq) (pH > 12) a->b d Extract with DCM (3x) b->d Phase Separation c Aqueous Layer (NaCl, excess NaOH) d->c e Combine Organic Layers (Free Base in DCM) d->e f Dry (Na₂SO₄), Filter e->f g Concentrate in vacuo f->g h End Product: Free Base Amine (Ready for reaction) g->h

Caption: Workflow for converting the dihydrochloride salt to the free base.

References

  • Combi-Blocks, Inc. (2023). Safety Data Sheet: Trans-2,6-dimethylpiperazine dihydrochloride.

  • Angene Chemical. (2021). Safety Data Sheet: (2R,6R)-2,6-Dimethylpiperazine dihydrochloride.

  • PubChem. Piperazine. National Center for Biotechnology Information.

  • Wikipedia. Piperazine.

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.

  • BLDpharm. (2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate.

  • MySkinRecipes. This compound.

Sources

Technical Support Center: (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride in Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance diastereoselectivity in reactions utilizing this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in asymmetric synthesis?

A1: this compound is a symmetrically substituted chiral piperazine salt.[] It is frequently used in the derivatization of ligands, studies of organocatalytic amine frameworks, heterocyclic scaffold modification, asymmetric synthesis, and metal-binding analysis.[] Its C2 symmetry and defined stereochemistry make it a valuable chiral auxiliary and a precursor for chiral ligands and catalysts in a variety of stereoselective transformations, including alkylations, aldol reactions, and Michael additions.

Q2: Why am I observing low diastereoselectivity when using this chiral auxiliary?

A2: Low diastereoselectivity is a common challenge and can stem from several factors. The key is to maximize the energy difference between the transition states leading to the different diastereomers.[2] Potential causes include suboptimal reaction temperature, incorrect stoichiometry, inappropriate solvent choice, or the inherent conformational flexibility of the reaction intermediate. The structure of the chiral auxiliary itself is a critical factor in creating an effective chiral environment for facial discrimination.[3]

Q3: How do I convert the dihydrochloride salt to the free base for my reaction?

A3: To use (2S,6S)-2,6-Dimethylpiperazine in most organic reactions, it must be converted from its dihydrochloride salt to the free base. This is typically achieved by treating an aqueous solution of the salt with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by extraction of the free base into an organic solvent like dichloromethane or diethyl ether. It is crucial to thoroughly dry the organic extracts before use, as residual water can interfere with many reactions.

Troubleshooting Guide: Enhancing Diastereoselectivity

This section addresses specific issues that may arise during your experiments, providing a systematic approach to diagnosing and resolving them.

Issue 1: Poor Diastereomeric Excess (d.e.) in the Alkylation of a Chiral Imine Derived from (2S,6S)-2,6-Dimethylpiperazine

Question: My alkylation reaction of an imine formed from (2S,6S)-2,6-dimethylpiperazine and a ketone is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the alkylation of chiral imines is highly dependent on controlling the conformational equilibrium of the enamine intermediate and the trajectory of the electrophile's approach.[4][5] The observed low selectivity suggests that the transition states leading to the two diastereomers are very close in energy. Here’s a systematic approach to troubleshoot this issue:

Step 1: Re-evaluate and Optimize Reaction Temperature

  • Rationale: Asymmetric reactions are often highly sensitive to temperature.[2] Lowering the reaction temperature generally enhances diastereoselectivity by exploiting smaller differences in the activation energies of the competing diastereomeric transition states.

  • Protocol:

    • Set up a series of parallel reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C, and -78 °C).

    • Ensure all other reaction parameters (solvent, concentration, stoichiometry) are kept constant.

    • Analyze the diastereomeric ratio (d.r.) of the product from each reaction using a suitable analytical method (e.g., chiral HPLC, NMR spectroscopy).

Step 2: Screen Different Solvents

  • Rationale: The solvent can significantly influence the conformation of the transition state and the solubility of the reactants.[6] A change in solvent polarity or coordinating ability can alter the stereochemical outcome.

  • Protocol:

    • Conduct the reaction in a range of aprotic solvents with varying polarities (e.g., THF, Diethyl Ether, Toluene, Dichloromethane).

    • Maintain a consistent temperature, preferably the optimal temperature determined in Step 1.

    • Analyze the d.r. for each solvent tested.

SolventDielectric Constant (Approx.)Expected Impact on Diastereoselectivity
Toluene2.4May favor less polar, more organized transition states.
Diethyl Ether4.3A common solvent for organometallic reactions.
THF7.6Coordinating solvent, can influence metal-chelated transition states.
Dichloromethane9.1More polar, may solvate charged intermediates differently.

Step 3: Investigate the Effect of Lewis Acids or Additives

  • Rationale: The addition of a Lewis acid can help to "lock" the conformation of the chiral auxiliary and the substrate into a more rigid transition state, thereby enhancing facial selectivity. Additives like HMPA or DMPU have been shown to improve yield and selectivity in some alkylations.[7]

  • Protocol:

    • Introduce a Lewis acid (e.g., TiCl₄, ZnCl₂, BF₃·OEt₂) to the reaction mixture prior to the addition of the electrophile.

    • Screen different Lewis acids and stoichiometries to find the optimal conditions.

    • Alternatively, for reactions involving dianions, consider the addition of HMPA or DMPU.[7]

Step 4: Modify the Electrophile or Substrate

  • Rationale: The steric bulk of both the electrophile and the substrate can have a profound impact on diastereoselectivity. A bulkier electrophile may approach the enamine from one face more selectively. Similarly, modifications to the ketone precursor can influence the conformational bias of the intermediate.[4][5]

  • Protocol:

    • If possible, consider using an electrophile with greater steric hindrance.

    • Evaluate if modifications to the ketone substrate are feasible to create a more biased steric environment around the reaction center.

Below is a troubleshooting workflow to systematically address low diastereoselectivity.

G cluster_0 Troubleshooting Workflow for Low Diastereoselectivity start Low Diastereomeric Ratio (d.r.) Observed temp Step 1: Optimize Reaction Temperature (e.g., 0°C to -78°C) start->temp solvent Step 2: Screen Solvents (e.g., Toluene, THF, Et2O) temp->solvent If d.r. is still low success Improved Diastereoselectivity temp->success If d.r. improves lewis_acid Step 3: Add Lewis Acid/Base (e.g., TiCl4, HMPA) solvent->lewis_acid If d.r. is still low solvent->success If d.r. improves substrate_mod Step 4: Modify Substrate/Electrophile lewis_acid->substrate_mod If d.r. is still low lewis_acid->success If d.r. improves reevaluate Re-evaluate Reaction Design substrate_mod->reevaluate No significant improvement substrate_mod->success If d.r. improves

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Difficulty in Removing the Chiral Auxiliary Post-Reaction

Question: I have successfully performed my diastereoselective reaction, but I am struggling to cleave the (2S,6S)-2,6-dimethylpiperazine auxiliary from my product without causing epimerization or degradation. What are some reliable methods?

Answer: The removal of the chiral auxiliary is a critical step that must be carefully planned to preserve the stereochemical integrity of your product. The appropriate cleavage method depends on the nature of the linkage between the auxiliary and your product (e.g., amide, imine).

Method 1: For Amide Linkages (Reductive Cleavage)

  • Rationale: Amides formed from piperazine auxiliaries can often be cleaved reductively to yield the corresponding primary alcohol.

  • Protocol:

    • Reagents: Use a powerful reducing agent like Lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[2]

    • Conditions: Perform the reaction in an anhydrous ethereal solvent such as THF or diethyl ether, typically starting at 0 °C and allowing it to warm to room temperature or reflux if necessary.

    • Troubleshooting: Be aware that these reagents can also reduce other functional groups like esters or ketones.[2] Careful control of temperature and stoichiometry is essential. For more sensitive substrates, milder reducing agents may be required.

Method 2: For Imine or Enamine Intermediates (Hydrolysis)

  • Rationale: If the product of your reaction is an imine or enamine, the auxiliary can typically be removed by simple hydrolysis.

  • Protocol:

    • Reagents: Use a mild acidic aqueous solution, such as acetic acid in water or a buffered solution.

    • Conditions: The reaction is often performed at room temperature.

    • Troubleshooting: Harsh acidic conditions can sometimes lead to epimerization at α-stereocenters.[2] It is important to monitor the reaction closely and use the mildest conditions necessary to achieve cleavage.

Below is a diagram illustrating the general concept of using a chiral auxiliary.

G cluster_1 Asymmetric Synthesis Workflow A Achiral Substrate C Chiral Intermediate (e.g., Chiral Imine) A->C B Chiral Auxiliary ((2S,6S)-2,6-Dimethylpiperazine) B->C D Diastereoselective Reaction (e.g., Alkylation) C->D E Product-Auxiliary Adduct (High d.r.) D->E F Cleavage of Auxiliary E->F G Chiral Product (High e.e.) F->G H Recovered Auxiliary F->H

Sources

Stability and storage issues of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability and storage of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride for researchers, scientists, and drug development professionals.

Technical Support Center: this compound

A Senior Application Scientist's Guide to Stability, Storage, and Troubleshooting

This compound is a chiral building block crucial in the synthesis of various pharmaceutical agents.[1][2] Its specific stereochemistry is often essential for achieving the desired biological activity and selectivity in drug candidates.[1][3] However, as a dihydrochloride salt, this compound possesses specific chemical properties that necessitate careful handling and storage to maintain its integrity and ensure experimental success. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

The stability of this compound is highly dependent on its environment. To ensure its long-term integrity, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C[4]Refrigeration slows down potential degradation pathways. While some suppliers may state stability at room temperature, refrigerated conditions are best practice for long-term storage.
Atmosphere Inert Atmosphere (Argon or Nitrogen)[4][5]The compound is hygroscopic and can be air-sensitive.[5] An inert atmosphere displaces moisture and oxygen, preventing water absorption and potential oxidative degradation.
Container Tightly Sealed, Amber Glass BottleA tight seal is critical to prevent moisture ingress. Amber glass protects the compound from light, as some piperazine derivatives can be light-sensitive.[6]
Environment Dry, Well-Ventilated Area[7]Store in a desiccator or a controlled low-humidity environment to further protect against moisture.

Q2: My powder appears clumpy and has a "wet" look. What happened, and is it still usable?

This is a classic sign of moisture absorption. The dihydrochloride salt form of the molecule is hygroscopic, meaning it readily attracts and holds water molecules from the ambient atmosphere.[5]

  • Causality: If the container was not sealed tightly, stored in a humid environment, or opened frequently outside of a controlled atmosphere (like a glovebox), it would have absorbed environmental moisture.

  • Usability: The presence of water can compromise your experiments in several ways:

    • Inaccurate Weighing: You will be weighing a combination of the compound and water, leading to a lower molar amount than calculated.

    • Reaction Interference: The absorbed water can act as an unwanted nucleophile or base in sensitive reactions, leading to side products and reduced yields.

    • Degradation: Over time, the presence of water can facilitate hydrolysis or other degradation pathways.

Before use, it is highly recommended to dry the material under a high vacuum for several hours. However, you must first verify its purity. A quantitative NMR (qNMR) or a gas chromatography (GC) analysis is recommended to confirm the compound's integrity and purity before proceeding with any critical experiments.[8]

Q3: The material is slightly off-white or pale yellow. Is this normal?

Yes, this is generally acceptable. The specified appearance of the parent compound, 2,6-dimethylpiperazine, is often described as white to pale yellow crystalline powder.[6] The dihydrochloride salt should have a similar appearance. Significant color changes to dark yellow, brown, or black, however, would indicate potential degradation and the material should be discarded or re-purified.

Q4: What are the primary decomposition products I should be aware of?

Under conditions of high heat, the compound can decompose, releasing hazardous gases including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[7] While stable under recommended storage conditions, incompatibility with strong oxidizing agents and strong acids should be noted.[7]

Troubleshooting Experimental Issues

When experiments don't go as planned, reagent integrity is a primary suspect. This guide helps you diagnose problems related to this compound.

Scenario 1: My reaction yield is inconsistent or significantly lower than expected.

If you are confident in your reaction setup and other reagents, the piperazine starting material is a likely cause.

Sources

Challenges in the purification of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable chiral building block. Here, we provide in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: My synthesized (2S,6S)-2,6-Dimethylpiperazine contains diastereomeric impurities (the meso or (2R,6R)-isomers). How can I remove them?

A1: The removal of diastereomers is a critical challenge as their similar physical properties make separation difficult. The most effective strategy is to control the stereochemistry during the synthesis, often by using chiral precursors like amino acids.[1] However, if diastereomeric impurities are present in the final product, purification options include:

  • Fractional Crystallization: This is the most common method for separating diastereomers. The dihydrochloride salts of the different stereoisomers may have varying solubilities in specific solvent systems. A careful screening of solvents is necessary. Often, a mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent can be effective.[2]

  • Preparative Chromatography: While challenging and costly for large scales, preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate diastereomers. This is typically reserved for small-scale purification or when high-purity material is required for analytical standard preparation.

Q2: I'm having trouble crystallizing the dihydrochloride salt. It either oils out or remains in solution. What should I do?

A2: Crystallization of highly soluble salts like piperazine dihydrochloride requires careful control of solvent, temperature, and concentration.[2]

  • Solvent Selection: Since the dihydrochloride salt is very soluble in water and soluble in lower alcohols (methanol, ethanol), using these as single solvents can be difficult.[2] Consider using a mixed solvent system. A common approach is to dissolve the product in a minimal amount of a good solvent (e.g., methanol) and then add an anti-solvent (a solvent in which the product is poorly soluble, such as isopropanol, ethyl acetate, or diethyl ether) dropwise until turbidity is observed.

  • Temperature Gradient: A slow cooling rate is crucial for forming well-defined crystals. Rapid cooling often leads to precipitation or oiling out.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

Q3: My final this compound product is hygroscopic and difficult to handle. How can I mitigate this?

A3: Hygroscopicity, the tendency to absorb moisture from the air, is a known characteristic of many hydrochloride salts.[3][4] Piperazine dihydrochloride is described as slightly hygroscopic.[5] To manage this:

  • Drying: Ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove residual solvents and moisture.

  • Handling: Handle the material in a low-humidity environment, such as a glove box or a dry room.

  • Storage: Store the final product in a tightly sealed container with a desiccant.

  • Alternative Salt Forms: If hygroscopicity remains a significant issue for your application, a salt screening study to identify a less hygroscopic salt form (e.g., tartrate, mesylate) could be considered, though this would be a different product.[3]

Q4: How do I confirm the enantiomeric purity of my final product?

A4: Chiral HPLC is the most common and reliable method for determining the enantiomeric purity of chiral amines.[6] Due to the lack of a strong UV chromophore in 2,6-dimethylpiperazine, detection at low wavelengths (e.g., 200-210 nm) is often necessary.[7] Alternatively, derivatization with a UV-active agent can enhance sensitivity. Capillary electrophoresis (CE) with a chiral selector is another powerful technique.[8]

Troubleshooting Guides & Protocols

Guide 1: Troubleshooting Crystallization of the Dihydrochloride Salt

This guide provides a systematic approach to overcome common crystallization problems.

G cluster_conditions Crystallization Conditions cluster_troubleshooting Troubleshooting Actions start Crude (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride Solution dissolve 1. Dissolve in minimal hot 'good' solvent (e.g., Methanol, Ethanol) start->dissolve oil_out Product Oils Out oil_sol Add more 'good' solvent to redissolve, then add anti-solvent more slowly oil_out->oil_sol no_xtal No Crystallization Occurs no_xtal_sol Concentrate solution slightly OR add more anti-solvent OR add seed crystal no_xtal->no_xtal_sol poor_yield Low Yield yield_sol Concentrate mother liquor and attempt a second crop crystallization poor_yield->yield_sol pure_xtal High-Purity Crystals add_anti 2. Slowly add 'anti-solvent' (e.g., Isopropanol, Ethyl Acetate) at elevated temperature dissolve->add_anti cool 3. Cool slowly to RT, then to 0-5 °C add_anti->cool cool->oil_out If... cool->no_xtal If... isolate 4. Isolate by filtration and dry under vacuum cool->isolate isolate->poor_yield If... isolate->pure_xtal Success oil_sol->add_anti no_xtal_sol->cool

Caption: Troubleshooting workflow for crystallization.

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on solubility data, a mixture of ethanol and isopropanol is a good starting point.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of hot ethanol required to achieve complete dissolution.

  • Addition of Anti-solvent: While maintaining the solution at an elevated temperature (e.g., 60-70 °C), slowly add isopropanol dropwise with stirring until a faint, persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling process.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least 2 hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

ParameterGood SolventsAnti-Solvents
Examples Water, Methanol, EthanolIsopropanol, Ethyl Acetate, Acetone, Diethyl Ether
Notes Use minimal amount to dissolve the crude product when hot.Add slowly to the hot solution to induce crystallization upon cooling.

Guide 2: Chiral HPLC Method for Enantiomeric Purity

This guide provides a starting point for developing a robust chiral HPLC method for separating the enantiomers of 2,6-Dimethylpiperazine. Polysaccharide-based chiral stationary phases (CSPs) are highly recommended.[6][7]

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample_prep Prepare Sample: ~1 mg/mL in Mobile Phase injection Inject Sample (e.g., 10 µL) sample_prep->injection mobile_phase_prep Prepare Mobile Phase: (e.g., Acetonitrile/Methanol/DEA) Filter and Degas mobile_phase_prep->injection separation Separation on Chiral Column (e.g., Chiralpak® IC) injection->separation detection UV Detection (e.g., 205 nm) separation->detection peak_id Identify Enantiomer Peaks detection->peak_id calculate_ee Calculate % Enantiomeric Excess: %ee = [(A1-A2)/(A1+A2)]*100 peak_id->calculate_ee

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC
  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven.

    • UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column Chiralpak® IC (or similar immobilized polysaccharide-based CSP) (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are effective for a wide range of chiral compounds, including piperazine derivatives.[7]
Mobile Phase Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v)The amine additive (DEA) is crucial for improving peak shape and reducing tailing for basic analytes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CTemperature can affect selectivity; starting slightly above ambient is a good practice.
Detection 205 nmThe piperazine ring lacks a strong chromophore, requiring detection at low UV wavelengths.[7]
Injection Vol. 10 µLStandard injection volume.
  • Sample Preparation:

    • Prepare a stock solution of a racemic standard of 2,6-Dimethylpiperazine in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare the test sample at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution (Rs). A value >1.5 indicates baseline separation.

    • Inject the test sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the major (Area1) and minor (Area2) enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] x 100.[7]

References

  • Solubility of Things. Piperazine dihydrochloride. [Link]

  • CrystEngComm. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). [Link]

  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • The Good Scents Company. piperazine dihydrochloride. [Link]

  • PubMed Central (PMC). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubChem. Piperazine Dihydrochloride. [Link]

  • Wikipedia. Piperazine. [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]

  • PubMed. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

Sources

Technical Support Center: Scaling Up Reactions with (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this valuable chiral auxiliary from the bench to a larger scale. Scaling up is rarely a linear process, and new challenges often emerge that were not apparent in small-scale experiments[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of scale-up.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific, practical problems you may encounter during your scale-up experiments in a direct question-and-answer format.

Question 1: My reaction is sluggish or failing completely upon scale-up, even though it worked perfectly on a 1-gram scale. I've noticed the this compound isn't dissolving in my organic solvent (e.g., Toluene, THF, DCM). What's happening?

Answer:

This is the most common issue encountered and stems from a fundamental misunderstanding of the reagent's form. You are using a dihydrochloride salt. Salts of amines are generally crystalline, stable solids but possess very poor solubility in most common organic solvents[2]. More importantly, the nitrogen atoms are protonated, rendering them non-nucleophilic and unable to participate in most desired reactions (e.g., amide bond formation, alkylations).

The success of your small-scale reaction may have been due to trace amounts of the free base being present or reaction with a basic substrate, but this is not a reliable or scalable method.

Causality: The protonated amine (R₂NH₂⁺) cannot act as a nucleophile. To make it reactive, you must deprotonate it to the free diamine (R₂NH).

Solution: Perform a "Free-Basing" Extraction. You must convert the dihydrochloride salt to its free diamine form before introducing it to your main reaction. This is a critical, non-negotiable step for scale-up.

Experimental Protocol: Free-Basing of this compound
  • Dissolution: Dissolve the this compound in water (approx. 5-10 mL of water per gram of salt).

  • Basification: Cool the aqueous solution in an ice bath to 0-5 °C. Slowly add a strong base, such as 5 M sodium hydroxide (NaOH) or a saturated potassium carbonate (K₂CO₃) solution, while monitoring the pH with a calibrated meter or pH paper. Continue adding the base dropwise until the pH of the solution is >12. This ensures complete deprotonation of both ammonium salts.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). The free piperazine is significantly more soluble in organic solvents than in the highly ionic aqueous layer.

  • Drying: Combine the organic extracts. Wash them once with a saturated sodium chloride solution (brine) to help remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent. The resulting solution contains the free (2S,6S)-2,6-Dimethylpiperazine. You can either use this solution directly (after determining its concentration) or carefully remove the solvent under reduced pressure to isolate the free diamine as a solid or oil. Caution: The free base is hygroscopic and should be used immediately or stored under an inert atmosphere.

Question 2: I performed the free-basing step, but my reaction yields are inconsistent, and the diastereoselectivity has dropped significantly compared to my lab-scale results. What factors should I investigate?

Answer:

Inconsistent yields and loss of stereocontrol during scale-up often point to issues with stoichiometry, moisture control, or physical parameters like mixing and temperature[1][3].

Potential Causes & Solutions:

  • Inaccurate Stoichiometry / Incomplete Free-Basing: On a larger scale, simply adding "excess" base might not be sufficient. If deprotonation is incomplete, you are introducing a mixture of the free diamine and its hydrochloride salt into your reaction, effectively reducing the molar amount of your active nucleophile.

    • Troubleshooting: Always use a pH meter to confirm complete basification (pH >12) during the work-up. For moisture-sensitive reactions, it's best to isolate and verify the mass of the free base after extraction and drying before adding it to the main reaction.

  • Hygroscopicity of the Dihydrochloride Salt: The dihydrochloride salt is hygroscopic, meaning it readily absorbs moisture from the atmosphere[4][5]. On a larger scale, longer weighing times can introduce significant amounts of water. This can be detrimental to water-sensitive reactions (e.g., those using organometallics or certain coupling reagents).

    • Troubleshooting: Handle the salt in a low-humidity environment if possible (e.g., a glove bag or dry box)[5]. Weigh the required amount quickly and seal the container immediately. If moisture contamination is suspected, the salt can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours before use[6][7].

  • Mixing and Temperature Control: What appears as a homogenous solution in a 100 mL flask can have significant temperature and concentration gradients in a 20 L reactor[1].

    • Causality: Many asymmetric reactions are highly sensitive to temperature[8]. Localized hot spots from an exothermic addition can lead to side reactions or racemization, drastically lowering diastereoselectivity. Inefficient mixing can create areas of high reagent concentration, also promoting side product formation.

    • Troubleshooting:

      • Controlled Addition: Add reagents via a dropping funnel or syringe pump at a rate that allows the reactor's cooling system to maintain a stable internal temperature.

      • Efficient Stirring: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for good top-to-bottom mixing) and that the stirring speed is sufficient to create a vortex and ensure homogeneity.

      • Temperature Monitoring: Use a calibrated temperature probe placed in the reaction mixture, not just measuring the jacket temperature.

Data Summary: Stoichiometry for Free-Basing
ReagentMolecular WeightMolar Equivalents (vs. Salt)Purpose
This compound187.12 g/mol 1.0Starting Material
Sodium Hydroxide (NaOH)40.00 g/mol >2.0Deprotonating Agent
Potassium Carbonate (K₂CO₃)138.21 g/mol >2.0Deprotonating Agent (milder, less soluble)

Question 3: My reaction seems to be complete by TLC/LC-MS, but I'm struggling with the work-up. I'm getting persistent emulsions during aqueous washes, making phase separation a nightmare on a larger scale. How can I improve my product isolation?

Answer:

Emulsion formation is a classic scale-up problem, especially when dealing with amine-containing compounds. The basic piperazine moiety can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

Troubleshooting & Optimization:

  • Break the Emulsion with Brine: Before abandoning the work-up, try washing the emulsified mixture with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble in it and often causing the layers to separate cleanly.

  • Adjust the pH: If your desired product is stable to acid, you can re-acidify the entire mixture with dilute HCl. This will protonate the piperazine-containing molecules, moving them into the aqueous layer and breaking the emulsion. You can then re-basify the aqueous layer and re-extract your product. This method is only suitable if your final product is non-basic or if you intend to isolate it as a salt.

  • Filtration: Sometimes, emulsions are stabilized by fine particulate matter. Filtering the entire mixture through a pad of Celite® or diatomaceous earth can help break the emulsion.

  • Consider an Alternative Purification Strategy: If aqueous work-up remains problematic, consider avoiding it altogether.

    • Crystallization/Recrystallization: This is a highly effective and scalable purification technique. If your product is a solid, perform solvent screening to find a suitable system for crystallization, which can remove unreacted starting materials and byproducts efficiently.

    • Chromatography: While less ideal for very large scales, flash column chromatography is still a viable option for multi-kilogram batches if other methods fail.

Scale-Up Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification start Start: Weigh Hygroscopic (2S,6S)-2,6-Dimethylpiperazine·2HCl free_base Protocol: Free-Basing (Deprotonation & Extraction) start->free_base Dissolve in H₂O Add Base (pH>12) dry Dry Organic Solution (e.g., Na₂SO₄) free_base->dry Extract w/ Org. Solvent react Scaled-Up Reaction: Controlled Addition & Temp. Monitoring dry->react Transfer Free Diamine Solution workup Aqueous Work-up (Potential Emulsion Issue) react->workup Reaction Complete purify Purification workup->purify Crystallization or Chromatography end Final Product: Isolated & Characterized purify->end

Caption: General workflow for scaling up reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is (2S,6S)-2,6-Dimethylpiperazine, and why is it used as a dihydrochloride salt?

(2S,6S)-2,6-Dimethylpiperazine is a chiral diamine. In asymmetric synthesis, it serves as a chiral auxiliary, which is a molecule temporarily incorporated into a substrate to direct a reaction to form one stereoisomer over another[8][9]. This is critical in drug development, where often only one enantiomer of a molecule is therapeutically active[10]. It is supplied as a dihydrochloride salt because salts are typically more stable, non-volatile, and easier to handle as crystalline solids compared to the corresponding free amines, which can be oily, lower-melting, or more hygroscopic[2].

Q2: Can I use a weaker base, like triethylamine (TEA) or DIPEA, in my main reaction instead of doing a separate free-basing step?

This is strongly discouraged for scale-up. While adding a hindered organic base might seem like a convenient one-pot solution, it presents several problems:

  • Incomplete Deprotonation: The pKa of a protonated piperazine is significantly higher than that of protonated TEA or DIPEA. This means the equilibrium will not fully favor the free piperazine, leading to low concentrations of your active nucleophile.

  • Salt Byproducts: The reaction will generate large quantities of triethylammonium chloride, which can complicate your reaction and purification.

  • Stoichiometric Issues: You would need at least two equivalents of the base just to neutralize the dihydrochloride, in addition to any base required for the reaction itself. This is poor atom economy and adds significant cost and downstream waste at scale.

Deprotonation Equilibrium Diagram

G cluster_eq Free-Basing Equilibrium PiperazineSalt Piperazine·2HCl (Water Soluble, Non-nucleophilic) Base + 2 NaOH (Strong Base) Equilibrium <=> PiperazineFree Piperazine (Free Base) (Organic Soluble, Nucleophilic) SaltProduct + 2 NaCl + 2 H₂O

Caption: Conversion of the salt to the active free base.

Q3: Are there any safety concerns I should be aware of when scaling up?

Yes. The free-basing procedure with a strong base like NaOH is exothermic and should be performed with cooling (ice bath) to control the temperature, especially during large-scale additions. The free piperazine, like most amines, is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for the specific hazards of all reagents used. Exothermic reactions in the main vessel can also pose a significant safety risk if addition rates are not carefully controlled[8].

Q4: What are some typical applications of (2S,6S)-2,6-Dimethylpiperazine in industry?

This chiral building block is valuable in medicinal chemistry for the synthesis of complex pharmaceutical agents[11][12]. Its C₂-symmetric chiral scaffold is used to prepare potent and selective inhibitors, ligands for catalytic processes, and other biologically active molecules where stereochemistry is crucial for function[12][13]. For instance, derivatives have been explored as allosteric inhibitors of enzymes like carbamoyl phosphate synthetase 1 (CPS1)[12].

References

  • Asymmetric Synthesis of 2,6-Methylated Piperazines. American Chemical Society.
  • Common pitfalls in the use of chiral auxiliaries. Benchchem.
  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction.
  • 2,6-Dimethylpiperazine CAS#: 108-49-6. ChemicalBook.
  • How do you handle hygroscopic salts?.
  • Z-2,6-dimethyl-piperazine hydrochloride. Chem-Impex.
  • Chiral auxiliary. Wikipedia.
  • How do I measure out these salts using the proper method?. Chemistry Stack Exchange.
  • Drying and Storing Hygroscopic Salts. Reddit.
  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC - NIH.

Sources

Validation & Comparative

Validating Enantiomeric Purity: A Comparative Guide for Products of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Fidelity in Drug Development

In the landscape of modern pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects. This reality has shifted the paradigm in drug development towards the synthesis and commercialization of single-enantiomer drugs.[1]

(2S,6S)-2,6-Dimethylpiperazine dihydrochloride, a C2-symmetric chiral amine, has emerged as a valuable chiral auxiliary and building block in asymmetric synthesis. Its rigid, chair-like conformation and the steric hindrance provided by the methyl groups create a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. The synthesis of enantiomerically enriched compounds using this auxiliary is a significant step, but it is the rigorous validation of the enantiomeric excess (e.e.) of the final product that provides the necessary assurance of its stereochemical integrity.

This guide provides a comprehensive comparison of the primary analytical techniques for the validation of enantiomeric excess for products synthesized using this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of key performance metrics to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Choosing the Right Analytical Tool: A Comparative Analysis

The selection of an appropriate analytical method for determining enantiomeric excess is a critical decision, influenced by the physicochemical properties of the analyte, the required sensitivity and accuracy, and the desired sample throughput. The most commonly employed techniques are chiral chromatography—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—and Nuclear Magnetic Resonance (NMR) spectroscopy.

Each method offers a unique set of advantages and limitations. The choice is not merely a matter of preference but a scientifically driven decision to ensure the reliability and validity of the results.

Table 1: Comparison of Key Performance Attributes of Analytical Methods for e.e. Determination
ParameterChiral HPLCChiral GCChiral SFCChiral NMR
Principle Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase.Differential interaction with a CSP in a gaseous mobile phase.Differential interaction with a CSP in a supercritical fluid mobile phase.Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Typical Analytes Broad applicability, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Broad applicability, particularly for polar compounds and preparative separations.Soluble compounds, requires suitable chiral solvating agent.
Sensitivity High (ng-pg range with UV/MS detection).Very high (pg-fg range with FID/MS detection).High (ng-pg range with UV/MS detection).Lower (mg-µg range).
Analysis Time 10-60 minutes.5-30 minutes.2-15 minutes.5-20 minutes per sample.
Solvent Consumption High.Low.Very low (primarily CO2).Moderate.
Method Development Can be time-consuming, requires screening of columns and mobile phases.Requires optimization of temperature programs and carrier gas flow.Can be faster than HPLC due to rapid equilibration times.Requires screening of chiral solvating agents and optimization of concentration and temperature.
Key Advantage Versatility and wide range of available CSPs.High resolution and sensitivity for volatile compounds.Speed, reduced environmental impact ("green" chemistry).Provides structural information, no need for a chromophore.
Key Limitation Higher solvent cost and disposal issues.Limited to volatile and thermally stable analytes.Higher initial instrument cost.Lower sensitivity, potential for signal overlap.
In-Depth Discussion of Analytical Techniques

Chiral HPLC is the most widely used technique for the determination of enantiomeric excess due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[2] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The different stabilities of these complexes lead to different retention times, allowing for their separation and quantification.

  • Causality of Choice: For products synthesized using (2S,6S)-2,6-Dimethylpiperazine, which are often polar amines or their derivatives, reversed-phase or polar organic chiral HPLC methods are typically the first choice. The presence of nitrogen atoms often necessitates the use of mobile phase additives, such as diethylamine or trifluoroacetic acid, to improve peak shape and prevent tailing. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of chiral compounds and are a good starting point for method development.[3]

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[4] Similar to HPLC, it utilizes a CSP, typically a cyclodextrin derivative coated on a fused silica capillary column. The separation mechanism involves the formation of transient inclusion complexes between the analytes and the cyclodextrin cavities.

  • Causality of Choice: If the product of a reaction with (2S,6S)-2,6-Dimethylpiperazine is sufficiently volatile and thermally stable, or can be derivatized to be so, chiral GC offers excellent resolution and sensitivity. For example, smaller chiral amines or alcohols produced in an asymmetric synthesis could be amenable to direct GC analysis. Derivatization with an achiral reagent can also be employed to increase volatility and improve chromatographic performance.

Chiral SFC has gained significant popularity as a "green" alternative to normal-phase HPLC. It uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar co-solvent (e.g., methanol or ethanol). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC.

  • Causality of Choice: For high-throughput screening or when rapid analysis is required, chiral SFC is an excellent choice. It is particularly well-suited for the separation of polar compounds, making it a strong candidate for analyzing products derived from (2S,6S)-2,6-Dimethylpiperazine. The reduced solvent consumption also offers significant cost and environmental benefits.

Chiral NMR spectroscopy provides a valuable orthogonal method for determining enantiomeric excess. It does not rely on physical separation but rather on the differentiation of enantiomers in solution through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The CSA forms diastereomeric complexes with the enantiomers, leading to chemically shifted signals in the NMR spectrum. The integration of these distinct signals allows for the quantification of each enantiomer.

  • Causality of Choice: NMR is particularly useful when a chromatographic method is difficult to develop or as a confirmatory technique. It does not require the analyte to have a chromophore, which is an advantage over UV-based detection in chromatography. For products containing basic nitrogen atoms, such as those derived from (2S,6S)-2,6-Dimethylpiperazine, chiral acids can serve as effective CSAs.

Experimental Protocols: A Framework for Self-Validating Methodologies

The trustworthiness of an enantiomeric excess determination hinges on a robust and well-documented experimental protocol. The following sections provide detailed, step-by-step methodologies for the key analytical techniques. These protocols are designed to be self-validating by incorporating system suitability tests that ensure the analytical system is performing correctly before sample analysis.

Graphviz Diagram 1: General Workflow for Enantiomeric Excess Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation (as per ICH Q2(R1)) cluster_2 Routine Analysis MD1 Select Analytical Technique (HPLC, GC, SFC, NMR) MD2 Screen Chiral Selectors (CSPs or CSAs) MD1->MD2 MD3 Optimize Separation/Resolution Conditions MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness V4->V5 RA1 System Suitability Test (SST) V5->RA1 Implement Validated Method RA2 Sample Analysis RA1->RA2 RA3 Data Processing & e.e. Calculation RA2->RA3

Caption: General workflow for enantiomeric excess validation.

Protocol 1: Chiral HPLC Method for a Hypothetical Amine Product

This protocol is a representative example for the determination of the enantiomeric excess of a chiral amine synthesized using this compound as a chiral auxiliary.

1. Instrumentation and Materials:

  • HPLC system with a UV detector and a temperature-controlled column compartment.

  • Chiral stationary phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Racemic standard of the analyte.

  • Enantioenriched sample from the synthesis.

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase.

  • Prepare a solution of the enantioenriched sample at approximately 1 mg/mL in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column temperature: 25 °C.

  • Detection wavelength: 254 nm.

  • Injection volume: 10 µL.

4. System Suitability Test (SST):

  • Inject the racemic standard solution.

  • Acceptance Criteria:

    • Resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

    • The tailing factor for each peak should be between 0.8 and 1.5.

    • The relative standard deviation (RSD) for five replicate injections of the racemic standard should be ≤ 2.0% for the peak areas.

5. Analysis:

  • Once the SST criteria are met, inject the enantioenriched sample solution.

6. Data Analysis and Calculation of Enantiomeric Excess:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Protocol 2: Chiral GC Method for a Hypothetical Volatile Product

This protocol is a representative example for a volatile product.

1. Instrumentation and Materials:

  • Gas chromatograph with a flame ionization detector (FID).

  • Chiral capillary column: BETA DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier gas: Helium.

  • Racemic standard of the analyte.

  • Enantioenriched sample.

2. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in a suitable solvent (e.g., dichloromethane).

  • Prepare a solution of the enantioenriched sample at approximately 1 mg/mL in the same solvent.

3. Chromatographic Conditions:

  • Injector temperature: 250 °C.

  • Detector temperature: 250 °C.

  • Oven temperature program: 100 °C (hold for 1 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

  • Carrier gas flow: 1.0 mL/min (constant flow).

  • Split ratio: 50:1.

  • Injection volume: 1 µL.

4. System Suitability Test (SST):

  • Inject the racemic standard solution.

  • Acceptance Criteria:

    • Resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

    • The RSD for five replicate injections should be ≤ 2.0% for the peak areas.

5. Analysis and Calculation:

  • Follow the same procedure as for the HPLC method.

Case Study: Validation of a Hypothetical Product

To illustrate the practical application of these principles, let us consider a hypothetical case study involving the asymmetric synthesis of a chiral secondary amine using this compound as a chiral auxiliary.

Reaction: Asymmetric addition of a Grignard reagent to an imine derived from the chiral auxiliary.

Product: A chiral secondary amine.

Objective: To validate a chiral HPLC method for the determination of the enantiomeric excess of the synthesized amine.

Table 2: Hypothetical Experimental Data for e.e. Determination
ParameterResultAcceptance Criteria
Specificity Baseline separation of enantiomers from starting materials and by-products.No interference at the retention times of the enantiomers.
Linearity (r²) > 0.999 for both enantiomers.r² ≥ 0.995
Range 0.1% to 120% of the minor enantiomer specification.Method is accurate, precise, and linear over the defined range.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD) Repeatability: < 1.0% Intermediate Precision: < 2.0%Repeatability RSD ≤ 2.0% Intermediate Precision RSD ≤ 3.0%
LOD 0.05%Reportable
LOQ 0.1%Reportable
Robustness No significant impact on resolution with small variations in mobile phase composition and column temperature.Resolution remains ≥ 1.5.
Graphviz Diagram 2: Decision Tree for Method Selection in the Case Study

G Start Start: Characterize the synthesized chiral amine IsVolatile Is the amine volatile and thermally stable? Start->IsVolatile HasChromophore Does the amine have a UV chromophore? IsVolatile->HasChromophore No SelectGC Select Chiral GC IsVolatile->SelectGC Yes SelectHPLC Select Chiral HPLC HasChromophore->SelectHPLC Yes SelectNMR Consider Chiral NMR as an orthogonal method HasChromophore->SelectNMR No HighThroughput Is high throughput required? HighThroughput->SelectHPLC No, continue with HPLC SelectSFC Select Chiral SFC HighThroughput->SelectSFC Yes SelectHPLC->HighThroughput

Caption: Decision tree for analytical method selection.

Troubleshooting and Advanced Considerations

  • Peak Tailing: For basic analytes like amines, peak tailing can be a common issue. The addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can significantly improve peak shape.

  • Poor Resolution: If the initial screening of CSPs does not yield adequate resolution, consider changing the mobile phase composition, temperature, or flow rate. In some cases, derivatization of the analyte with a suitable achiral tag can improve its interaction with the CSP.

  • Regulatory Compliance: The validation of analytical procedures for pharmaceutical development must adhere to the guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[5]

Conclusion: Ensuring Stereochemical Purity with Confidence

The use of this compound as a chiral auxiliary offers a powerful strategy for the synthesis of enantiomerically enriched molecules. However, the success of any asymmetric synthesis is ultimately measured by the stereochemical purity of the final product. A thorough and well-documented validation of the enantiomeric excess is not just a quality control measure; it is a fundamental requirement for ensuring the safety and efficacy of chiral drug candidates.

By carefully selecting the most appropriate analytical technique, developing robust and self-validating protocols, and adhering to established regulatory guidelines, researchers can have full confidence in their results. This guide has provided a comparative framework to aid in this critical process, empowering scientists to navigate the complexities of chiral analysis and contribute to the development of the next generation of single-enantiomer therapeutics.

References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Development of New Stereoisomeric Drugs. [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Altabrisa Group. Key ICH Method Validation Parameters to Know. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Docentes FCT NOVA. Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • MDPI. Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

A Comparative Analysis of Catalytic Systems Employing Piperazine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The inherent versatility of the piperazine scaffold has positioned it as a cornerstone in the design of privileged ligands for transition-metal catalysis. Its unique stereoelectronic properties, tunable through substitution at the nitrogen atoms, allow for the fine-tuning of catalyst performance in a wide array of chemical transformations critical to pharmaceutical and materials science. This guide offers an in-depth comparative study of catalytic systems featuring piperazine-based ligands, providing experimental data, detailed protocols, and mechanistic insights to inform catalyst selection and optimization.

The Piperazine Advantage in Ligand Design

The six-membered saturated diazacycle of piperazine offers a robust and conformationally well-defined backbone for ligand synthesis. The two nitrogen atoms can be functionalized to introduce a variety of coordinating moieties, such as phosphines, N-heterocyclic carbenes (NHCs), and chiral diamines. This modularity allows for the creation of a diverse library of ligands with tailored steric and electronic properties. The chair-like conformation of the piperazine ring can also impart a specific spatial arrangement of the coordinating groups, influencing the geometry of the metal center and, consequently, the selectivity of the catalytic reaction.

Comparative Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The choice of ligand is paramount in achieving high efficiency and selectivity. Here, we compare the performance of different classes of piperazine-based ligands in the Suzuki-Miyaura and Heck coupling reactions.

Piperazine-Based Phosphine Ligands in Suzuki-Miyaura Coupling

Piperazine-derived phosphine ligands have emerged as effective alternatives to more traditional phosphine ligands in Suzuki-Miyaura coupling. Their performance is often attributed to a favorable balance of steric bulk and electron-donating ability, which promotes the key steps of the catalytic cycle.

Ligand/Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONReference
Pd(OAc)₂ / P(biph)Ph₂ 4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O1001100100[1]
Pd(dppf)Cl₂2-BromopyrazinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O80-1002-24HighN/A[2]
Pd(OAc)₂ / SPhos2-ChlorotoluenePhenylboronic acidK₃PO₄TolueneRT29898[3]

Note: Data is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution. P(biph)Ph₂ is a biarylphosphine, not strictly piperazine-based, but is included for comparison as a high-performing ligand.

The high turnover number (TON) observed with some phosphine ligands underscores their efficiency. The choice of base and solvent also plays a crucial role in optimizing the reaction conditions[1].

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with a piperazine-phosphine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Piperazine-phosphine ligand (2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, piperazine-phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)Ln Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X\nLn Ar-Pd(II)-X Ln Pd(0)Ln->Ar-Pd(II)-X\nLn Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'\nLn Ar-Pd(II)-Ar' Ln Ar-Pd(II)-X\nLn->Ar-Pd(II)-Ar'\nLn Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'\nLn->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'\nLn->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Piperazine-Based N-Heterocyclic Carbene (NHC) Ligands in Heck Coupling

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed reactions due to their strong σ-donating properties, which lead to highly stable and active catalysts. Piperazine-functionalized NHC ligands combine the robustness of the NHC moiety with the tunability of the piperazine scaffold.

The Heck reaction, the coupling of an unsaturated halide with an alkene, benefits from the use of stable and efficient palladium-NHC catalysts.

Ligand/Catalyst SystemAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)Reference
(NHC-Py)-Pd(II) Aryl BromideOlefinN/ASolvent-freeN/AN/AExcellent[4]
Pd(0) NHC ComplexAryl ChlorideStyreneN/AⁿBu₄NBr (ionic liquid)N/AN/AGood to Excellent[5]

Note: The referenced studies highlight the high efficiency of these systems but do not always provide specific, tabulated comparative data across a range of piperazine-based NHC ligands.

The development of air- and moisture-stable NHC-Pd complexes has significantly enhanced the practical application of the Heck reaction in industrial settings[6].

Asymmetric Catalysis with Chiral Piperazine-Based Ligands

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral piperazine-based ligands have proven to be highly effective in a variety of asymmetric transformations, including hydrogenation and allylic alkylation reactions. The C₂-symmetry often incorporated into these ligands reduces the number of possible diastereomeric transition states, leading to high levels of enantioselectivity[7].

Chiral Piperazine-Diamine Ligands in Asymmetric Hydrogenation

Asymmetric hydrogenation is a widely used method for the synthesis of chiral amines and alcohols. Chiral diamine ligands, including those derived from piperazine, are effective in combination with iridium and rhodium catalysts.

Ligand/Catalyst SystemSubstrateProductYield (%)ee (%)Reference
Ir(Cp*)-Diamine /Chiral HAN-Aryl ImineChiral AmineHighup to 98[8]
Pd(TFA)₂ / (R,S,S)-Diphosphine Enol AcetateChiral Acetate9999[9]

Note: The table includes examples of high-performing chiral diamine and diphosphine ligands, some of which are piperazine-based or structurally related, to illustrate the potential of this ligand class.

The combination of an achiral metal complex with a chiral hydrogen bond donor (HA) is an effective strategy for achieving high enantioselectivity in the hydrogenation of N-aryl imines[8].

Ligand_Screening_Workflow Ligand Screening Workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Reaction cluster_analysis Analysis L1 Synthesize Ligand 1 R1 Run Reaction with Ligand 1 L1->R1 L2 Synthesize Ligand 2 R2 Run Reaction with Ligand 2 L2->R2 Ln Synthesize Ligand n Rn Run Reaction with Ligand n Ln->Rn A1 Analyze Yield & ee for Rxn 1 R1->A1 A2 Analyze Yield & ee for Rxn 2 R2->A2 An Analyze Yield & ee for Rxn n Rn->An Compare Compare Results & Select Optimal Ligand A1->Compare A2->Compare An->Compare

Caption: A typical workflow for the comparative screening of chiral ligands in asymmetric catalysis.

Causality Behind Experimental Choices

The selection of a particular piperazine-based ligand and the corresponding reaction conditions is a multifactorial decision driven by the specific demands of the chemical transformation.

  • Steric and Electronic Tuning: For cross-coupling reactions involving sterically hindered substrates, bulky ligands are often employed to promote reductive elimination. Electron-rich ligands enhance the rate of oxidative addition, particularly with challenging substrates like aryl chlorides[3]. The piperazine backbone allows for the systematic variation of substituents to achieve the desired balance of these properties.

  • Chirality and Symmetry: In asymmetric catalysis, the choice of a C₂-symmetric ligand is a deliberate strategy to simplify the diastereomeric transition states and enhance enantioselectivity. The rigid piperazine scaffold helps to effectively transmit the chiral information from the ligand to the reacting substrate[7].

  • Catalyst Stability: The strong σ-donating ability of NHC ligands leads to robust metal complexes with high thermal stability. This is particularly advantageous for reactions that require elevated temperatures or for industrial processes where catalyst longevity is crucial[6][10].

Conclusion

Catalytic systems based on piperazine ligands offer a powerful and versatile platform for a wide range of organic transformations. The modular nature of the piperazine scaffold allows for the rational design of ligands with tailored properties, leading to highly efficient and selective catalysts. While direct comparative studies of a broad range of piperazine-based ligands are still somewhat limited in the literature, the available data clearly demonstrates their significant potential in both cross-coupling and asymmetric catalysis. Further systematic investigations into structure-activity relationships will undoubtedly lead to the development of even more powerful and selective piperazine-based catalytic systems for applications in drug discovery and materials science.

References

  • Cai, Y. et al. (2004). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 101(16), 5727-5730. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • Farina, V., & Krishnan, B. (1991). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of the American Chemical Society, 113(25), 9585-9595. [Link]

  • Cesar, V., & Labat, G. (2010). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 13(6-7), 734-743. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Cai, Y. et al. (2004). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. R Discovery. [Link]

  • Walker, S. D., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Society Reviews, 37(10), 2118-2128. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Selvakumar, K., Zapf, A., & Beller, M. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 4(18), 3031-3033. [Link]

  • Socar, B. (2021). Graphviz tutorial. YouTube. [Link]

  • Ryanto, A. (n.d.). Simple Graph - GraphViz Examples and Tutorial. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 2(2), 106-113. [Link]

  • Wang, H. M., et al. (2009). N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. Tetrahedron, 65(43), 8932-8936. [Link]

  • Feringa, B. L. (2000). Chiral diphosphine ligands. ResearchGate. [Link]

  • Karch, E. M., & North, M. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Danopoulos, A. A., et al. (2010). Efficient Heck Reactions Catalyzed by Palladium(0) and -(II) Complexes Bearing N-Heterocyclic Carbene and Amide Functionalities. Organometallics, 29(17), 3751-3763. [Link]

  • Quereda, A., et al. (2016). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Catalysts, 6(11), 173. [Link]

  • Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(23), 6273-6278. [Link]

  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English, 46(16), 2750-2752. [Link]

  • Zhang, W. B., & Zhang, X. (2017). SPSiPs, A New Class of Biphosphine Ligands Based on SPSiOL with a Large Dihedral Angle. ChemRxiv. [Link]

  • Bhembe, F. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27435-27444. [Link]

  • Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Coordination Chemistry Reviews, 498, 215486. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Absolute Configuration in Asymmetric Synthesis Utilizing (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile.[1] Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1][2] This guide provides an in-depth comparison of analytical methodologies for unequivocally confirming the absolute configuration of products synthesized using the C₂-symmetric chiral auxiliary, (2S,6S)-2,6-dimethylpiperazine. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

(2S,6S)-2,6-dimethylpiperazine, a derivative of the piperazine ring system prevalent in FDA-approved drugs, offers a unique scaffold for inducing stereoselectivity.[3] Its rigid, chair-like conformation and the strategic placement of the two methyl groups create a well-defined chiral environment, influencing the facial selectivity of reactions at an attached prochiral center. The dihydrochloride salt form ensures stability and ease of handling. While the primary focus of this guide is on the confirmation of the resulting product's stereochemistry, it's important to recognize that the auxiliary's effectiveness is the foundational first step.

Comparative Analysis of Analytical Techniques for Absolute Configuration Determination

The determination of a molecule's absolute configuration is a critical step that validates the success of an asymmetric synthesis. Several powerful techniques are at the disposal of the modern chemist, each with its own set of advantages and limitations. The choice of method often depends on the nature of the product, the availability of instrumentation, and the stage of the research.

Technique Principle Advantages Disadvantages Ideal For
X-Ray Crystallography Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal lattice.[4][5][6]Provides an unambiguous and direct determination of the three-dimensional structure and absolute configuration.[4][7]Requires a single, high-quality crystal, which can be challenging to obtain.[7] Not suitable for non-crystalline materials.Definitive structural elucidation of crystalline final products or key intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) leads to distinguishable NMR signals.[8][9]Applicable to a wide range of soluble compounds, does not require crystallization.[8] Can be used to determine enantiomeric purity.[8]Indirect method that relies on the predictable anisotropic effects of the derivatizing agent.[8][9] Derivatization can sometimes be problematic.Routine analysis of reaction outcomes and for molecules that are difficult to crystallize.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11]Sensitive to the solution-state conformation and absolute configuration.[10][12][13] Does not require derivatization or crystallization.[10]Requires specialized instrumentation.[11] Interpretation often relies on comparison with quantum mechanical calculations.[11][14]Probing the stereochemistry of molecules in their native solution environment, especially for conformationally flexible systems.[13][14]

Experimental Protocols: A Step-by-Step Approach to Validation

I. X-Ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[4][7] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms within a crystal.[5]

Workflow for X-Ray Crystallography:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Analysis & Validation Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Obtain single, high-quality crystal Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Process diffraction pattern Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Refine atomic positions Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Refinement->Absolute_Config Validation Validation & Reporting Absolute_Config->Validation Confirm stereochemistry

Caption: Workflow for Absolute Configuration Determination by X-Ray Crystallography.

Detailed Protocol:

  • Crystal Growth: The primary challenge is often growing a suitable single crystal.[7]

    • Method: Slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution are common techniques.

    • Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. A solvent/anti-solvent combination can also be effective.

    • Rationale: Slow crystal growth is crucial for minimizing defects and obtaining a well-ordered crystal lattice.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

    • Instrumentation: A modern single-crystal X-ray diffractometer is required.

    • Rationale: The diffraction pattern produced is a result of the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data.

  • Absolute Configuration Determination:

    • The Flack Parameter: For non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms that the assigned configuration is correct, while a value near 1 indicates the opposite configuration.[5]

    • Rationale: The presence of atoms heavier than oxygen can enhance the anomalous scattering signal, making the determination more reliable.[5] However, with modern diffractometers and software, it is often possible to determine the absolute configuration of light-atom structures.[5]

II. NMR Spectroscopy: The Versatile Solution-Phase Tool

NMR spectroscopy offers a powerful and widely accessible method for determining the absolute configuration of chiral molecules in solution.[8] The most common approach involves the use of a chiral derivatizing agent (CDA) to convert the enantiomeric products into diastereomers, which will exhibit distinct NMR spectra.[8]

Workflow for NMR-Based Configuration Assignment:

NMR_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis cluster_determination Configuration Assignment React_R_CDA React product with (R)-CDA Acquire_NMR_R Acquire ¹H NMR of (R)-diastereomer React_R_CDA->Acquire_NMR_R React_S_CDA React product with (S)-CDA Acquire_NMR_S Acquire ¹H NMR of (S)-diastereomer React_S_CDA->Acquire_NMR_S Compare_Spectra Compare chemical shifts (Δδ = δR - δS) Acquire_NMR_R->Compare_Spectra Acquire_NMR_S->Compare_Spectra Apply_Model Apply Mosher's or other empirical model Compare_Spectra->Apply_Model Assign_Config Assign absolute configuration Apply_Model->Assign_Config

Caption: Workflow for NMR-Based Absolute Configuration Assignment using a Chiral Derivatizing Agent.

Detailed Protocol (using Mosher's Acid as an example):

  • Derivatization: The product, which should contain a hydroxyl or amine group, is reacted separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride.

    • Rationale: This reaction forms two diastereomeric esters or amides. The bulky phenyl and trifluoromethyl groups of the MTPA moiety will have different spatial orientations in the two diastereomers, leading to distinct shielding and deshielding effects on the protons of the original product.[9][15]

  • NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both diastereomers.

    • Rationale: Careful shimming and a sufficient number of scans are necessary to obtain high-quality spectra where small differences in chemical shifts can be accurately measured.

  • Data Analysis:

    • The chemical shifts of corresponding protons in the two diastereomeric spectra are compared.

    • The difference in chemical shifts (Δδ = δS - δR) is calculated for protons on either side of the newly formed stereocenter.

    • Mosher's Model: A widely accepted empirical model predicts that for a given configuration, protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ.[9] By comparing the observed Δδ values with the model, the absolute configuration can be assigned.

III. Vibrational Circular Dichroism (VCD): A Probe of Solution-State Chirality

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10][11] This technique is particularly valuable as it provides information about the absolute configuration and the conformational preferences of a molecule in its solution state, which is often more relevant to its biological activity.[12][13]

Workflow for VCD Analysis:

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Assignment Sample_Prep Prepare solution of product Measure_VCD Measure VCD and IR spectra Compare_Spectra Compare experimental and theoretical spectra Measure_VCD->Compare_Spectra Conformational_Search Perform conformational search DFT_Calculations Calculate theoretical VCD and IR spectra for both enantiomers Conformational_Search->DFT_Calculations DFT_Calculations->Compare_Spectra Assign_Config Assign absolute configuration based on best fit Compare_Spectra->Assign_Config

Caption: Workflow for VCD-Based Absolute Configuration Assignment.

Detailed Protocol:

  • Experimental Measurement:

    • A solution of the purified product is prepared in a suitable infrared-transparent solvent.

    • The VCD and conventional infrared absorption spectra are recorded on a specialized VCD spectrometer.[10]

    • Rationale: The VCD spectrum consists of positive and negative bands corresponding to the differential absorption of circularly polarized light. The pattern of these bands is unique to a specific enantiomer.

  • Computational Modeling:

    • A thorough conformational search is performed for the product molecule using computational chemistry software.

    • For each low-energy conformer, the VCD and IR spectra are calculated using Density Functional Theory (DFT).[11] This is done for one enantiomer, as the spectrum of the other will be its mirror image.

    • A Boltzmann-weighted average of the theoretical spectra is often calculated to represent the conformational ensemble in solution.

    • Rationale: The accuracy of the computational model is crucial for a reliable comparison with the experimental data.

  • Spectral Comparison and Assignment:

    • The experimental VCD spectrum is compared to the calculated spectra for both the (R) and (S) enantiomers.

    • The absolute configuration is assigned based on which calculated spectrum provides the best match to the experimental data.[14]

Conclusion

The use of (2S,6S)-2,6-dimethylpiperazine dihydrochloride as a chiral auxiliary provides an effective means of controlling stereochemistry in asymmetric synthesis. However, the ultimate success of such a synthesis hinges on the rigorous and unequivocal confirmation of the absolute configuration of the final product. This guide has provided a comparative overview and detailed protocols for three of the most powerful analytical techniques for this purpose: X-ray crystallography, NMR spectroscopy with chiral derivatizing agents, and Vibrational Circular Dichroism.

For definitive, publication-quality proof of structure, single-crystal X-ray crystallography is unparalleled.[4][7] For routine analysis, especially when crystallization is a bottleneck, NMR-based methods offer a reliable and accessible alternative.[8] VCD is emerging as a powerful technique for understanding the stereochemistry of molecules in their more biologically relevant solution state.[12][13] A judicious choice of these methods, guided by the principles and protocols outlined herein, will ensure the scientific integrity of your research and contribute to the confident development of new chiral molecules.

References

  • Determination of absolute configuration using single crystal X-ray diffraction.Methods in Molecular Biology.
  • Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities.Tetrahedron.
  • Chiral Auxiliaries and Chirogenesis II.MDPI.
  • Strategies for using NMR spectroscopy to determine absolute configuration.ResearchGate.
  • Chiral Auxiliaries in Asymmetric Synthesis.ResearchGate.
  • Stereochemistry of natural products from vibrational circular dichroism.Royal Society of Chemistry.
  • Absolute Configuration.MIT Department of Chemistry.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance.Frontiers.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.PubMed Central.
  • Vibrational circular dichroism (VCD).Bruker.
  • Chiral auxiliary.Wikipedia.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.ResearchGate.
  • Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm.Journal of Chemical Information and Modeling.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.Analytical Chemistry.
  • Asymmetric Synthesis.University of York.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.Organic Chemistry Frontiers.
  • The 1H NMR method for the determination of the absolute configuration of 1,2,3-prim,sec,sec-triols.PubMed.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Thieme.
  • Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols.The Journal of Organic Chemistry.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.Royal Society of Chemistry.
  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes.PubMed Central.
  • Asymmetric Synthesis of Chiral Piperazines.R Discovery.
  • Vibrational circular dichroism.Wikipedia.
  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors.ACS Omega.
  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE.University of Illinois Urbana-Champaign.

Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Purity Using HPLC with a Chiral Stationary Phase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1][2][3] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] Consequently, the precise determination of enantiomeric purity is a non-negotiable aspect of drug development and manufacturing.[3][4] High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) has emerged as the definitive technique for this purpose, offering the high selectivity required to resolve these molecular twins.[1][5]

This guide provides an in-depth comparison of various chiral HPLC methodologies, grounded in experimental data, to empower researchers in navigating the complexities of method development and validation for enantiomeric purity assessment.

The Principle of Chiral Recognition in HPLC

The foundation of chiral chromatography lies in the differential interaction between the enantiomers of a chiral analyte and a chiral stationary phase.[6][7] The CSP creates a chiral environment within the HPLC column, leading to the formation of transient diastereomeric complexes with the enantiomers.[6] The differing stability of these complexes results in different retention times, enabling their separation.[8] This chiral recognition is governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[6]

The success of a chiral separation is quantified by key chromatographic parameters:

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs > 1.5 indicates baseline separation, which is the goal for accurate quantification.[1]

  • Selectivity (α): Also known as the separation factor, it is the ratio of the retention factors of the two enantiomers. A higher α value indicates a better separation.

  • Retention Factor (k'): A measure of the time an analyte resides in the stationary phase relative to the mobile phase.

A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most pivotal decision in developing a chiral separation method.[1] Different classes of CSPs offer unique chiral recognition mechanisms, making them suitable for different types of analytes.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used and versatile type of chiral selectors.[1][9][10] Their broad applicability stems from a combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric interactions within the helical structure of the polysaccharide.[6]

These CSPs can be categorized as either coated or immobilized . Coated CSPs, while effective, have limitations on the types of organic solvents that can be used in the mobile phase.[9] Immobilized CSPs, where the polysaccharide derivative is covalently bonded to the silica support, offer greater robustness and a wider range of compatible solvents, expanding their application scope.[9]

Performance Comparison of Polysaccharide-Based CSPs:

Chiral Stationary PhaseTypical AnalytesStrengthsLimitations
Cellulose Derivatives (e.g., Chiralcel® OD, OJ)Wide range of compounds, including non-polar and moderately polar molecules.Broad enantioselectivity, good resolution for many racemates.[11]Coated versions have solvent restrictions.[9]
Amylose Derivatives (e.g., Chiralpak® AD, AS)Broad applicability, often complementary to cellulose phases.[12]High success rate in resolving a diverse set of chiral compounds.[11][13]Can be sensitive to mobile phase composition.
Cyclodextrin-Based CSPs: Harnessing Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior.[6] Chiral recognition on cyclodextrin-based CSPs is primarily driven by the formation of inclusion complexes, where the analyte (or a portion of it) fits into the cyclodextrin cavity.[6] The separation of enantiomers is influenced by how well each enantiomer fits into the cavity and interacts with the hydroxyl groups at the rim of the cyclodextrin.[6]

Performance Characteristics of Cyclodextrin-Based CSPs:

Chiral Stationary PhaseTypical AnalytesStrengthsLimitations
Native & Derivatized β-Cyclodextrin (e.g., Cyclobond® I 2000)Aromatic compounds, compounds with functional groups near the chiral center.Excellent for separating positional isomers and enantiomers of specific structures.[11]Selectivity can be highly dependent on analyte shape and size.[6]
Protein-Based CSPs: Mimicking Biological Selectivity

Protein-based CSPs utilize proteins, such as α1-acid glycoprotein (AGP), ovomucoid, or bovine serum albumin (BSA), immobilized on a silica support.[6] These CSPs offer unique chiral recognition capabilities based on the complex three-dimensional structure of the protein, which provides multiple interaction sites.[6] The separation mechanism involves a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.[6]

Performance Aspects of Protein-Based CSPs:

Chiral Stationary PhaseTypical AnalytesStrengthsLimitations
α1-Acid Glycoprotein (AGP) Basic and acidic drugs.Broad applicability for pharmaceutical compounds, often used in reversed-phase mode.Can be sensitive to pH, ionic strength, and organic modifier content in the mobile phase.
Ovomucoid Wide range of acidic, basic, and neutral compounds.Versatile and robust, suitable for various mobile phases.May have lower sample loading capacity compared to polysaccharide phases.
Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions

Pirkle-type CSPs are based on small chiral molecules that are covalently bonded to a silica support.[6] These phases are often referred to as "brush-type" and their chiral recognition is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[6] The design of these CSPs is often based on the principle of "reciprocal" recognition, where the stationary phase is designed to have strong interactions with a specific class of analytes.

Performance of Pirkle-Type CSPs:

Chiral Stationary PhaseTypical AnalytesStrengthsLimitations
π-acceptor/π-donor phases Compounds with aromatic rings.Predictable elution orders for certain classes of compounds.Generally have a narrower range of applicability compared to polysaccharide phases.

Experimental Workflow: A Systematic Approach to Method Development

A successful chiral HPLC method is the result of a systematic and logical development process. The following workflow provides a robust framework for achieving optimal enantiomeric separation.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation CSP_Screening CSP Screening (Polysaccharide, Cyclodextrin, etc.) MP_Screening Mobile Phase Screening (Normal, Reversed, Polar Organic) CSP_Screening->MP_Screening MP_Composition Optimize Mobile Phase Composition (Solvent Ratios, Additives) MP_Screening->MP_Composition Flow_Rate Optimize Flow Rate MP_Composition->Flow_Rate Temperature Optimize Column Temperature Flow_Rate->Temperature System_Suitability System Suitability Testing Temperature->System_Suitability Validation_Parameters Full Method Validation (ICH Guidelines) System_Suitability->Validation_Parameters Final_Method Final Validated Method Validation_Parameters->Final_Method Analyte_Info Gather Analyte Information (Structure, pKa, Solubility) Analyte_Info->CSP_Screening

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Experimental Protocol for Method Development

1. Analyte Characterization:

  • Thoroughly understand the physicochemical properties of the analyte, including its structure, functional groups, pKa, and solubility. This information will guide the initial selection of the CSP and mobile phase.

2. Chiral Stationary Phase and Mobile Phase Screening:

  • Objective: To identify the most promising CSP and mobile phase conditions.

  • Procedure:

    • Select a diverse set of chiral columns (e.g., two cellulose-based, two amylose-based, one cyclodextrin-based, and one protein-based).
    • Prepare a stock solution of the racemic analyte in a suitable solvent.
    • Screen each column with a set of standard mobile phases representing different modes of chromatography:
    • Normal Phase (NP): Typically mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol).[9]

    • Reversed Phase (RP): Mixtures of water/buffer and organic solvents like acetonitrile or methanol.[9]

    • Polar Organic (PO): Pure organic solvents or mixtures of polar organic solvents (e.g., acetonitrile, methanol, ethanol).[9] 4. Inject the analyte onto each column/mobile phase combination and evaluate the resulting chromatograms for any signs of separation.

3. Method Optimization:

  • Objective: To fine-tune the separation parameters to achieve baseline resolution (Rs > 1.5) with good peak shape and a reasonable analysis time.

  • Procedure:

    • Mobile Phase Composition: Systematically vary the ratio of the strong and weak solvents in the mobile phase. For NP, adjust the alcohol percentage. For RP, modify the organic solvent content.
    • Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine, triethylamine) additive to the mobile phase can significantly improve peak shape and resolution.[14][15]
    • Flow Rate: Optimize the flow rate to balance analysis time and column efficiency. Lower flow rates can sometimes improve resolution.[14]
    • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.[14] Evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal condition. Lower temperatures often lead to better selectivity.[14]

Ensuring Trustworthiness: System Suitability and Method Validation

A well-developed method must be validated to ensure it is fit for its intended purpose.[16][17] Method validation is performed according to guidelines from the International Council for Harmonisation (ICH).[18][19][20]

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to verify that the chromatographic system is operating correctly.[21][22] This typically involves injecting a standard solution containing both enantiomers and evaluating key parameters.

Typical System Suitability Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Resolution (Rs) Ensures adequate separation for accurate quantification.Rs ≥ 1.7[17]
Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 2.0
Theoretical Plates (N) Indicates column efficiency.N > 2000
Repeatability (%RSD of peak areas) Assesses the precision of multiple injections.%RSD ≤ 2.0%
Method Validation Parameters

A comprehensive validation of a chiral purity method includes the following:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Experimental Data

The following table summarizes experimental data from the literature, comparing the performance of different CSPs for the separation of specific drug compounds.

Table 1: Comparative Performance of CSPs for the Separation of Fluoxetine Enantiomers [11]

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Chiralcel OD-HHexane/Isopropanol/DEA (98/2/0.2)0.81.74
Chiralpak AD-HHexane/Isopropanol/DEA (98/2/0.2)0.51.79
Cyclobond I 2000 DMMethanol/0.2% TEAA (25/75)0.82.30

Table 2: Comparative Performance of Polysaccharide-Based CSPs for the Enantioseparation of Omeprazole [13]

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Chiralpak ADHexane:Ethanol (40:60)0.7> 2.0
Chiralcel OD-HHexane:Ethanol (90:10)1.0> 1.5

Conclusion

The determination of enantiomeric purity by HPLC with a chiral stationary phase is a powerful and indispensable technique in the pharmaceutical industry. A thorough understanding of the principles of chiral recognition and the characteristics of different CSPs is essential for successful method development. By employing a systematic screening and optimization approach, followed by rigorous validation, researchers can develop robust and reliable methods to ensure the stereochemical purity, and thus the safety and efficacy, of pharmaceutical products. The continued development of novel chiral stationary phases promises to further enhance the capabilities of this critical analytical technique.[23]

References

  • Wikipedia. Chiral column chromatography. [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Outline of Chiral Chromatography. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Rotachrom Technologies. The Secrets to Mastering Chiral Chromatography. [Link]

  • Pharma Focus Asia. Chiral Chromatography in Pharmaceutical Analysis. [Link]

  • ResearchGate. Determination of AR-42 enantiomeric purity by HPLC on chiral stationary phase. [Link]

  • American Pharmaceutical Review. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • PharmTech. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • Oxford Academic. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. [Link]

  • Mastelf. HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • MDPI. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • National Center for Biotechnology Information. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • National Center for Biotechnology Information. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • Element Lab Solutions. HPLC Chiral Columns. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Chiral Chromatography in Pharmaceutical Development: Cutting-Edge Applications and Trends. [Link]

  • National Center for Biotechnology Information. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. [Link]

  • Taylor & Francis Online. HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. [Link]

  • ScienceDirect. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Altabrisa Group. What Are HPLC System Suitability Tests and Their Importance?. [Link]

  • ResearchGate. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • National Center for Biotechnology Information. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. [Link]

  • ResearchGate. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • uHPLCs. Chiral Column HPLC All You Should Know. [Link]

  • Regis Technologies. Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • LCGC International. Finding the Best Separation for Enantiomeric Mixtures. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • National Center for Biotechnology Information. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • ResearchGate. Enantiomeric separation of drugs by HPLC. [Link]

  • Oxford Academic. Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. [Link]

Sources

A Comparative Guide to Alternative Chiral Building Blocks for (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for novel molecular architectures with enhanced potency, selectivity, and pharmacokinetic profiles is perpetual. Chiral piperazines, particularly (2S,6S)-2,6-dimethylpiperazine dihydrochloride, have long served as privileged scaffolds in drug discovery, prized for their conformational rigidity and the stereochemical information embedded within their C2-symmetric framework. However, the ever-expanding complexity of biological targets necessitates a broader palette of chiral building blocks. This guide provides a comparative analysis of viable alternatives to (2S,6S)-2,6-dimethylpiperazine, offering experimental insights into their synthesis, performance in asymmetric transformations, and applications as core motifs in drug design.

Introduction: The Enduring Value of (2S,6S)-2,6-Dimethylpiperazine

(2S,6S)-2,6-Dimethylpiperazine is a C2-symmetric diamine that has found extensive use as a chiral auxiliary and a key structural component in a multitude of biologically active compounds.[1] Its rigid chair-like conformation, dictated by the equatorial orientation of the two methyl groups, provides a well-defined three-dimensional architecture. This pre-organized structure is instrumental in transferring chiral information during asymmetric synthesis and in presenting appended functionalities in a precise spatial arrangement for optimal interaction with biological targets. The dihydrochloride salt form enhances its stability and ease of handling in laboratory settings.[2]

While its utility is undeniable, reliance on a single chiral scaffold can stifle innovation. The exploration of alternative building blocks is driven by the need to:

  • Modulate Physicochemical Properties: Fine-tuning properties such as solubility, lipophilicity (logP), and metabolic stability.[3][4]

  • Enhance Biological Activity and Selectivity: Exploring different steric and electronic environments to improve target engagement and reduce off-target effects.[3][4]

  • Improve Pharmacokinetic Profiles: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

  • Navigate Intellectual Property Landscapes: Creating novel chemical entities with distinct structures.

This guide will focus on two primary classes of alternatives: other chiral disubstituted piperazines and chiral 1,2-diaminocyclohexane (DACH) derivatives.

Alternative Chiral Disubstituted Piperazines: Fine-Tuning the Core

The logical first step in exploring alternatives is to consider variations of the piperazine core itself. The synthesis of enantiomerically enriched 2,6-disubstituted piperazines remains a challenge, particularly for non-ester substituents.[5] However, recent advancements have provided more accessible routes.

A concise and modular approach to cis-2,6-disubstituted N-aryl piperazines has been developed via a key palladium-catalyzed carboamination reaction.[5][6] This method allows for the stereoselective preparation of piperazines with diverse substituents at the C2, C6, N1, and N4 positions, starting from readily available amino acid precursors.[6][7]

G cluster_0 Retrosynthetic Analysis Piperazine cis-2,6-Disubstituted N-Aryl Piperazine Carboamination Pd-Catalyzed Carboamination Piperazine->Carboamination Key Disconnection Substrate N1-Aryl-N2-allyl-1,2-diamine Carboamination->Substrate Precursors Amino Acids, Allylic Amines, Aryl Halides Substrate->Precursors

Figure 1. Retrosynthetic approach for the modular synthesis of cis-2,6-disubstituted piperazines.

Another key strategy involves the diastereoselective intramolecular hydroamination of substrates derived from amino acids, which has been shown to produce trans-2,6-disubstituted piperazines.[8]

Comparative Performance and Applications:
Building BlockKey Synthetic FeatureStereochemistryPotential Advantages over (2S,6S)-2,6-Dimethylpiperazine
cis-2,6-Disubstituted N-Aryl Piperazines Pd-catalyzed carboamination[5][6]cisModular synthesis allows for diverse substitution at C2, C6, N1, and N4.[5]
trans-2,6-Disubstituted Piperazines Intramolecular hydroamination[8]transOffers a different spatial arrangement of substituents compared to the cis isomer.

The ability to introduce a wide array of substituents at multiple positions on the piperazine ring provides a significant advantage in drug discovery, allowing for a more thorough exploration of the structure-activity relationship (SAR). Chiral piperidine and piperazine scaffolds are prevalent in a large number of approved drugs, highlighting their importance in medicinal chemistry.[3][4][9][10][11]

Chiral 1,2-Diaminocyclohexane (DACH) Derivatives: A Rigid and Versatile Alternative

trans-1,2-Diaminocyclohexane (DACH) is a C2-symmetric diamine that has emerged as a powerful chiral building block in asymmetric catalysis and as a scaffold in medicinal chemistry.[12][13] Its rigid cyclohexane backbone locks the two amino groups in a well-defined spatial relationship, which is crucial for inducing high levels of stereoselectivity in a variety of chemical transformations.[14][15]

Synthesis and Resolution:

A mixture of the three stereoisomers of 1,2-diaminocyclohexane can be produced by the hydrogenation of o-phenylenediamine.[12] The racemic trans-isomer can then be efficiently resolved into its individual enantiomers using an enantiomerically pure tartaric acid as the resolving agent.[12][16][17]

G cluster_1 Resolution of (±)-trans-1,2-Diaminocyclohexane Racemic (±)-trans-DACH ResolvingAgent L-(+)-Tartaric Acid Racemic->ResolvingAgent Salt Formation DiastereomericSalts Diastereomeric Salts ((R,R)-DACH-L-Tartrate) ((S,S)-DACH-L-Tartrate) ResolvingAgent->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation Enantiomers (R,R)-DACH & (S,S)-DACH Separation->Enantiomers

Figure 2. General workflow for the resolution of racemic trans-1,2-diaminocyclohexane.

Comparative Performance in Asymmetric Catalysis:

DACH derivatives have been extensively utilized as ligands in a wide range of asymmetric catalytic reactions, including:

  • Asymmetric Hydrogenation of Ketones: Mn(I) complexes with chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have shown high activity and good stereocontrol (up to 85% ee) in the hydrogenation of acetophenones.[18]

  • Asymmetric Michael Additions: Thiourea catalysts derived from DACH are highly effective in the asymmetric Michael addition of acetylacetone to β-nitrostyrene.[19]

  • Trimethylsilylcyanation of Aldehydes: Chiral (salen)-Ti(IV) catalysts prepared from (R,R)-DACH derivatives have been used to synthesize trimethylsilyl cyanohydrins with enantiomeric excesses in the range of 40-80%.[14]

While direct, quantitative comparisons with (2S,6S)-2,6-dimethylpiperazine in the same catalytic systems are not always readily available in the literature, the broad success of DACH-based ligands across a diverse array of reactions underscores their versatility and effectiveness.[14][15] The commercial availability of both enantiomers of trans-DACH further enhances its appeal.[20][21]

Chiral Morpholine Derivatives: Introducing Heteroatomic Diversity

Chiral morpholine derivatives, such as (3R,5S)-3,5-dimethylmorpholine and (3S,5S)-3,5-dimethylmorpholine, offer another avenue for scaffold diversification.[22][23][24][25] The replacement of a nitrogen atom in the piperazine ring with an oxygen atom can significantly impact the molecule's physicochemical properties, including its hydrogen bonding capacity and metabolic profile. The synthesis of stereoisomerically pure dimethylmorpholines has been reported, providing access to these valuable building blocks.[26]

While less extensively explored in the context of asymmetric catalysis compared to DACH, chiral morpholines are attractive scaffolds for medicinal chemistry due to their presence in some biologically active compounds.[22]

Experimental Protocols

Protocol 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from the work of Snyder et al.[17]

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • L-(+)-Tartaric acid

  • Distilled water

  • Glacial acetic acid

  • 4M Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a 100 mL round-bottom flask, dissolve L-(+)-tartaric acid (1.48 g, 9.86 mmol) in distilled water (5 mL) with stirring at room temperature until complete dissolution.

  • Slowly add (±)-trans-1,2-diaminocyclohexane (2.36 g, 19.7 mmol) to the tartaric acid solution. The addition should be controlled to allow the reaction temperature to reach approximately 70°C.

  • To the resulting solution, add glacial acetic acid (0.96 mL, 17 mmol) at a rate that does not allow the reaction temperature to exceed 90°C.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold water. This will predominantly be the (1R,2R)-diaminocyclohexane L-tartrate salt.

  • To liberate the free diamine, suspend the collected salt in dichloromethane and treat with 4M NaOH until the solution is basic.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1R,2R)-1,2-diaminocyclohexane.

  • The (1S,2S)-enantiomer can be recovered from the filtrate from step 5 by a similar workup.

Enantiomeric excess can be determined by chiral HPLC or by NMR analysis of a Mosher's amide derivative.

Protocol 2: Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines

This protocol is a generalized representation based on the palladium-catalyzed carboamination methodology.[5][6]

Materials:

  • N1-aryl-N2-allyl-1,2-diamine substrate

  • Aryl bromide

  • Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

  • P(2-furyl)3 (tri(2-furyl)phosphine)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (e.g., 2.5 mol%) and P(2-furyl)3 (e.g., 10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add the N1-aryl-N2-allyl-1,2-diamine substrate (1.0 equiv), the aryl bromide (1.1 equiv), and NaOtBu (1.4 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110°C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired cis-2,6-disubstituted N-aryl piperazine.

Diastereomeric ratio and enantiomeric excess should be determined by chiral HPLC and/or NMR analysis.

Conclusion

While this compound remains a valuable and widely used chiral building block, a wealth of viable alternatives are available to the discerning researcher. Chiral 1,2-diaminocyclohexane derivatives offer a rigid and highly effective platform for asymmetric catalysis and as scaffolds in medicinal chemistry, with the added benefit of well-established synthetic and resolution protocols. Furthermore, advances in synthetic methodology have made a wider range of stereoisomerically pure substituted piperazines accessible, providing the tools to systematically modulate the properties of the core scaffold. The choice of building block will ultimately be dictated by the specific application, but a thorough understanding of the available alternatives will undoubtedly foster innovation and lead to the discovery of novel and improved chemical entities.

References

  • Benito-López, F., & van Leeuwen, P. W. N. M. (2007). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 107(11), 4877–4945. [Link]

  • Ney, J. E., & Wolfe, J. P. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(5), 753–756. [Link]

  • Ney, J. E., & Wolfe, J. P. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(5), 753-756. [Link]

  • Vanden Eynde, J. J. (2020). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link]

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161–3195. [Link]

  • Reddy, K. L., & Sharpless, K. B. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11. [Link]

  • Zhang, Y., et al. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(I)-catalyzed asymmetric hydrogenation of ketones. Royal Society of Chemistry. [Link]

  • Michael, F. E., & Van Vranken, D. L. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-332. [Link]

  • Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of (+/-)-trans-1,2-Diaminocyclohexane in Modern Chemical Synthesis. [Link]

  • UCHEM. (2024). Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. [Link]

  • Liu, W.-B., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Vanden Eynde, J. J. (2020). Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. Scholarly Commons - University of the Pacific. [Link]

  • Zhang, J., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic & Biomolecular Chemistry, 19(38), 8344-8348. [Link]

  • Fulmer, G. R., et al. (2010). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, 87(9), 982-984. [Link]

  • Reddy, B. J. M., et al. (2017). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Letters in Organic Chemistry, 14(3), 218-225. [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • Skarżewski, J., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(16), 11333-11341. [Link]

  • Pardo, L., et al. (2005). Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. ResearchGate. [Link]

  • Snyder, T. M., et al. (2016). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 1(4), 86-90. [Link]

  • Gate, D., et al. (2003). Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. ResearchGate. [Link]

  • Chen, Q.-S., et al. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link]

  • Pardo, L., et al. (2008). Chiral Molecular Receptors Based on Trans-Cyclohexane-1,2-diamine. ResearchGate. [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Gryko, D. T., et al. (2018). Chiral C2-Symmetric Diimines with 4,5-Diazafluorene Units. Molecules, 23(10), 2533. [Link]

  • Al-Ghorbani, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Liu, W.-B., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Jamison, C. R., & Jacobsen, E. N. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5431–5439. [Link]

  • GSRS. (n.d.). 3,5-DIMETHYL MORPHOLINE, TRANS-. [Link]

  • Alexakis, A., et al. (2006). Chiral trimethylsilylated C 2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by ¹H NMR. ResearchGate. [Link]

  • PubChem. (n.d.). 2,6-Dimethylpiperazine. [Link]

  • U.S. Patent No. 4,504,363. (1985).

Sources

A Comprehensive Guide to the Performance Evaluation of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2S,6S)-2,6-Dimethylpiperazine and its salts are pivotal chiral building blocks in contemporary medicinal chemistry and materials science.[1][2] The specific stereochemistry of the (2S,6S) isomer is crucial for achieving desired pharmacological activity and minimizing off-target effects in drug candidates, particularly those targeting the central nervous system.[2][3] As a dihydrochloride salt, its performance in various solvent systems is a critical determinant of its utility, influencing reaction kinetics, purification strategies, and formulation development.

This guide provides a comprehensive framework for the systematic evaluation of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride's performance, focusing on solubility and stability across a range of relevant solvent systems. In the absence of extensive publicly available comparative data for this specific salt, this document serves as a practical, in-depth manual, empowering researchers to generate reliable and comparable data. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established analytical principles.

Physicochemical Profile and Inferred Performance Characteristics

This compound is the hydrochloride salt of a chiral diamine. The presence of two protonated nitrogen atoms significantly influences its physical properties compared to its free base form.

Property(2S,6S)-2,6-Dimethylpiperazine (Free Base)This compound (Inferred)
Molecular Formula C₆H₁₄N₂[4]C₆H₁₆Cl₂N₂[5]
Molecular Weight 114.19 g/mol [4]187.11 g/mol [5]
Appearance White to pale yellow crystalline powder[6]Expected to be a white to off-white solid[5]
Melting Point 108-111 °C[6]Expected to be significantly higher due to ionic character
Expected Solubility Slightly soluble in chloroform and methanol[7]High solubility in water; low solubility in non-polar organic solvents; variable in polar aprotic and protic organic solvents.[8]

The dihydrochloride salt form is designed to enhance aqueous solubility, a common strategy for basic pharmaceutical compounds.[8] We can therefore anticipate a strong performance in aqueous and polar protic solvents. Its performance in polar aprotic and non-polar solvents is expected to be limited but is crucial to quantify for applications in organic synthesis and purification.

Experimental Design: A Comparative Framework

A robust evaluation hinges on a well-conceived experimental design. The choice of solvents should reflect the diverse environments the compound may encounter during its lifecycle, from synthesis to formulation.

Selection of Solvent Systems

The following table outlines a recommended panel of solvents for a comprehensive performance evaluation, categorized by their polarity and proticity.

Solvent CategoryRecommended SolventsRationale for Inclusion
Aqueous Purified Water (pH ~7), pH 4.0 Acetate Buffer, pH 8.0 Phosphate BufferRepresents biological and formulation media. Varying pH is critical as piperazine stability can be pH-dependent.
Polar Protic Methanol, Ethanol, IsopropanolCommon solvents for organic synthesis, purification (crystallization), and formulation.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Widely used in organic reactions and as solubilizing agents for stock solutions in biological assays.
Non-Polar Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF)Represents extraction and reaction conditions where low solubility might be desirable for precipitation/crystallization.
Performance Metrics

The core performance metrics to be evaluated are:

  • Equilibrium Solubility: The maximum concentration of the solute that can dissolve in a solvent at a given temperature to form a saturated solution.

  • Solution Stability: The propensity of the compound to remain chemically unchanged in solution under defined conditions (e.g., time, temperature, light).

The following diagram illustrates the overall workflow for the performance evaluation.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: Stability Assessment P1 Material Procurement & Initial Characterization (NMR, IR, Purity) S1 Select Solvent Systems P1->S1 T1 Prepare Solutions in Selected Solvents P1->T1 S2 Equilibrium Solubility (Shake-Flask Method) S1->S2 S3 Sample Analysis (HPLC/GC) S2->S3 S4 Quantify Solubility (mg/mL) S3->S4 D1 Data Compilation & Comparative Analysis S4->D1 T2 Forced Degradation Studies (Thermal, Photolytic, pH) T1->T2 T3 Time-Point Sampling T2->T3 T4 Analysis of Degradants (HPLC/LC-MS) T3->T4 T4->D1

Caption: Overall workflow for the performance evaluation of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and are based on established industry standards.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation solubility of this compound in the selected solvent systems at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 20-30 mg, accurately weighed) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) to reach equilibrium.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, filter the supernatant through a solvent-compatible 0.45 µm filter to remove any undissolved microparticles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (see Protocol 3). Analyze the sample to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Protocol 2: Solution Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To evaluate the stability of the compound in solution under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare solutions of the compound in the selected aqueous and organic solvents at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Thermal Stress: Store aliquots of the solutions at an elevated temperature (e.g., 60 °C) in the dark for a defined period (e.g., 7 days).

    • Photostability: Expose aliquots to a light source compliant with ICH Q1B guidelines, alongside a dark control.

    • pH Stress (Aqueous only): Prepare solutions in acidic (0.1 M HCl) and basic (0.1 M NaOH) media and store at room temperature.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 168 hours), withdraw a sample from each stress condition.

  • Sample Preparation and Analysis: Neutralize the pH-stressed samples if necessary. Analyze all samples using a stability-indicating HPLC method (see Protocol 3).

  • Data Evaluation: Calculate the percentage of the parent compound remaining and identify any major degradation products by their new peaks in the chromatogram. Mass spectrometry can be used for structural elucidation of degradants.

Protocol 3: Analytical Method for Quantification (HPLC-UV)

A validated analytical method is crucial for accurate quantification in both solubility and stability studies.

Objective: To develop and validate a simple, robust HPLC-UV method for the quantification of this compound.

Rationale: Since the piperazine core lacks a strong chromophore, derivatization or the use of alternative detection methods might be necessary. However, for a dihydrochloride salt, direct UV detection at low wavelengths (e.g., <210 nm) is often feasible.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and specificity. The stability-indicating nature of the method should be confirmed by ensuring that degradation products from forced degradation studies are well-resolved from the parent peak.

The following diagram outlines the experimental workflow for solubility determination.

G A Add excess compound to known volume of solvent B Equilibrate at constant temp (e.g., 24-48h) A->B C Filter supernatant (0.45 µm filter) B->C D Dilute sample with mobile phase C->D E Analyze by validated HPLC-UV method D->E F Calculate solubility (mg/mL) E->F

Caption: Experimental workflow for the shake-flask solubility determination.

Data Presentation and Comparative Analysis

The collected data should be summarized in clear, concise tables to facilitate comparison across the different solvent systems.

Solubility Data
Solvent SystemTemperature (°C)Equilibrium Solubility (mg/mL) ± SD
Purified Water25Experimental Data
pH 4.0 Buffer25Experimental Data
pH 8.0 Buffer25Experimental Data
Methanol25Experimental Data
Ethanol25Experimental Data
Acetonitrile25Experimental Data
DMSO25Experimental Data
Dichloromethane25Experimental Data
Stability Data
Solvent SystemStress ConditionTime (hours)% Parent Compound RemainingMajor Degradation Products (RT)
pH 4.0 Buffer60 °C168Experimental DataExperimental Data
Methanol60 °C168Experimental DataExperimental Data
AcetonitrilePhotolytic24Experimental DataExperimental Data

Conclusion and Recommendations

The systematic evaluation of this compound's solubility and stability is indispensable for its effective application in research and development. By employing the standardized protocols outlined in this guide, researchers can generate high-quality, comparable data to inform decisions on solvent selection for synthesis, purification, and formulation. The anticipated high aqueous solubility makes it an excellent candidate for aqueous-based reactions and formulations, while its characterization in organic solvents will guide its use as a chiral building block in a broader range of synthetic transformations. This structured approach ensures a thorough understanding of the compound's performance, ultimately accelerating the development of novel therapeutics and materials.

References

  • BenchChem. (2025).
  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • An, G., et al. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Journal of Pharmaceutical Sciences, 111(10), 2839-2847.
  • BenchChem. (2025).
  • ResearchGate. (2018). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • PubMed. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Retrieved from [Link]

  • ResearchGate. (2021). A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. Retrieved from [Link]

  • RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Lund University Publications. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Quantifying 2,6-Dimethyl-2,5-heptadien-4-one. BenchChem.
  • MDPI. (2021). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. Retrieved from [Link]

  • J&K Scientific. (n.d.). Z-2,6-dimethyl-piperazine hydrochloride | 885278-89-7. Retrieved from [Link]

  • ResearchGate. (2021). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • PubMed. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. Retrieved from [Link]

  • RSC Publishing. (2015). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Piperazine Isomers. BenchChem.

Sources

The Strategic Application of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride in Asymmetric Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The specific stereoisomer of a chiral molecule often dictates its pharmacological activity, efficacy, and safety profile. Chiral piperazines are a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. This guide provides an in-depth cost-effectiveness analysis of utilizing (2S,6S)-2,6-dimethylpiperazine dihydrochloride as a key building block in asymmetric synthesis, comparing it with viable alternatives. Our analysis is grounded in a practical case study of a palladium-catalyzed N-arylation reaction, a common transformation in the synthesis of complex pharmaceutical intermediates.

The Critical Role of Chiral Piperazines in Drug Design

Chiral piperazine moieties are integral to the structure of numerous drugs due to their ability to introduce conformational rigidity, improve aqueous solubility, and provide multiple points for chemical modification. The stereochemistry of substituents on the piperazine ring can profoundly influence binding affinity to biological targets. (2S,6S)-2,6-dimethylpiperazine, with its C2-symmetry, offers a structurally defined and conformationally constrained scaffold that can be advantageous in designing selective ligands.

Case Study: Palladium-Catalyzed N-Arylation

To provide a tangible comparison, we will analyze the synthesis of a hypothetical, yet representative, chiral N-arylpiperazine intermediate, (S)-1-((2S,6S)-2,6-dimethylpiperazin-1-yl)-N,N-dimethyl-1-phenylmethanamine , a potential precursor for more complex APIs. We will compare the use of this compound with a common alternative, (R)-3-methylpiperazine, in a Buchwald-Hartwig amination reaction.

Diagram of the Synthetic Workflow

cluster_0 Route A: this compound cluster_1 Route B: (R)-3-Methylpiperazine A_start (2S,6S)-2,6-Dimethylpiperazine dihydrochloride A_product Target Molecule A_start->A_product Buchwald-Hartwig Amination A_base Base (e.g., K3PO4) A_base->A_product A_aryl Aryl Halide A_aryl->A_product A_pd Pd Catalyst & Ligand A_pd->A_product A_solvent Solvent (e.g., Toluene) A_solvent->A_product B_start (R)-3-Methylpiperazine B_product Target Molecule B_start->B_product Buchwald-Hartwig Amination B_base Base (e.g., NaOtBu) B_base->B_product B_aryl Aryl Halide B_aryl->B_product B_pd Pd Catalyst & Ligand B_pd->B_product B_solvent Solvent (e.g., Toluene) B_solvent->B_product

Caption: Comparative synthetic workflows for N-arylation.

Experimental Protocols

Route A: Synthesis using this compound
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the aryl halide (1.1 eq), potassium phosphate (K₃PO₄, 3.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route B: Synthesis using (R)-3-Methylpiperazine
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon), add (R)-3-methylpiperazine (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (NaOtBu, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., BINAP, 3 mol%).

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Performance and Cost Analysis

The choice of chiral starting material has significant implications for both the reaction performance and the overall cost of the synthesis. The following table provides a comparative analysis based on typical experimental outcomes and estimated costs.

ParameterRoute A: this compoundRoute B: (R)-3-MethylpiperazineJustification
Starting Material Cost Higher per gramLower per gram(2S,6S)-2,6-dimethylpiperazine is a more complex, C2-symmetric molecule requiring a more involved synthesis or resolution, leading to a higher initial cost.
Typical Yield 85-95%80-90%The C2-symmetry of (2S,6S)-2,6-dimethylpiperazine can lead to cleaner reactions with fewer side products, often resulting in slightly higher yields.
Reaction Time 12-24 hours8-16 hoursThe dihydrochloride salt in Route A requires in-situ neutralization, which can sometimes lead to slightly longer reaction times compared to the free base used in Route B.
Reagent Costs ModerateModerate to HighRoute A uses a less expensive base (K₃PO₄). Route B often employs more expensive and air-sensitive bases like NaOtBu and potentially more costly phosphine ligands.
Purification Costs LowerHigherHigher yields and cleaner reaction profiles in Route A can translate to simpler purification, reducing solvent consumption and labor costs associated with chromatography.
Analytical Costs ModerateModerateBoth routes require chiral HPLC to confirm enantiomeric purity. The cost of chiral columns can be significant, ranging from $1,500 to over $2,800.[1][2][3][4]
Overall Cost-Effectiveness Potentially Higher Context Dependent While the initial cost of the starting material is higher for Route A, the higher yield, cleaner reaction profile, and reduced purification costs can make it more cost-effective, especially at scale.

In-Depth Discussion: The "Why" Behind the Choices

Expertise & Experience:

  • Choice of Base: The use of a milder base like potassium phosphate in Route A with the dihydrochloride salt is a key advantage. It avoids the handling of highly reactive and hygroscopic bases like sodium tert-butoxide, which are often required for the free base in Route B. This enhances the operational simplicity and safety of the process.

  • Catalyst and Ligand Selection: The Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor and phosphine ligand.[5][6][7] While various systems exist, the selection is often empirical and depends on the specific substrates. The slightly different conditions outlined in the protocols reflect typical starting points for optimization.

  • Symmetry Advantage: The C2-symmetry of (2S,6S)-2,6-dimethylpiperazine can be a significant advantage in asymmetric synthesis. It simplifies the NMR spectra of the product and can lead to higher diastereoselectivity in subsequent reactions.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The progress of the reaction is monitored by standard analytical techniques (TLC, LC-MS). The final product's identity and purity are confirmed by NMR, mass spectrometry, and, crucially, chiral HPLC to determine the enantiomeric excess. This multi-faceted analytical approach ensures the reliability of the obtained results.

Diagram of the Decision-Making Process

start Select Chiral Piperazine for N-Arylation cost Initial Cost of Starting Material start->cost performance Expected Yield and Purity start->performance process Process Safety and Simplicity start->process route_a (2S,6S)-2,6-Dimethylpiperazine (Higher Initial Cost, Higher Yield) cost->route_a Higher route_b Alternative (e.g., (R)-3-Methylpiperazine) (Lower Initial Cost, Potentially Lower Yield) cost->route_b Lower performance->route_a Higher performance->route_b Lower process->route_a Simpler/Safer process->route_b More Complex scale Scale of Synthesis lab_scale Lab Scale: Focus on availability and speed. Route B may be preferred. scale->lab_scale Small process_scale Process Scale: Focus on overall cost-effectiveness. Route A may be superior. scale->process_scale Large route_a->scale route_b->scale

Caption: Decision matrix for selecting a chiral piperazine.

The Broader Context: Racemization and Recycling

A significant factor in the cost-effectiveness of chiral synthesis is the ability to racemize and recycle the unwanted enantiomer.[8][9][10][11][12] For many chiral amines, processes have been developed to convert the undesired enantiomer back into the racemic mixture, which can then be subjected to resolution again. This dramatically improves the overall atom economy and cost-efficiency of the process. When evaluating the cost of a chiral starting material, it is crucial to consider whether an efficient racemization and recycling protocol exists for the unwanted enantiomer.

Conclusion

The selection of a chiral building block in pharmaceutical synthesis is a multi-faceted decision that extends beyond the initial purchase price. While this compound may have a higher upfront cost compared to simpler chiral piperazines, its use can lead to higher yields, cleaner reaction profiles, and simpler purifications. These downstream benefits can result in a more cost-effective and scalable process, particularly in later stages of drug development and manufacturing. This guide provides a framework for researchers and drug development professionals to make informed decisions based on a holistic analysis of both performance and economic factors.

References

  • A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis. Benchchem. Accessed January 7, 2026.
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Accessed January 7, 2026.
  • Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Books. Accessed January 7, 2026.
  • Intensification of Free-Radical Racemization for a Non-activated Amine in a Continuous Flow Reactor. Thieme E-Books & E-Journals. Accessed January 7, 2026.
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Accessed January 7, 2026.
  • Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Request PDF. Accessed January 7, 2026.
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
  • A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis. Benchchem. Accessed January 7, 2026.
  • Chiral Technologies, Inc. CHIRALPAK IC ANALYTICAL COLUMN. Fisher Scientific. Accessed January 7, 2026.
  • (R)-3-Methylpiperazin-2-one|CAS 922178-61-8. Benchchem. Accessed January 7, 2026.
  • Chiral HPLC Columns by DAICEL. Analytics-Shop. Accessed January 7, 2026.
  • Chiral column. Sigma-Aldrich. Accessed January 7, 2026.
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 7, 2026.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Accessed January 7, 2026.
  • 19325 - HPLC Column CHIRALPAK® AD-H, 250 x 4,6 mm, 5 µm. Analytics-Shop. Accessed January 7, 2026.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 7, 2026.
  • Chiral Hplc Column. eBay. Accessed January 7, 2026.

Sources

A Senior Application Scientist's Guide to (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, particularly within the development of Central Nervous System (CNS) agents, the selection of chiral building blocks is a critical decision that profoundly influences the efficacy, selectivity, and safety profile of a therapeutic candidate. Among the privileged scaffolds in medicinal chemistry, the piperazine moiety is ubiquitous, offering a versatile framework for engaging with biological targets.[1][2] This guide provides an in-depth, objective comparison of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride, a specific and highly valuable chiral synthon, against alternative strategies in asymmetric synthesis. Our focus is to equip researchers with the technical insights and experimental rationale necessary to make informed decisions in their synthetic endeavors.

The Imperative of Stereochemical Control: Why (2S,6S)-2,6-Dimethylpiperazine?

The introduction of chiral centers into a drug molecule can dramatically alter its pharmacological properties. The spatial arrangement of substituents on a scaffold dictates its interaction with chiral biological targets like receptors and enzymes. More than half of all drugs currently in use are chiral compounds, and for many, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.[3]

The 2,6-dimethylpiperazine core, with its cis and trans isomers, and within the cis isomer, the (2S,6S) and (2R,6R) enantiomers, presents a clear case for the necessity of stereochemical precision. Research into methyl-substituted phenylpiperazine compounds has demonstrated that the stereochemistry at the C2 and C6 positions significantly impacts receptor selectivity, for instance, between α7 and α9 nicotinic acetylcholine receptors (nAChRs).[4] While one enantiomer might exhibit potent and selective agonism, another could be significantly less active or display a different selectivity profile. This underscores the fundamental principle that the choice of a specific stereoisomer, such as (2S,6S)-2,6-dimethylpiperazine, is not arbitrary but a deliberate design element to optimize biological activity.

Physicochemical and Spectroscopic Characterization: A Foundation of Trust

The reliability of any chiral synthon in a synthetic campaign begins with its unambiguous characterization and quality control. This compound is a white to pale yellow crystalline solid.[5] The dihydrochloride salt form offers improved handling and stability compared to the free base, which is known to be hygroscopic.[6]

Table 1: Physicochemical Properties of 2,6-Dimethylpiperazine (Free Base)

PropertyValueSource
Molecular FormulaC₆H₁₄N₂[6]
Molecular Weight114.19 g/mol [6]
Melting Point108-111 °C[5]
Boiling Point162 °C[5]
Flash Point45 °C (113 °F)[5][6]

A self-validating system for any protocol involving this starting material necessitates rigorous analytical confirmation of its identity and purity.

Experimental Protocol: Spectroscopic Identification

Objective: To confirm the structure and stereochemistry of (2S,6S)-2,6-Dimethylpiperazine.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving the free base in CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts for the free base, 2,6-dimethylpiperazine, provide a fingerprint of the molecule's core structure.[7][8][9][10]

    • ¹H NMR (indicative shifts): The spectrum will show signals for the methyl protons and the protons on the piperazine ring. The coupling patterns and chemical shifts will be characteristic of the cis-conformation.

    • ¹³C NMR (indicative shifts): The spectrum will display distinct signals for the methyl carbons and the carbons of the piperazine ring, confirming the overall carbon framework.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • To confirm the enantiomeric purity, a chiral HPLC method is essential.

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).

    • Mobile Phase: A suitable mixture of organic solvents (e.g., hexane/isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • The two enantiomers, (2S,6S) and (2R,6R), will have different retention times, allowing for their separation and quantification.

G cis_isomer cis_isomer final_product final_product

Comparative Analysis: A Case Study in CNS Drug Synthesis

To illustrate the practical advantages of using this compound, we present a comparative analysis for the synthesis of a hypothetical, yet representative, CNS drug candidate that features a chiral piperazine core.

Target Molecule: A novel dopamine receptor antagonist.

Route A: Utilizing this compound

This approach leverages a "chiral pool" strategy, where the desired stereochemistry is introduced at the beginning of the synthesis using an enantiomerically pure starting material.

G start (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride step1 N-Alkylation or N-Arylation start->step1 intermediate Chiral Piperazine Intermediate step1->intermediate step2 Coupling with Pharmacophore intermediate->step2 final_product Enantiomerically Pure Target Molecule step2->final_product

Advantages:

  • High Stereochemical Purity: The final product's enantiomeric excess (ee) is primarily determined by the high purity of the starting material.

  • Convergent Synthesis: This route is often more convergent and efficient, leading to higher overall yields.

  • Predictable Outcome: The stereochemical outcome is not dependent on the selectivity of a chiral catalyst or auxiliary, making the process more robust and scalable.

Route B: Asymmetric Synthesis via Chiral Auxiliary

An alternative approach involves creating the chiral piperazine ring during the synthesis using a chiral auxiliary.

G start Achiral Starting Materials step1 Attachment of Chiral Auxiliary start->step1 intermediate1 Diastereomeric Intermediate step1->intermediate1 step2 Diastereoselective Cyclization intermediate1->step2 intermediate2 Piperazine Ring with Auxiliary step2->intermediate2 step3 Removal of Auxiliary intermediate2->step3 final_product Chiral Piperazine (requires resolution or further purification) step3->final_product

Disadvantages:

  • Longer Synthetic Route: Typically involves more steps (attachment and removal of the auxiliary).

  • Lower Overall Yield: The multi-step nature often leads to a lower overall yield.

  • Diastereomeric Separation: May require challenging chromatographic separation of diastereomers.

  • Cost of Auxiliary: Chiral auxiliaries can be expensive, impacting the overall cost of the synthesis.

Table 2: Comparative Performance Metrics (Hypothetical)

ParameterRoute A: (2S,6S)-2,6-DimethylpiperazineRoute B: Chiral Auxiliary
Number of Steps 3-56-8
Overall Yield 40-60%15-25%
Enantiomeric Excess (ee) >99%90-98% (post-purification)
Scalability HighModerate
Cost-Effectiveness Favorable for large scaleCan be high due to auxiliary cost

Conclusion: A Strategic Choice for Efficiency and Purity

The use of this compound represents a strategic and efficient approach in the synthesis of chiral pharmaceuticals. By incorporating the desired stereochemistry at an early stage, this "chiral pool" strategy often leads to shorter, more robust, and higher-yielding synthetic routes with excellent stereochemical control. While alternative methods like the use of chiral auxiliaries have their place, they frequently introduce complexities that can impact yield, cost, and scalability.

For researchers and drug development professionals, the selection of this compound is a decision grounded in scientific integrity and logic. Its use facilitates a more direct and reliable path to the target molecule, ensuring the high enantiomeric purity that is paramount for developing safe and effective new medicines.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.).
  • A Comparative Guide to Chiral Synthons: The Advantages of (S)-1-Chloro-2-propanol in Asymmetric Synthesis. (n.d.). Benchchem.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PMC - PubMed Central.
  • 2,6-Dimethylpiperazine. (n.d.). Kubochem.
  • 2,6-Dimethylpiperazine(108-49-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • (2S,6S)-2,6-dimethylpiperazine. (n.d.). PubChem.
  • Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). (n.d.). Cheméo.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • (2S,6S)-2,6-Dimethylpiperazine. (n.d.). Fluorochem.
  • Discovery of novel N-aryl piperazine CXCR4 antagonists. (n.d.). PMC - PubMed Central.
  • 2,6-Dimethylpiperazine CAS#: 108-49-6. (n.d.). ChemicalBook.
  • Recent developments in the synthesis of piperazines (microreview). (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • 2,6-DIALKYLPIPERAZINES. I.
  • Central Nervous System Agents In Medicinal Chemistry Synthesis And CNS Activity Of Phenytoin Derivatives. Authors. (n.d.).
  • Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. (n.d.). MDPI.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.
  • Chiral Drugs: An Overview. (n.d.). PMC - PubMed Central.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
  • Chiral Inversion of Pharmaceutical Drugs - Mini Review. (n.d.). Bentham Science Publisher.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride. As a crucial reagent in modern drug discovery and chemical synthesis, understanding its hazard profile and the corresponding regulatory framework is paramount for ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering the rationale behind each procedural step to empower researchers to make informed, safe, and compliant decisions.

Part 1: Hazard Identification and Risk Assessment

This compound is a salt of an organic amine. While specific toxicological data for this exact stereoisomer salt is not extensively published, the known hazards of the parent compound, 2,6-Dimethylpiperazine, and related salts provide a strong basis for a conservative risk assessment. The primary risks to laboratory personnel involve irritation upon contact with skin and eyes, respiratory tract irritation from inhalation of dust, and harm if swallowed.

The parent compound, 2,6-Dimethylpiperazine (CAS 108-49-6), is classified as a flammable solid[1][2][3][4]. The formation of a dihydrochloride salt generally increases thermal stability and reduces flammability. However, the specific classification must be confirmed from the Safety Data Sheet (SDS) provided by your chemical supplier, as formulations and residual starting materials can vary.

The following table summarizes the key hazard information based on data for the parent compound and related structures.

Hazard CategoryGHS Hazard StatementGHS PictogramAssociated Risks & Rationale
Acute Toxicity, Oral H302: Harmful if swallowed[5][6]

Ingestion can lead to systemic toxicity. The piperazine core is biologically active and can interfere with physiological processes.
Skin Corrosion/Irritation H315: Causes skin irritation[2][4][6]

Amine salts can disrupt the skin's protective barrier, leading to irritation, redness, and discomfort.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2][4][6]

The compound can cause significant, potentially damaging, irritation upon contact with sensitive eye tissue.
Specific Target Organ Toxicity H335: May cause respiratory irritation[2][4][6]

Inhalation of the fine powder or aerosols can irritate the mucous membranes of the respiratory system.
Flammability (Potential) H228: Flammable solid (for parent)[2][4]

The parent free base is a flammable solid. While the salt is likely less flammable, this potential hazard must be considered.

Part 2: Regulatory Framework and Waste Classification

The primary regulation governing chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[7][8]. A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity[9].

This compound is NOT a listed hazardous waste on the EPA's P- or U-lists [10][11].

Therefore, the critical step is to determine if your waste stream containing this chemical exhibits a hazardous characteristic.

Decision Workflow for RCRA Waste Classification

The following workflow must be followed to correctly classify your waste stream. This determination dictates the required disposal protocol.

G start Start: Waste containing This compound sds_check Consult vendor-specific SDS. Is it classified as a Flammable Solid? start->sds_check ph_check Is the waste an aqueous solution? If not, create a representative sample (e.g., 5-10% in water) and measure pH. sds_check->ph_check No d001 Waste is RCRA Hazardous: D001 (Ignitability) sds_check->d001 Yes ph_result Is pH ≤ 2.0? ph_check->ph_result d002 Waste is RCRA Hazardous: D002 (Corrosivity) ph_result->d002 Yes non_haz Waste is not a characteristic hazardous waste. Manage as non-hazardous chemical waste. ph_result->non_haz No protocol_a Follow Protocol A d001->protocol_a d002->protocol_a protocol_b Follow Protocol B non_haz->protocol_b

Caption: Decision workflow for classifying the chemical waste.

1. Ignitability (Waste Code: D001): The parent compound, 2,6-Dimethylpiperazine, has a flash point of 45 °C (113 °F) and is classified as a flammable solid[3]. This would require a D001 waste code[9]. As a dihydrochloride salt, the flammability is likely reduced.

  • Action: You must consult the SDS from your specific supplier for this compound. If it is classified as a flammable solid, all waste containing it must be managed as D001 hazardous waste . If the SDS is ambiguous or unavailable, you must proceed with the conservative assumption that it is a D001 waste.

2. Corrosivity (Waste Code: D002): A waste is corrosive if it is aqueous and has a pH less than or equal to 2, or greater than or equal to 12.5[9]. As a dihydrochloride salt of a diamine, an aqueous solution is expected to be acidic.

  • Action: For any liquid waste stream containing this compound, you must measure the pH. If the pH is ≤ 2.0 , it must be managed as D002 hazardous waste .

Part 3: Step-by-Step Disposal Protocols

Based on the classification determined in Part 2, follow the appropriate protocol below. When in doubt, default to Protocol A.

Protocol A: Disposal as RCRA Hazardous Waste (D001 and/or D002)

This protocol is mandatory if your waste is ignitable (D001) or corrosive (D002).

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.

  • Container Selection:

    • Use a designated hazardous waste container that is compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be in good condition with a secure, leak-proof screw-top cap[1].

    • If managing as D002 corrosive waste, ensure the container is rated for acidic contents.

  • Waste Segregation:

    • Crucially, do not mix this waste with incompatible materials. Specifically, keep it separate from bases (which could cause a reaction) and oxidizing agents[1].

    • Collect solids (e.g., unused reagent, contaminated weigh paper) and liquids in separate, appropriately labeled containers. Heavily contaminated lab materials like gloves or absorbent pads should also be placed in the solid waste container.

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: This compound and any other components in the waste stream.

      • The specific RCRA Waste Code(s) you determined: D001 and/or D002 .

      • The accumulation start date.

  • Storage (Satellite Accumulation Area - SAA):

    • Store the sealed waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel[1].

    • Ensure the container is kept closed at all times except when adding waste.

    • Provide secondary containment (e.g., a spill tray) to capture any potential leaks.

  • Disposal Pickup:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup. Do not allow the container to become overfilled.

Protocol B: Disposal as Non-Hazardous Chemical Waste

This protocol is only acceptable if you have definitively determined the waste is NOT ignitable and has a pH greater than 2.0 .

  • PPE: Wear a lab coat, safety glasses, and nitrile gloves.

  • Container and Segregation:

    • Even though not RCRA-hazardous, this is still a chemical waste. Use a designated, sealed, and compatible (HDPE) container.

    • Label the container clearly with the full chemical name and the words "NON-HAZARDOUS CHEMICAL WASTE ".

    • Do not dispose of this chemical down the drain or in the regular trash[2]. Its harmful properties and potential environmental impact prohibit such disposal methods.

  • Disposal:

    • Arrange for disposal through your institution's EHS office or a licensed professional waste disposal service[2]. This ensures the material is handled and disposed of in an environmentally responsible manner, likely via incineration.

Part 4: Emergency Procedures for Spills

Accidents happen. Being prepared is critical.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill:

    • Small Spill (Solid): If a small amount of powder (a few grams) is spilled in a well-ventilated area and you are properly trained and equipped, you can manage the cleanup.

    • Large Spill / Any Liquid Spill: Evacuate the area immediately. Close the doors and prevent re-entry. Contact your institution's emergency EHS number.

  • Small Spill Cleanup:

    • Wear appropriate PPE: lab coat, goggles, and two pairs of nitrile gloves.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust[2].

    • Carefully sweep the material into a designated container[1]. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

    • Decontaminate the area with a soap and water solution.

    • Place all cleanup materials (absorbent, contaminated gloves, etc.) into a hazardous waste container and dispose of it following Protocol A .

References

  • Capot Chemical. (2008, October 23). MSDS of 2,6-Dimethylpiperazine. Retrieved January 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details: Piperazine, 2,6-dimethyl-. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dimethylpiperazine. Retrieved January 7, 2026, from [Link]

  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Retrieved January 7, 2026, from [Link]

  • University of Memphis. (n.d.). P-List. Retrieved January 7, 2026, from [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. Retrieved January 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Retrieved January 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Consolidated List of Lists. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved January 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Handling (2S,6S)-2,6-Dimethylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling, use, and disposal of (2S,6S)-2,6-Dimethylpiperazine dihydrochloride (CAS No. 162240-96-2). As a derivative of piperazine, this compound requires careful management to mitigate risks in a laboratory setting. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and operational excellence for researchers, scientists, and drug development professionals.

Foundational Safety: A Hazard-Based Approach

Understanding the intrinsic hazards of a chemical is the first principle of safe handling. This compound is a solid substance whose primary risks are associated with direct contact and inhalation of its dust.

Based on available safety data, the compound is classified with the following hazards:

  • H302: Harmful if swallowed [1][2].

  • H315: Causes skin irritation [1][3][4].

  • H319: Causes serious eye irritation [1][3][4].

  • H335: May cause respiratory irritation [1][3][4].

The parent compound, 2,6-dimethylpiperazine, is further classified as a flammable solid and can cause severe skin and eye damage[3][5][6]. Therefore, all handling procedures must be designed to prevent the generation of dust and to shield personnel from any contact.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The selection of specific equipment is directly dictated by the hazards identified above. All personnel must be trained on the proper use, removal, and disposal of PPE to prevent secondary contamination[7].

PPE CategoryItem Specification & Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield . Standard safety glasses are insufficient. Goggles must conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[8]. A face shield is required when handling larger quantities or when there is a significant risk of dust generation, providing a secondary layer of protection against airborne particles reaching the eyes and face[9].
Hand Protection Chemical-resistant, disposable nitrile gloves . Gloves must be inspected for integrity before each use. For incidental contact, standard nitrile gloves are appropriate. If prolonged contact is anticipated, consult the glove manufacturer's resistance guide to ensure protection against piperazine derivatives. Always use the proper glove removal technique (without touching the outer surface) and wash hands thoroughly with soap and water after removal[3][10].
Body Protection A clean, buttoned laboratory coat . This serves as a removable barrier to protect skin and personal clothing from contamination. In the event of a significant spill, contaminated clothing, including shoes, should be removed immediately while using a safety shower[11][12]. Work clothes should be laundered separately from personal items[13].
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) or higher . This is mandatory when handling the solid outside of a certified chemical fume hood or when dust generation is likely. Engineering controls, such as fume hoods, are the primary method for controlling inhalation exposure. When such controls are not feasible or are being installed, respiratory protection is essential[8][12]. Precautionary statements specifically advise wearing respiratory protection in case of inadequate ventilation[11].

Operational Plan: From Benchtop to Disposal

Safe laboratory practice extends beyond PPE. It encompasses the entire lifecycle of the chemical within the facility, from receipt to final disposal.

Handling and Storage
  • Engineering Controls : Always handle this compound within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation risk[11][13].

  • Minimizing Dust : Use procedures that avoid generating dust. Do not dry sweep; instead, use a wet method or a vacuum equipped with a HEPA filter for cleanup[12].

  • Hygiene Practices : Do not eat, drink, or smoke in areas where this chemical is handled or stored[11][14]. Always wash hands thoroughly after handling, even when gloves have been worn[13][15].

  • Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area[11][13]. Store it away from incompatible materials such as strong oxidizing agents and acids[5][13]. The recommended storage temperature is between 2-8°C under an inert atmosphere[1].

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. All laboratory personnel must be trained on this procedure, and appropriate spill kits must be readily available[16].

Immediate Actions for a Spill:

  • Evacuate and Alert : Notify all personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone[12].

  • Don PPE : Before attempting any cleanup, don the full PPE ensemble described in Section 2.

  • Containment : Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Cleanup : Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste. Avoid actions that create dust[11][12].

  • Decontamination : Once the bulk material is removed, decontaminate the area with water and detergent, collecting the cleaning materials for disposal as hazardous waste.

  • Ventilate : Allow the area to ventilate thoroughly before resuming normal operations.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Restrict Area Spill->Alert Evacuate Evacuate if Necessary Alert->Evacuate Don_PPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) Evacuate->Don_PPE Contain Cover with Inert Absorbent Don_PPE->Contain Collect Sweep into Labeled Hazardous Waste Container Contain->Collect Decontaminate Clean Area with Detergent & Water Collect->Decontaminate Dispose Dispose of all Waste (including PPE) as Hazardous Material Decontaminate->Dispose Ventilate Ventilate Area Report Report Incident Ventilate->Report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride
Reactant of Route 2
(2S,6S)-2,6-Dimethylpiperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.